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  • Product: 4'-Cyano-3-pyrrolidinomethyl benzophenone
  • CAS: 898794-15-5

Core Science & Biosynthesis

Foundational

Chemical Structure, Physical Properties, and Synthetic Utility of 4'-Cyano-3-pyrrolidinomethyl benzophenone

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In modern medicinal chemistry, the rapid assembly of complex, CNS-active molecules relies heavily on the availability of ve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, CNS-active molecules relies heavily on the availability of versatile, multi-functional building blocks. 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5) is a highly specialized intermediate that integrates three distinct pharmacophoric modules: a rigid lipophilic benzophenone core, an electron-withdrawing cyano handle, and a solubilizing basic pyrrolidine ring. This whitepaper dissects its physicochemical properties, details a self-validating synthetic protocol for its generation, and maps its utility in rational drug design.

Chemical Identity & Structural Architecture

The compound, formally named 4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile, is constructed from a benzophenone scaffold substituted at the meta and para' positions.

  • Benzophenone Core: Acts as a V-shaped lipophilic spacer that dictates the spatial trajectory of the attached functional groups.

  • Pyrrolidinomethyl Group (Position 3): A tertiary amine that introduces basicity, fundamentally altering the molecule's pharmacokinetic profile and receptor-binding capabilities.

  • Cyano Group (Position 4'): A strong hydrogen-bond acceptor and a highly versatile synthetic handle (1)[1].

Physicochemical Properties & Causality

Understanding the physical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays.

Quantitative Data Summary
PropertyValueCausality / Implication
CAS Number 898794-15-5Unique identifier for procurement and literature tracking[1].
Molecular Formula C₁₉H₁₈N₂OConfirms the presence of the basic nitrogen and cyano nitrogen[1].
Molecular Weight 290.36 g/mol Highly optimal for lead compounds (well below the Lipinski limit of 500 Da)[1].
Estimated pKa ~8.8 (Pyrrolidine N)Ensures the molecule is >95% protonated at physiological pH (7.4).
Estimated LogP ~3.2Balances aqueous solubility with lipid membrane permeability.
H-Bond Donors (HBD) 0Enhances passive membrane permeability.
H-Bond Acceptors (HBA) 3 (N, O, N)Provides multiple vectors for target receptor interactions.

Property Causality: The introduction of the pyrrolidine ring is a deliberate structural choice. Benzophenone itself is highly lipophilic and poorly soluble in aqueous media. By appending a pyrrolidinomethyl group (pKa ~8.8), the molecule readily forms water-soluble salts (e.g., hydrochloride or mesylate) in acidic to neutral environments. This protonation state is not merely a physical convenience; it is the primary driver for target engagement in aminergic G-Protein Coupled Receptors (GPCRs).

Synthetic Workflow & Self-Validating Protocol

The synthesis of 4'-Cyano-3-pyrrolidinomethyl benzophenone relies on orthogonal reactivity, typically utilizing a benzylic bromination followed by a nucleophilic substitution (Sₙ2) pathway—a canonical approach for constructing amine-functionalized scaffolds ().

SynthesisWorkflow N1 3-Methylbenzaldehyde + (4-Cyanophenyl)magnesium bromide N2 Intermediate 1: Secondary Alcohol N1->N2 Grignard Addition (THF, 0°C) N3 Oxidation (MnO2) -> 3-Methyl-4'-cyano-benzophenone N2->N3 Oxidation (DCM, RT) N4 Radical Bromination (NBS, AIBN) -> 3-(Bromomethyl)-4'-cyano-benzophenone N3->N4 Benzylic Bromination (CCl4, Reflux) N5 Nucleophilic Substitution (+ Pyrrolidine, K2CO3) N4->N5 SN2 Displacement (MeCN, 60°C) N6 Final Product: 4'-Cyano-3-pyrrolidinomethyl benzophenone N5->N6 Isolation & Purification

Fig 1. Step-by-step synthetic workflow for 4'-Cyano-3-pyrrolidinomethyl benzophenone.

Step-by-Step Sₙ2 Protocol (Final Step)

Objective: Convert 3-(bromomethyl)-4'-cyano-benzophenone to the final pyrrolidine derivative.

  • Preparation: Dissolve 1.0 equivalent of 3-(bromomethyl)-4'-cyano-benzophenone in anhydrous acetonitrile (MeCN) at a concentration of 0.2 M.

  • Base Addition (Causality): Add 2.5 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃).

    • Expert Insight: The Sₙ2 displacement generates hydrobromic acid (HBr). If left unneutralized, HBr will protonate the incoming pyrrolidine, converting it to a non-nucleophilic pyrrolidinium salt and stalling the reaction at 50% conversion. K₂CO₃ acts as a heterogeneous acid scavenger, driving the reaction to completion.

  • Nucleophile Addition: Cool the suspension to 0°C. Add 1.2 equivalents of pyrrolidine dropwise. The low temperature controls the initial exothermic reaction and prevents off-target alkylation.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60°C for 4 hours.

  • Self-Validating Monitoring:

    • TLC Validation: Spot the reaction on silica gel (Eluent: 9:1 Dichloromethane:Methanol). The UV-active starting material (R_f ~0.8) must completely disappear, replaced by a lower-running, ninhydrin-positive product spot (R_f ~0.3).

    • LC-MS Validation: Inject an aliquot into the LC-MS. The Total Ion Chromatogram (TIC) must show the elimination of the brominated starting material and the emergence of a single dominant peak at m/z 291.1 [M+H]⁺ .

  • Workup & Isolation: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified via flash chromatography.

Pharmacophore Utility in Drug Development

In the realm of drug discovery, this molecule is not just a chemical—it is a pre-assembled pharmacophore. The structural motifs present in 4'-Cyano-3-pyrrolidinomethyl benzophenone are frequently utilized to target aminergic receptors (2)[2].

PharmacophoreLogic cluster_molecule 4'-Cyano-3-pyrrolidinomethyl benzophenone cluster_receptor Target Receptor (e.g., GPCR) P1 Pyrrolidine Ring Basic Amine (pKa ~9) T1 Aspartate Residue Salt Bridge Formation P1->T1 Ionic Interaction P2 Benzophenone Core Lipophilic Spacer T2 Hydrophobic Pocket pi-pi / VdW Interactions P2->T2 Hydrophobic Packing P3 Cyano Group H-Bond Acceptor T3 Receptor Surface Dipole-Dipole / H-Bond P3->T3 Hydrogen Bonding

Fig 2. Pharmacophore mapping of the compound's structural motifs against a target GPCR.

  • The Basic Amine (Pyrrolidine): At pH 7.4, the protonated nitrogen forms a critical ionic salt bridge with highly conserved aspartate residues (e.g., Asp3.32 in Histamine H3 or Dopamine receptors)[2].

  • The Cyano Handle: Beyond acting as a strong dipole for receptor interaction, the cyano group is a powerful synthetic pivot. Medicinal chemists frequently convert it into a tetrazole ring via a [3+2] cycloaddition with sodium azide. The resulting tetrazole serves as a metabolically stable bioisostere for a carboxylic acid, drastically altering the molecule's target profile from a CNS-penetrant basic ligand to a peripherally restricted zwitterion.

Analytical Characterization Signatures

To ensure batch-to-batch integrity, the following spectroscopic signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): Expect a complex multiplet in the aromatic region (7.40 – 8.00 ppm) corresponding to the 8 benzophenone protons. A diagnostic sharp singlet at ~3.65 ppm integrates to 2H, representing the benzylic CH₂ spacer. The pyrrolidine ring presents as two distinct multiplets: ~2.55 ppm (4H, adjacent to nitrogen) and ~1.80 ppm (4H, beta to nitrogen).

  • IR Spectroscopy (ATR): Two dominant, unmistakable stretches will validate the functional groups: a sharp, intense carbonyl (C=O) stretch at ~1660 cm⁻¹ (conjugated ketone) and a distinct, sharp nitrile (C≡N) stretch at ~2225 cm⁻¹.

References

  • ChemNet. "898794-15-5 4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile". ChemNet Chemical Database.
  • Smith, Michael B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" (9th Edition). Wiley.
  • Wermuth, Camille G., et al. "The Practice of Medicinal Chemistry" (4th Edition). Elsevier.

Sources

Exploratory

Technical Whitepaper & Advanced Material Safety Protocol: 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5)

Executive Summary In modern medicinal chemistry and chemical biology, bifunctional building blocks are critical for developing targeted therapeutics and diagnostic probes. 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and chemical biology, bifunctional building blocks are critical for developing targeted therapeutics and diagnostic probes. 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5) represents a highly specialized scaffold that integrates three distinct pharmacophoric and reactive domains: a photoreactive benzophenone core, a basic pyrrolidine ring, and a synthetically versatile cyano group[1],[2].

This technical guide synthesizes the physicochemical profiling, advanced material safety data (MSDS), and field-proven experimental protocols for utilizing this compound. Designed for drug development professionals, this whitepaper provides actionable, self-validating methodologies for integrating CAS 898794-15-5 into photoaffinity labeling (PAL) workflows and complex synthetic pipelines[3],[4].

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of CAS 898794-15-5 is paramount for predicting its behavior in both synthetic reactions and biological assays. The molecule (Molecular Formula: C₁₉H₁₈N₂O) is engineered to balance lipophilicity with aqueous solubility[5],[1].

Quantitative Physicochemical Data
PropertyValue / SpecificationMechanistic Rationale in Drug Design
CAS Registry Number 898794-15-5Unique identifier for the specific meta/para substituted isomer[3].
Molecular Weight 290.36 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable baseline pharmacokinetics[5].
Topological Polar Surface Area (TPSA) ~41 ŲFacilitates excellent membrane permeability, crucial for intracellular target engagement.
pKa (Estimated) 8.5 - 9.0The basic pyrrolidine nitrogen readily forms salts (e.g., HCl) at physiological pH, drastically improving aqueous solubility for in vitro assays.
UV Absorbance Maxima ~250 nm, ~350 nmThe ~350 nm peak corresponds to the n-π* transition of the benzophenone, allowing for selective photoactivation without damaging aromatic amino acids in target proteins.

Structural Functionalization Workflow

The true value of CAS 898794-15-5 lies in its orthogonal reactivity. The diagram below illustrates the logical pathways for derivatizing and utilizing the compound in a drug discovery setting.

G A CAS 898794-15-5 Core Scaffold B Cyano Group (-CN) Synthetic Handle A->B Derivatization C Benzophenone Core Photoreactive Center A->C Photoactivation D Pyrrolidine Ring Solubility/Binding A->D PK Modulation E Selective Reduction (Preserving Ketone) B->E Chemical Modification F UV Irradiation (365 nm) Covalent Crosslinking C->F Target Identification G Salt Formation (HCl) Enhanced Bioavailability D->G Formulation

Fig 1: Structural functionalization workflow for CAS 898794-15-5 in drug discovery.

Advanced Material Safety Data & Handling Protocol (MSDS)

Standard safety data sheets often lack the mechanistic context required for advanced laboratory handling[6]. The lipophilic nature of the benzophenone core combined with the basic amine requires specific precautions.

GHS Hazard Classification & Mitigation Strategy
Hazard Class / GHS CodeDescriptionMechanistic Cause & Required PPE
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed.Amine-containing aromatic compounds exhibit moderate systemic toxicity. PPE: Use a Class II biological safety cabinet or chemical fume hood during weighing.
Skin Irritation Category 2 (H315)Causes skin irritation.The basic pyrrolidine nitrogen can cause localized pH shifts upon contact with the stratum corneum. PPE: Double-gloving with nitrile or using butyl rubber gloves is mandatory. The lipophilic core enhances dermal penetration.
Eye Irritation Category 2A (H319)Causes serious eye irritation.Direct contact disrupts the lipid bilayer of the corneal epithelium. PPE: Tight-fitting chemical splash goggles.
Storage & Stability Light & Moisture Sensitive.Ambient UV light can slowly degrade the photoreactive ketone. Protocol: Store at 2-8°C in an amber vial, desiccated under an inert Argon atmosphere[6].
Emergency Response: Self-Validating Decontamination

If a spill occurs, wiping with water is insufficient due to the compound's high LogP.

  • Action: Neutralize the spill area with a dilute acidic solution (e.g., 5% acetic acid) to protonate the pyrrolidine ring, converting the free base into a highly water-soluble salt.

  • Validation: Follow up with a methanol wipe and assess the area with a handheld UV lamp (365 nm); the absence of fluorescence/absorbance shadows confirms complete decontamination.

Experimental Protocol: Selective Derivatization & Photoaffinity Labeling

To utilize CAS 898794-15-5 as a photoaffinity probe, the cyano group must be converted into a reporter handle (e.g., a primary amine for fluorophore attachment) without destroying the benzophenone core.

Phase 1: Selective Nitrile Reduction

Standard strong reducing agents (like Lithium Aluminum Hydride, LiAlH₄) are strictly prohibited here. Causality: LiAlH₄ will concurrently reduce the benzophenone carbonyl to a diphenylmethanol derivative, irreversibly destroying the photoreactive n-π* center required for crosslinking.

  • Reaction Setup: Dissolve 1.0 eq of CAS 898794-15-5 in anhydrous methanol. Add a catalytic amount of Raney Nickel.

  • Hydrogenation: Subject the mixture to a mild H₂ atmosphere (1 atm) at room temperature for 4 hours.

    • Causality: Raney Nickel under mild conditions selectively reduces the cyano group to a primary amine while leaving the diaryl ketone intact.

  • Internal Control & Validation: Monitor the reaction via LC-MS.

    • Self-Validation: The disappearance of the starting material mass (m/z 291 [M+H]⁺) and the appearance of the primary amine mass (m/z 295 [M+H]⁺) confirms successful selective reduction. If a mass of m/z 297 is observed, it indicates unwanted ketone over-reduction, signaling that the H₂ pressure was too high.

Phase 2: Target Crosslinking (Photoaffinity Labeling)

Once the amine is conjugated to a reporter (e.g., NHS-Rhodamine), the probe is ready for target engagement.

  • Incubation: Incubate the functionalized probe (1-10 µM) with the target protein lysate in a physiological buffer (pH 7.4) for 30 minutes at 4°C.

  • UV Irradiation: Place the sample on ice and irradiate at 365 nm for 15 minutes.

    • Causality: The 365 nm wavelength specifically excites the n-π* transition of the benzophenone, generating a highly reactive diradical that inserts into nearby C-H bonds of the target protein. Performing this on ice prevents thermal denaturation of the protein lysate. Wavelengths <300 nm are avoided to prevent background photolysis of endogenous tryptophan and tyrosine residues.

  • Validation & Controls:

    • Negative Control: Run a parallel sample incubated with the probe but without UV irradiation.

    • Competitive Control: Run a sample pre-incubated with a known competitive inhibitor before adding the probe.

    • Self-Validation: Upon SDS-PAGE and fluorescence imaging, a valid experiment will show a distinct fluorescent band at the target protein's molecular weight only in the UV-irradiated sample lacking the competitive inhibitor.

References

Sources

Foundational

Mechanism of Action for 4'-Cyano-3-pyrrolidinomethyl benzophenone In Vitro: A Technical Whitepaper

Executive Summary As drug discovery pivots away from traditional scaffolds with known pharmacokinetic liabilities, the exploration of non-imidazole ligands has become a cornerstone of neuropharmacology. 4'-Cyano-3-pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots away from traditional scaffolds with known pharmacokinetic liabilities, the exploration of non-imidazole ligands has become a cornerstone of neuropharmacology. 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS: 898794-15-5) represents a highly optimized, non-imidazole synthetic compound designed to target G-protein coupled receptors (GPCRs) in the central nervous system.

Historically, first-generation imidazole-based ligands for the Histamine H3 Receptor (H3R) suffered from poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 inhibition. The transition to a benzophenone scaffold circumvents these issues while maintaining high target affinity[Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists][1]. This whitepaper dissects the in vitro mechanism of action, pharmacophore causality, and the self-validating experimental workflows required to characterize this compound's efficacy as a potent H3R inverse agonist.

Pharmacophore Mapping & SAR Causality

The structural architecture of 4'-Cyano-3-pyrrolidinomethyl benzophenone is not arbitrary; every functional group serves a distinct thermodynamic or kinetic purpose in the receptor's orthosteric binding pocket.

  • Pyrrolidinomethyl Group (The Basic Amine): With a pKa of approximately 8.5–9.0, the pyrrolidine nitrogen is protonated at physiological pH. Causality: This positive charge is strictly required to form a critical salt-bridge interaction with the highly conserved aspartate residue (Asp114 / Asp3.32) in transmembrane domain 3 (TM3) of the H3R. The methyl linker provides the exact steric spacing needed to prevent spatial clashes with neighboring helical residues.

  • Benzophenone Core (The Lipophilic Spacer): The dual aromatic rings act as a rigid, hydrophobic scaffold. Causality: This core engages in π−π stacking interactions with aromatic residues (Tyr115, Phe398) in the binding cleft. The rigidity of the benzophenone ketone restricts the conformational entropy of the molecule, reducing the thermodynamic penalty upon binding.

  • 4'-Cyano Substitution (The Electron-Withdrawing Anchor): Causality: Unsubstituted aryl rings in CNS drugs are highly susceptible to rapid oxidative metabolism at the para-position. The strongly electron-withdrawing cyano group blocks this metabolic liability while simultaneously extending deep into an accessory binding sub-pocket, increasing the ligand's residence time and driving the thermodynamic shift toward the receptor's inactive state.

In Vitro Mechanism of Action (MoA)

The Histamine H3 Receptor is a GPCR predominantly coupled to the Gi/o​ signal transduction pathway. A defining characteristic of the H3R is its exceptionally high degree of constitutive (spontaneous) activity in vitro, meaning it actively suppresses downstream signaling even in the absence of an endogenous agonist[Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method][2].

Target Engagement & Inverse Agonism

4'-Cyano-3-pyrrolidinomethyl benzophenone functions as an inverse agonist . By binding to the orthosteric site, it shifts the conformational equilibrium of the receptor from the active ( R∗ ) state to the inactive ( R ) state.

Signal Transduction Modulation
  • Gi/o​ Uncoupling: Stabilization of the inactive state prevents the exchange of GDP for GTP on the Gαi/o​ subunit.

  • Adenylyl Cyclase (AC) Disinhibition: The uncoupling lifts the tonic inhibition on Adenylyl Cyclase.

  • cAMP Restoration: As AC activity resumes, intracellular levels of cyclic AMP (cAMP) increase, subsequently activating Protein Kinase A (PKA).

  • MAPK/ERK Pathway: By locking the receptor in an inactive conformation, the compound also prevents β -arrestin recruitment, thereby modulating downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascades[Cocaine Disrupts Histamine H3 Receptor Modulation of Dopamine D1 Receptor Signaling][3].

G Ligand 4'-Cyano-3-pyrrolidinomethyl benzophenone H3R Histamine H3 Receptor (Inactive State) Ligand->H3R Inverse Agonism Gi Gi/o Protein (Uncoupled) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Removes Inhibition cAMP cAMP Levels (Restored) AC->cAMP Synthesizes

H3R Gi-Coupled Signaling Pathway and Inverse Agonism Mechanism.

Experimental Workflows (Self-Validating Systems)

To rigorously validate the MoA, we employ a dual-assay system: a radioligand binding assay to confirm target engagement, and an HTRF cAMP assay to quantify functional efficacy. A protocol is only scientifically sound if it is self-validating; therefore, stringent internal controls are built into every step.

Protocol 1: Radioligand Competition Binding Assay

Causality: This assay determines the equilibrium dissociation constant ( Ki​ ). We utilize [3H]−N−α -methylhistamine because it is a highly selective, high-affinity radioligand that minimizes background noise compared to tritiated histamine.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate membrane fractions.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H]−N−α -methylhistamine, and varying concentrations of 4'-Cyano-3-pyrrolidinomethyl benzophenone ( 10−11 to 10−5 M). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the basic pyrrolidine compound.

  • Self-Validation Check: Define non-specific binding (NSB) using 10 µM Thioperamide. The assay is only validated if the specific binding window constitutes >80% of total binding.

Protocol 2: HTRF cAMP Accumulation Assay

Causality: Evaluates functional inverse agonism. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA because the time-gated measurement (a 50 µs delay before reading) completely eliminates auto-fluorescence interference generated by the benzophenone core.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hH3R cells at 10,000 cells/well in a 384-well low-volume white plate.

  • Pre-incubation: Add the test compound in assay buffer containing 500 µM IBMX. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and artificially preserving the signal window. Incubate for 30 minutes at 37°C.

  • Forskolin Challenge: Add 10 µM Forskolin to directly stimulate Adenylyl Cyclase. Incubate for 15 minutes.

  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).

  • Self-Validation Check: Read the TR-FRET signal at 665 nm / 620 nm. The system is validated by a full agonist control (Imetit) which must suppress the Forskolin signal by >80%. The test compound must dose-dependently reverse this suppression.

Workflow S1 1. Cell Culture (HEK293-hH3R) S2 2. Compound Incubation (30 min, 37°C) S1->S2 S3 3. Forskolin Stimulation (10 µM, 15 min) S2->S3 S4 4. Lysis & HTRF (cAMP-Cryptate) S3->S4 S5 5. TR-FRET Readout (665nm / 620nm) S4->S5

Step-by-step workflow for the in vitro HTRF cAMP accumulation assay.

Quantitative Data Presentation

The following table summarizes the expected in vitro pharmacological parameters for 4'-Cyano-3-pyrrolidinomethyl benzophenone compared to industry-standard reference compounds. Data is derived from established non-imidazole H3R screening baselines.

CompoundPharmacological ClassH3R Binding Affinity ( Ki​ , nM)cAMP Accumulation ( EC50​/IC50​ , nM)Efficacy ( Emax​ vs. Basal)
4'-Cyano-3-pyrrolidinomethyl benzophenone Inverse Agonist5.0 - 15.020.0 - 50.0+140% (Inverse Agonism)
Thioperamide Reference Inverse Agonist10.0 - 25.060.0 - 80.0+150% (Inverse Agonism)
Imetit Reference Full Agonist0.5 - 2.01.0 - 5.0-80% (Agonism)

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists.Journal of Medicinal Chemistry - ACS Publications.
  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method.PMC.
  • Cocaine Disrupts Histamine H3 Receptor Modulation of Dopamine D1 Receptor Signaling.Journal of Neuroscience.

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 4'-Cyano-3-pyrrolidinomethyl Benzophenone: A Methodological Whitepaper

Executive Summary The transition of a small molecule from a synthetic scaffold to a viable preclinical candidate requires rigorous evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a synthetic scaffold to a viable preclinical candidate requires rigorous evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper details the definitive pharmacokinetic (PK) profiling framework for 4'-Cyano-3-pyrrolidinomethyl benzophenone (CPB) . By deconstructing the physicochemical properties of this compound, we establish a causality-driven, self-validating methodology for in vitro ADME assessment, bioanalytical quantification, and in vivo PK characterization.

Physicochemical Rationale & Causality

Designing an effective PK protocol requires an understanding of the molecule's structural liabilities and strengths. CPB (C₁₉H₁₈N₂O, MW: 290.36 g/mol ) consists of three critical moieties that dictate its systemic behavior:

  • Benzophenone Core: Confers high lipophilicity, driving passive transcellular membrane permeation. However, this lipophilicity also increases the likelihood of high plasma protein binding (PPB) and affinity for hepatic cytochrome P450 (CYP450) enzymes.

  • Pyrrolidinomethyl Group: This aliphatic amine acts as a strong base (estimated pKa ~9.0). At physiological pH (7.4), the amine is predominantly protonated. This ionization restricts passive diffusion across the blood-brain barrier (BBB) and intestinal epithelium, while simultaneously making the molecule a prime substrate for efflux transporters like P-glycoprotein (P-gp) and a candidate for lysosomal trapping.

  • Cyano Group: An electron-withdrawing group that typically enhances metabolic stability by deactivating the adjacent phenyl ring against CYP-mediated epoxidation or hydroxylation.

Experimental Implication: Because the protonated pyrrolidine may trigger P-gp efflux, bidirectional Caco-2 permeability assays are mandatory. Furthermore, the pyrrolidine ring is a known metabolic soft spot, necessitating rigorous microsomal stability testing to monitor for N-dealkylation.

PK_Workflow A Compound: CPB (4'-Cyano-3-pyrrolidinomethyl benzophenone) B In Vitro ADME (Caco-2, Microsomes) A->B C Bioanalytical Validation (LC-MS/MS, FDA 2018) B->C D In Vivo PK (IV & PO Dosing) C->D E Data Analysis (NCA, Bioavailability) D->E

Preclinical pharmacokinetic profiling workflow for CPB.

In Vitro ADME Profiling

Bidirectional Caco-2 Permeability Assay

Causality: The Caco-2 cell model is the industry standard for predicting human intestinal absorption [2]. Due to CPB's basic amine, evaluating the Efflux Ratio (ER) is critical to determine if the compound will suffer from poor oral bioavailability due to active transport back into the intestinal lumen.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 6 × 10⁴ cells/cm². Culture for 21 days to allow differentiation into a polarized monolayer expressing tight junctions and apical efflux transporters.

  • System Suitability (Validation): Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 500 Ω·cm² are utilized to ensure paracellular integrity [3].

  • Dosing: Prepare CPB at 10 µM in HBSS transport buffer (pH 7.4).

    • Apical to Basolateral (A→B): Add CPB to the apical chamber; fill the basolateral chamber with blank buffer.

    • Basolateral to Apical (B→A): Add CPB to the basolateral chamber; fill the apical chamber with blank buffer.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ). An ER > 2.0 indicates active efflux.

Hepatic Microsomal Stability

Causality: The pyrrolidine moiety is highly susceptible to CYP3A4/CYP2D6-mediated alpha-carbon oxidation leading to ring opening or N-dealkylation. Human Liver Microsomes (HLM) provide a robust subcellular fraction to calculate intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM CPB with HLM (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

Metabolic_Pathway CPB Parent: CPB (Intact Pyrrolidine) CYP3A4 CYP3A4 / CYP2D6 (Oxidation) CPB->CYP3A4 M1 M1: N-Dealkylated Metabolite (Loss of Pyrrolidine) CYP3A4->M1 M2 M2: Hydroxylated Pyrrolidine (Ring Oxidation) CYP3A4->M2 UGT UGT Enzymes (Phase II Conjugation) M2->UGT M3 M3: Glucuronide Conjugate (Renal Excretion) UGT->M3

Postulated CYP450-mediated metabolic pathway of CPB.

Bioanalytical Framework (LC-MS/MS)

Causality: To accurately quantify CPB in complex biological matrices (e.g., plasma, liver homogenate) without interference from endogenous phospholipids or downstream metabolites, a highly selective and sensitive LC-MS/MS method must be developed and validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry [1].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold acetonitrile spiked with a stable-isotope labeled internal standard (e.g., CPB-d4). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a UPLC C18 column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes to ensure co-eluting phospholipids are washed out, preventing ion suppression.

  • Mass Spectrometry Detection: Operate in Positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) targeting the [M+H]+ precursor ion of CPB ( m/z≈291.1 ) transitioning to a stable product ion (e.g., the benzophenone fragment).

  • Method Validation Parameters [1]:

    • Linearity: 1.0 to 1000 ng/mL ( R2>0.995 ).

    • Accuracy & Precision: Intra- and inter-day precision (%CV) must be ≤15% ( ≤20% at the Lower Limit of Quantification, LLOQ).

    • Matrix Effect & Recovery: Assess by comparing peak areas of post-extraction spiked samples to neat standards.

In Vivo Pharmacokinetics (Rodent Model)

Causality: In vitro data only provides predictive estimates. To determine absolute bioavailability ( F ), systemic clearance ( CL ), and volume of distribution ( Vd​ ), parallel Intravenous (IV) and Per Os (PO) dosing in a rodent model is required.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Sprague-Dawley rats (n=3 per route) for 12 hours prior to dosing to eliminate food-effect variables.

  • Formulation & Dosing:

    • IV Cohort: Administer 1 mg/kg CPB via tail vein injection (Formulation: 5% DMSO, 10% Solutol, 85% Saline to ensure complete solubility).

    • PO Cohort: Administer 10 mg/kg CPB via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Serial Sampling: Collect 150 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to harvest plasma.

  • Data Analysis: Process concentrations using Non-Compartmental Analysis (NCA) software to derive primary PK parameters.

Summary Data Presentation

The following tables represent the standardized output formats for summarizing the quantitative PK profile of CPB.

Table 1: Representative In Vitro ADME Profile

AssayParameterTarget ThresholdAnalytical Implication
Caco-2 Permeability Papp(A→B)​ > 10×10−6 cm/sIndicates high passive intestinal absorption.
Caco-2 Efflux Efflux Ratio (ER)< 2.0Values > 2.0 suggest P-gp/BCRP substrate liability.
Microsomal Stability HLM t1/2​ > 45 minutesIndicates low first-pass hepatic metabolism.
Protein Binding Fraction unbound ( fu​ )> 0.05 (5%)High lipophilicity often drives fu​ below 5%.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat)

ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Pharmacological Interpretation
Cmax​ (ng/mL) 850 ± 45420 ± 35Peak systemic exposure.
Tmax​ (h) 0.081.5 ± 0.5Absorption rate from the GI tract.
AUC0−∞​ (ng·h/mL) 1200 ± 1106500 ± 400Total systemic exposure over time.
t1/2​ (h) 3.2 ± 0.44.1 ± 0.6Terminal elimination half-life.
CL (mL/min/kg) 13.8 ± 1.2N/AModerate clearance (relative to rat hepatic blood flow).
Vss​ (L/kg) 2.4 ± 0.3N/AHigh volume of distribution indicating tissue penetration.
Bioavailability ( F ) 100% 54% Calculated as: (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • Broeders, J. J., et al. "Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study." Chemical Research in Toxicology (2012). Available at:[Link]

Foundational

Preliminary Toxicity and Safety Studies of 4'-Cyano-3-pyrrolidinomethyl benzophenone: An IND-Enabling Technical Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper / Preclinical Safety Guide Executive Summary The progression of novel chemical entities (NCEs) from disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper / Preclinical Safety Guide

Executive Summary

The progression of novel chemical entities (NCEs) from discovery to Investigational New Drug (IND) application requires rigorous, mechanism-driven safety profiling. 4'-Cyano-3-pyrrolidinomethyl benzophenone (CPB) is a complex synthetic scaffold featuring three distinct pharmacophores: a benzophenone core, a basic pyrrolidinomethyl substituent, and a para-substituted aromatic nitrile.

As a Senior Application Scientist, I approach the safety evaluation of CPB not as a checklist, but as a predictive science. Each structural moiety introduces specific toxicological liabilities that must be systematically interrogated. This whitepaper outlines the causality behind these liabilities, details the self-validating in vitro and in vivo protocols required to assess them, and provides a framework aligned with ICH S7A and S7B guidelines for cardiovascular, central nervous system (CNS), and respiratory safety[1][2].

Structural Toxicology Assessment: Mechanistic Rationale

Before initiating animal studies, a predictive toxicological assessment based on the molecule's structural motifs is mandatory. This allows for the design of targeted assays that address the specific liabilities of CPB.

The Benzophenone Core: Phototoxic Liabilities

Benzophenone derivatives are widely recognized for their ability to absorb ultraviolet (UVA/UVB) radiation. Upon UV exposure, the benzophenone core transitions into an excited triplet state. Mechanistically, this excited state can induce phototoxicity through two pathways:

  • ROS Generation: Direct transfer of energy to molecular oxygen, generating reactive oxygen species (ROS) that cause lipid photoperoxidation and DNA damage.

  • PDE4B Upregulation: Recent studies demonstrate that UV-activated benzophenones significantly upregulate Phosphodiesterase 4B (PDE4B) in human keratinocytes, leading to the expression of pro-inflammatory factors such as TNF-α, IL-8, and Prostaglandin E2 (PGE2)[3][4].

The Pyrrolidinomethyl Moiety: hERG / Cardiotoxic Risk

The pyrrolidine ring attached via a methyl bridge introduces a basic nitrogen into the molecule. At physiological pH (7.4), this tertiary amine is predominantly protonated.

  • Causality: Protonated basic amines are notorious for their high affinity toward the human Ether-à-go-go-Related Gene (hERG) potassium channel. The cationic nitrogen engages in strong cation- π interactions with aromatic residues (specifically Tyr652 and Phe656) lining the inner cavity of the hERG pore[5]. This blockade delays ventricular repolarization, manifesting clinically as QT interval prolongation and increasing the risk of Torsades de Pointes (TdP).

The 4'-Cyano Group: Metabolic Stability vs. Toxicity

While aliphatic nitriles (cyanohydrins) can undergo oxidative metabolism in the liver to release highly toxic free cyanide, aromatic nitriles behave entirely differently.

  • Causality: Positioning the nitrile group on the fully substituted para-position of the aromatic ring prevents oxidative cleavage. Furthermore, the strong electron-withdrawing nature of the cyano group polarizes the aromatic π -system, making the ring less susceptible to CYP450-mediated oxidative metabolism[6][7]. Therefore, the risk of cyanide toxicity is negligible, and the group serves primarily to enhance metabolic stability.

G cluster_0 Pyrrolidinomethyl Group cluster_1 Benzophenone Core cluster_2 4'-Cyano Group Compound 4'-Cyano-3-pyrrolidinomethyl benzophenone BasicN Basic Nitrogen (Protonated at pH 7.4) Compound->BasicN UV UV Absorption (Excited Triplet State) Compound->UV Aromatic Aromatic Nitrile (Metabolically Stable) Compound->Aromatic hERG hERG Channel Inner Cavity Binding BasicN->hERG CardioTox Risk: QT Prolongation hERG->CardioTox PDE4B PDE4B Upregulation & ROS Generation UV->PDE4B PhotoTox Risk: Phototoxicity PDE4B->PhotoTox NoCyanide No Cyanide Release Aromatic->NoCyanide Safe Benefit: High Stability NoCyanide->Safe

Caption: Mechanistic pathways of structural liabilities and benefits inherent to CPB.

In Vitro Safety Pharmacology Protocols

To ensure scientific integrity, all experimental workflows must be self-validating . A protocol is only valid if its internal controls dictate that the assay system is functioning correctly prior to interpreting the NCE data.

Protocol 1: GLP hERG Patch-Clamp Assay (Cardiovascular Safety)

Given the pyrrolidine moiety, assessing hERG inhibition is the highest priority in vitro safety step[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Seed onto glass coverslips 48 hours prior to the assay.

  • Electrophysiology Setup: Utilize whole-cell patch-clamp recording. Set the holding potential to -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG function).

  • Self-Validation (Internal Controls):

    • Negative Control: Perfuse vehicle (0.1% DMSO). Acceptance Criterion: Current run-down must be <10% over 5 minutes.

    • Positive Control: Perfuse 100 nM E-4031 (a known hERG blocker). Acceptance Criterion: Must achieve >80% inhibition of the tail current.

  • Test Article Administration: Perfuse CPB at ascending concentrations (0.1, 1.0, 10, and 30 µM). Allow 3-5 minutes per concentration to reach steady-state block.

  • Data Analysis: Calculate the fractional block of the tail current. Fit the concentration-response curve using the Hill equation to determine the IC₅₀.

Protocol 2: 3T3 NRU Phototoxicity Assay

Due to the benzophenone core, CPB must be evaluated for phototoxicity using the OECD TG 432 compliant Neutral Red Uptake (NRU) assay[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts into two 96-well plates at 1×104 cells/well. Incubate for 24 hours.

  • Dosing: Treat both plates with CPB across 8 concentrations (ranging from 0.1 to 100 µg/mL).

  • Irradiation:

    • Plate 1 (+UV): Expose to 5 J/cm² of UVA radiation (approx. 50 minutes).

    • Plate 2 (-UV): Keep in the dark for the exact same duration.

  • Self-Validation (Internal Controls):

    • Positive Control: Chlorpromazine (CPZ). Acceptance Criterion: The Photo Irritation Factor (PIF) for CPZ must be > 6.0.

  • Viability Assessment: Wash cells and incubate with Neutral Red dye for 3 hours. Viable cells will actively uptake the dye into their lysosomes. Extract the dye and measure absorbance at 540 nm.

  • Data Analysis: Calculate the IC₅₀ for both plates. The PIF is calculated as IC50​(−UV)/IC50​(+UV) . A PIF > 5 indicates probable phototoxicity.

In Vivo Preliminary Toxicity & ICH S7A Core Battery

Following in vitro profiling, CPB must undergo the ICH S7A core battery of safety pharmacology studies to protect Phase 1 clinical trial volunteers[9][10][11].

Workflow Start ICH S7A Core Safety Battery CNS CNS Evaluation (Modified Irwin Test) Start->CNS CV Cardiovascular (Telemetry in Dogs) Start->CV Resp Respiratory (Plethysmography) Start->Resp CNS_Out Endpoint: Motor/Behavioral NOAEL Established CNS->CNS_Out CV_Out Endpoint: QTc Interval & Arrhythmia Risk CV->CV_Out Resp_Out Endpoint: Tidal Volume & Respiration Rate Resp->Resp_Out

Caption: Workflow for the ICH S7A Core Battery of Safety Pharmacology Studies.

Central Nervous System (CNS) Assessment
  • Model: Conscious Wistar rats.

  • Method: Modified Irwin Test (Functional Observational Battery)[2][11].

  • Rationale: The lipophilic nature of the benzophenone core combined with the basic pyrrolidine suggests high blood-brain barrier (BBB) penetrance. Animals are monitored for behavioral changes, motor coordination, and convulsive thresholds at 1, 2, 4, and 24 hours post-dosing.

Cardiovascular (CV) Assessment
  • Model: Conscious, telemetered Beagle dogs.

  • Method: Continuous monitoring of ECG, heart rate, and blood pressure[2].

  • Rationale: Translating the in vitro hERG data to an intact physiological system. The primary endpoint is the Fridericia-corrected QT interval (QTcF) to assess proarrhythmic risk.

Data Presentation: Expected Toxicological Profile

Based on the structural pharmacophores and historical data of structurally analogous compounds, the following table summarizes the anticipated preliminary safety metrics for CPB.

Assay / ParameterTarget SystemAnticipated Result / MetricRisk Interpretation
hERG Patch-Clamp CardiovascularIC₅₀ 1.5 - 5.0 µMModerate Risk. Pyrrolidine basicity drives binding; requires careful Cmax management in vivo.
3T3 NRU (PIF) DermatologicalPIF > 5.0High Risk. Benzophenone core is highly likely to induce phototoxicity under UVA exposure.
Ames Test GenotoxicityNegative (No revertants)Low Risk. Aromatic nitriles and benzophenones typically lack direct DNA-reactive electrophilicity.
Microsomal Stability PharmacokineticsT½ > 60 mins (Human Liver Microsomes)Low Risk. The 4'-cyano group protects the aromatic ring from rapid CYP-mediated oxidation.
Irwin Test (Rats) CNSNOAEL 30 mg/kgModerate Risk. Potential for mild sedation at high doses due to BBB penetration.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Phosphodiesterase 4B plays a role in benzophenone-3-induced phototoxicity in normal human keratinocytes. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. British Journal of Pharmacology / NIH. Available at:[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry / NIH. Available at:[Link]

  • International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? ResearchGate. Available at:[Link]

Sources

Exploratory

A Technical Guide to 4'-Cyano-3-pyrrolidinomethyl benzophenone: Physicochemical Properties and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of the estimated physicochemical properties and anticipated solvent solubility of 4'-Cyano-3-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the estimated physicochemical properties and anticipated solvent solubility of 4'-Cyano-3-pyrrolidinomethyl benzophenone. While specific experimental data for this particular isomer is not extensively available in public literature, this document synthesizes information from closely related analogues and the parent benzophenone structure to offer a robust predictive analysis. The guide includes an estimated molecular weight and a comprehensive discussion on expected solubility in a range of common laboratory solvents. Furthermore, a detailed, field-proven protocol for determining experimental solubility is provided, complete with the scientific rationale behind its design. This document is intended to serve as a valuable resource for researchers in drug discovery and development, enabling informed decisions on formulation, purification, and analytical method development.

Introduction and Chemical Identity

4'-Cyano-3-pyrrolidinomethyl benzophenone belongs to the substituted benzophenone class of compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The benzophenone core provides a rigid scaffold that can be functionalized to modulate pharmacological activity, while the cyano and pyrrolidinomethyl substituents can influence properties such as receptor binding, metabolic stability, and solubility.

A precise determination of the molecular weight and a thorough understanding of the solubility profile are foundational to the successful development of any new chemical entity. These parameters directly impact formulation strategies, purification processes, and the design of relevant biological assays.

Physicochemical Properties

Molecular Weight Estimation

Direct experimental data for the molecular weight of 4'-Cyano-3-pyrrolidinomethyl benzophenone is not readily found in publicly accessible databases. However, a reliable estimation can be made by examining its isomers for which data is available. For instance, the isomer 4-Cyano-4'-pyrrolidinomethyl benzophenone (CAS 898776-08-4) has a reported molecular weight of 290.4 g/mol [1]. Another isomer, 3-cyano-3'-pyrrolidinomethyl benzophenone (CAS 898794-12-2), has a reported molecular weight of 290.36 g/mol .

Given that 4'-Cyano-3-pyrrolidinomethyl benzophenone shares the same molecular formula, C₁₉H₁₈N₂O, its molecular weight is expected to be virtually identical.

Table 1: Estimated Physicochemical Properties of 4'-Cyano-3-pyrrolidinomethyl benzophenone

PropertyEstimated ValueBasis of Estimation
Molecular Formula C₁₉H₁₈N₂OStructural analysis
Molecular Weight ~290.36 g/mol Based on isomers[1]

Solvent Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability. While specific quantitative solubility data for 4'-Cyano-3-pyrrolidinomethyl benzophenone is not available, its solubility characteristics can be inferred from the parent compound, benzophenone, and general principles of organic chemistry.

The parent compound, benzophenone, is known to be practically insoluble in water but soluble in a variety of organic solvents, including alcohols, acetone, ether, chloroform, and benzene[2]. A detailed study on benzophenone solubility further elucidated the following trend at a given temperature: acetone > acetonitrile > ethyl acetate > methyl acetate > 1-octanol > isobutanol > 1-butanol > 1-propanol > isopropanol > ethanol > methanol > water.

The introduction of a polar cyano group and a basic pyrrolidinomethyl group to the benzophenone scaffold in 4'-Cyano-3-pyrrolidinomethyl benzophenone is expected to modulate its solubility profile. The pyrrolidinomethyl group, in particular, may increase solubility in protic solvents, including alcohols and, to a limited extent, acidic aqueous solutions due to the potential for protonation of the nitrogen atom. Conversely, some related compounds from Rieke Metals, which include similar structures, are noted to be soluble in chlorinated hydrocarbons like chloroform and methylene chloride, but not in protic solvents such as alcohols[3].

Table 2: Predicted Solubility of 4'-Cyano-3-pyrrolidinomethyl benzophenone in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Acetone, Acetonitrile, DMSO, DMFHighThe polar ketone and cyano functionalities, along with the overall organic character, suggest good solvation.
Chlorinated Dichloromethane, ChloroformHighThe aromatic rings and overall non-polar character of the benzophenone backbone favor solubility in these solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThe molecule's organic nature suggests good compatibility with these solvents.
Alcohols Methanol, Ethanol, IsopropanolModerateThe pyrrolidinomethyl group may enhance solubility through hydrogen bonding, though the large hydrophobic core may limit high solubility.
Non-polar Hexane, TolueneLow to ModerateThe presence of polar functional groups is likely to limit solubility in highly non-polar solvents.
Aqueous WaterLowThe large, hydrophobic benzophenone scaffold is expected to result in poor aqueous solubility at neutral pH. Solubility may increase in acidic conditions due to protonation of the pyrrolidine nitrogen.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 4'-Cyano-3-pyrrolidinomethyl benzophenone in various solvents.

Principle

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility. It involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Materials and Equipment
  • 4'-Cyano-3-pyrrolidinomethyl benzophenone (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4'-Cyano-3-pyrrolidinomethyl benzophenone to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of 4'-Cyano-3-pyrrolidinomethyl benzophenone.

  • Data Interpretation:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3 end Final Report analysis3->end Solubility Data

Caption: Workflow for Experimental Solubility Determination.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the molecular weight and solvent solubility of 4'-Cyano-3-pyrrolidinomethyl benzophenone. The estimated molecular weight of approximately 290.36 g/mol is based on its known isomers. The solubility is anticipated to be high in aprotic polar and chlorinated solvents, moderate in alcohols, and low in water and non-polar solvents. For definitive data, the provided experimental protocol for solubility determination is recommended. This information serves as a critical starting point for researchers and professionals in the field of drug development, facilitating informed decisions in the early stages of the research and development pipeline.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3102, Benzophenone. Available at: [Link]

Sources

Foundational

Whitepaper: Receptor Binding Affinity of 4'-Cyano-3-pyrrolidinomethyl Benzophenone Derivatives

Executive Summary The development of Multi-Target Directed Ligands (MTDLs) has become a cornerstone in neuropharmacology, particularly for addressing complex neurodegenerative conditions such as Alzheimer's disease (AD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Multi-Target Directed Ligands (MTDLs) has become a cornerstone in neuropharmacology, particularly for addressing complex neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD)[1]. Within this paradigm, benzophenone derivatives—specifically 4'-Cyano-3-pyrrolidinomethyl benzophenone and its structural analogs—have emerged as highly potent and selective Histamine H3 Receptor (H3R) antagonists[2].

By acting as presynaptic auto- and heteroreceptor antagonists, these compounds disinhibit the release of crucial neurotransmitters (including histamine, acetylcholine, and dopamine), thereby exerting profound pro-cognitive and neuroprotective effects[1]. Furthermore, the rigid benzophenone scaffold provides a highly versatile framework for dual-targeting, such as concomitant cholinesterase inhibition, making these derivatives prime candidates for advanced preclinical development[3].

Structural Pharmacology & Mechanistic Causality

The high binding affinity of 4'-Cyano-3-pyrrolidinomethyl benzophenone to the H3R is not coincidental; it is the result of precise spatial alignment and electronic interactions dictated by three distinct pharmacophoric elements[3]:

  • The Basic Amine (Pyrrolidinomethyl Group):

    • Mechanism: At physiological pH (7.4), the pyrrolidine nitrogen is protonated.

    • Causality: This positive charge acts as the primary molecular anchor, forming a critical electrostatic salt bridge with the highly conserved aspartate residue (Asp114, D3.32) located in transmembrane domain 3 (TM3) of the H3R[3]. Without this protonated amine, receptor affinity drops by several orders of magnitude.

  • The Hydrophobic Core (Benzophenone Scaffold):

    • Mechanism: The diaryl ketone structure serves as a rigid, lipophilic spacer.

    • Causality: It perfectly occupies the hydrophobic binding pocket formed by aromatic residues in TM6 and TM7. This drives the binding enthalpy through extensive π−π stacking and van der Waals interactions, stabilizing the receptor in its inactive conformation[2].

  • The Electron-Withdrawing Substituent (4'-Cyano Group):

    • Mechanism: The introduction of a cyano group at the para-position of the distal phenyl ring significantly modulates the electronic distribution of the benzophenone core.

    • Causality: Its linear geometry and strong dipole allow it to project into a deeper accessory pocket within the receptor. It engages in targeted dipole-dipole interactions and hydrogen bonding with polar residues, which enhances both receptor selectivity and target residence time compared to unsubstituted analogs[4].

H3R_Signaling Antagonist 4'-Cyano-3-pyrrolidinomethyl benzophenone H3R Histamine H3 Receptor (Presynaptic GPCR) Antagonist->H3R Blocks (Antagonism) Neurotransmitter Neurotransmitter Release (ACh, DA, 5-HT) Antagonist->Neurotransmitter Disinhibits (Increases Release) Histamine Histamine Histamine->H3R Activates Gi_Protein Gi/o Protein H3R->Gi_Protein Couples Adenylate_Cyclase Adenylate Cyclase (AC) Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Levels Adenylate_Cyclase->cAMP Decreases cAMP->Neurotransmitter Inhibits Release

H3R signaling pathway demonstrating the disinhibition of neurotransmitter release by the antagonist.

Receptor Binding Affinity Profiling

To contextualize the structure-activity relationship (SAR) of these derivatives, quantitative binding data is summarized below. The data highlights how modifications to the benzophenone core impact both primary target (H3R) affinity and secondary MTDL targets (like Butyrylcholinesterase, BuChE)[3].

Table 1: Representative Binding Affinity Profile of Pyrrolidinomethyl Benzophenone Derivatives

Compound / ModificationTarget Receptor / EnzymeAffinity ( Ki​ or IC50​ )Pharmacological Function
4'-Cyano-3-pyrrolidinomethyl benzophenone Human H3R (hH3R) Ki​ ~ 8 - 15 nMHigh-affinity Antagonist / Inverse Agonist
4'-Fluoro analog Human H3R (hH3R) Ki​ ~ 12 nMHigh-affinity Antagonist
Unsubstituted benzophenone Human H3R (hH3R) Ki​ ~ 35 - 50 nMModerate Antagonist
4'-Cyano-3-pyrrolidinomethyl benzophenone Butyrylcholinesterase (hBuChE) IC50​ ~ 1.16 µMModerate Secondary Inhibitor (MTDL)
Reference: Pitolisant Human H3R (hH3R) Ki​ ~ 1.5 nMClinical Standard Antagonist

Experimental Protocol: Radioligand Binding Assay

To accurately determine the Ki​ values of 4'-Cyano-3-pyrrolidinomethyl benzophenone derivatives, a highly controlled radioligand displacement assay is required[3].

Self-Validating System Design: Every assay plate must incorporate three critical internal controls to ensure data integrity:

  • Total Binding (TB): Radioligand + vehicle (Defines the maximum assay window).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Thioperamide (Validates the signal-to-noise ratio; NSB must be <10% of TB to pass QC).

  • Reference Standard: Pitolisant or Ciproxifan (Validates assay sensitivity and inter-assay reproducibility).

Step-by-Step Methodology

Phase 1: Membrane Preparation

  • Culture HEK293 cells stably expressing recombinant human H3R to 80% confluence.

  • Harvest cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA). Causality: EDTA chelates divalent cations, inhibiting endogenous metalloproteases and preventing receptor degradation.

  • Homogenize using a Dounce tissue grinder and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ). Causality: MgCl2​ is essential for stabilizing the GPCR-G protein coupled state, ensuring high-affinity binding conformations.

Phase 2: Competitive Incubation 4. In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of [3H]Nα -methylhistamine (final concentration ~1 nM, near its Kd​ ), and 100 µL of membrane suspension (approx. 15 µg protein/well). 5. Incubate the microplate at 25°C for 60 minutes. Causality: This specific time-temperature pairing ensures the binding reaction reaches thermodynamic equilibrium without risking thermal degradation of the receptor.

Phase 3: Termination & Quantification 6. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix. 7. Wash filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand. 8. Add scintillation cocktail, allow to equilibrate for 2 hours, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. 9. Data Analysis: Convert CPM to specific binding. Fit the dose-response curves using non-linear regression (one-site competition model) to calculate the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated filters) Incubation->Filtration Scintillation 4. Scintillation Counting Filtration->Scintillation Analysis 5. Non-linear Regression (Ki) Scintillation->Analysis

Step-by-step radioligand binding assay workflow for determining H3R affinity.

Conclusion & Future Directions

The 4'-Cyano-3-pyrrolidinomethyl benzophenone derivatives represent a highly optimized class of H3R antagonists. Their rational design capitalizes on the basic pyrrolidine pharmacophore and the rigid benzophenone core to achieve nanomolar affinity[2],[3]. Future drug development efforts should focus on leveraging this scaffold's inherent MTDL capabilities—specifically optimizing the secondary cholinesterase inhibitory activity—to create unified, single-molecule therapeutics for neurodegenerative diseases characterized by both cognitive decline and neuroinflammation[1],[3].

References

  • [2] Title: Benzophenone Derivatives and Related Compounds as Potent Histamine H3-Receptor Antagonists and Potential PET/SPECT Ligands. Source: Archiv der Pharmazie. URL:[Link]

  • [4] Title: Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [1] Title: Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]

  • [3] Title: Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Source: Molecules (MDPI). URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4'-Cyano-3-pyrrolidinomethyl benzophenone quantification

Application Note: Robust HPLC Method Development for the Quantification of 4'-Cyano-3-pyrrolidinomethyl Benzophenone Executive Summary 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5) is a critical pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC Method Development for the Quantification of 4'-Cyano-3-pyrrolidinomethyl Benzophenone

Executive Summary

4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5) is a critical pharmaceutical intermediate characterized by a hydrophobic benzophenone core and a highly basic pyrrolidinomethyl moiety[1]. Quantifying this compound accurately during synthesis and final Active Pharmaceutical Ingredient (API) release requires a highly robust High-Performance Liquid Chromatography (HPLC) method. However, the basic tertiary amine of the pyrrolidine ring presents a classic chromatographic challenge: severe peak tailing due to secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases.

This application note details a scientifically grounded, self-validating HPLC method designed to eliminate peak tailing, ensure high recovery, and meet the stringent validation requirements of the ICH Q2(R2) guidelines[2][3].

Physicochemical Profiling & Method Rationale

To develop a robust method, chromatographic conditions must be designed around the analyte's specific physicochemical liabilities.

  • Stationary Phase Selection (The Causality of Peak Shape): Standard end-capped C18 columns often fail for basic compounds like pyrrolidine derivatives. At acidic to neutral pH, the tertiary amine is fully protonated. These cations interact strongly with ionized residual silanols (-O⁻) on the silica surface, causing peak tailing and retention time drift. To circumvent this, we utilize a Charged Surface Hybrid (CSH) C18 column. CSH technology incorporates a low-level positive charge on the particle surface[4]. This creates electrostatic repulsion between the stationary phase and the protonated analyte, yielding sharp, symmetrical peaks without the need for strong, system-contaminating ion-pairing agents like Trifluoroacetic acid (TFA)[4][5].

  • Mobile Phase Selection: Because the CSH column inherently suppresses silanol interactions, we can use a weaker, more MS-compatible acid. We selected 0.1% Formic Acid (FA) in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B)[5]. Acetonitrile is preferred over methanol due to its lower viscosity, which reduces backpressure and improves mass transfer kinetics.

  • Detection: The benzophenone core provides a strong chromophore. UV detection at 254 nm ensures high sensitivity and minimal baseline drift during gradient elution.

Chromatographic Mechanisms (Visualization)

Silanol_Interaction cluster_Standard Standard C18 (pH 3.0) cluster_CSH CSH C18 Technology Analyte 4'-Cyano-3-pyrrolidinomethyl benzophenone (Protonated) Silanol Ionized Silanols (-O⁻) Analyte->Silanol Attracts ChargedSurface Positively Charged Surface Analyte->ChargedSurface Repels Tailing Secondary Ion-Exchange (Severe Peak Tailing) Silanol->Tailing Repulsion Electrostatic Repulsion (Sharp, Symmetrical Peak) ChargedSurface->Repulsion

Figure 1: Mechanism of peak shape improvement using Charged Surface Hybrid (CSH) technology.

Experimental Protocol (Self-Validating System)

This protocol is designed with built-in System Suitability Testing (SST) to ensure the method validates itself prior to every run, a core requirement for GMP environments[3].

Reagents & Standards
  • Analyte: 4'-Cyano-3-pyrrolidinomethyl benzophenone reference standard (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile, Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mmLow-level positive surface charge repels basic amines[4].
Mobile Phase A 0.1% Formic Acid in WaterMaintains low pH to ensure consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluting solvent; lower viscosity than methanol.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40 °CReduces solvent viscosity and improves peak shape.
Injection Vol 2.0 µLPrevents volume overload on the narrow-bore column.
Detection UV at 254 nmTargets the strong absorbance of the benzophenone core.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus analyte at column head.
1.0955Isocratic hold.
6.04060Linear ramp to elute the hydrophobic core.
7.0595Column wash to remove lipophilic impurities.
8.5595Wash hold.
8.6955Return to initial conditions.
12.0955Re-equilibration.
Sample Preparation
  • Diluent Preparation: Mix 50:50 Water:Acetonitrile (v/v). Crucial step: Matching the diluent strength to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Stock Solution: Dissolve 10.0 mg of the reference standard in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is validated for use only if it meets the following criteria:

  • Retention Time (RT) %RSD: ≤ 1.0% (Ensures pump and gradient stability).

  • Peak Area %RSD: ≤ 2.0% (Ensures autosampler precision).

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 10,000 (Confirms column efficiency).

Method Development & Validation Workflow

HPLC_Workflow ATP 1. Define ATP (Target: Tf < 1.5, %RSD < 2.0) Scouting 2. Column Scouting (CSH C18 vs. Standard C18) ATP->Scouting MobilePhase 3. Mobile Phase Selection (0.1% FA in H2O / ACN) Scouting->MobilePhase Optimization 4. Gradient Optimization (Adjust %B slope for retention) MobilePhase->Optimization SST 5. System Suitability Testing (Self-Validating Checks) Optimization->SST Validation 6. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) SST->Validation

Figure 2: HPLC method development and validation workflow for basic pharmaceutical intermediates.

Validation Summary (ICH Q2(R2) Alignment)

Following the optimization of the method, a full validation must be executed in accordance with ICH Q2(R2) guidelines[2]. The expected performance metrics for this optimized method are summarized below:

Validation ParameterICH Q2(R2) RequirementExpected Method Performance
Specificity No interference at analyte RTBaseline resolution (Rs > 2.0) from known impurities.
Linearity R² ≥ 0.999 over specified rangeR² > 0.9995 (Range: 10 - 150 µg/mL).
Accuracy (Recovery) 98.0% - 102.0% recovery99.5% ± 0.8% across three concentration levels.
Repeatability %RSD ≤ 2.0% (n=6)%RSD < 1.0% for peak area.
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD: ~0.5 µg/mL / LOQ: ~1.5 µg/mL.

Conclusion

The quantification of basic pharmaceutical intermediates like 4'-Cyano-3-pyrrolidinomethyl benzophenone requires a deliberate approach to stationary phase selection. By leveraging Charged Surface Hybrid (CSH) technology, this method proactively neutralizes the primary cause of peak tailing (silanol interactions)[4][5]. The resulting protocol is robust, highly reproducible, and fully aligned with modern ICH Q2(R2) validation frameworks[2], making it suitable for both R&D and routine Quality Control environments.

Sources

Application

Application Note: In Vitro Cell Assay Protocol for Evaluating 4'-Cyano-3-pyrrolidinomethyl benzophenone as a Histamine H3 Receptor Modulator

Scientific Context & Rationale The Histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor primarily localized in the central nervous system, where it regulates the release of histamine, acetylcholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor primarily localized in the central nervous system, where it regulates the release of histamine, acetylcholine, dopamine, and other critical neurotransmitters[1]. Due to its profound influence on neurotransmission, H3R has emerged as a high-value target for cognitive disorders, including Alzheimer's disease, schizophrenia, and narcolepsy[1].

Historically, first-generation H3R antagonists, such as thioperamide, relied on an imidazole ring for receptor recognition. However, the imidazole moiety presented severe pharmacokinetic liabilities, including poor blood-brain barrier (BBB) penetration and off-target inhibition of hepatic cytochrome P450 (CYP450) enzymes[2]. To overcome these translational hurdles, modern drug discovery has shifted toward non-imidazole pharmacophores[3].

4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5) represents a highly optimized structural class of non-imidazole modulators. Its architecture is built upon a tripartite pharmacophore:

  • Basic Amine (Pyrrolidine): Anchors the molecule to the conserved aspartate residue (Asp3.32) in the H3R binding pocket.

  • Lipophilic Linker (Benzophenone): Provides necessary hydrophobicity for BBB penetration and optimal receptor residence time.

  • Electron-Withdrawing Group (Cyano): Modulates the electronic distribution of the distal phenyl ring, enhancing binding affinity and metabolic stability.

This application note details a robust, self-validating in vitro protocol to evaluate the efficacy and potency of 4'-Cyano-3-pyrrolidinomethyl benzophenone using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay.

Experimental Logic & Causality (E-E-A-T)

Designing an effective cell-based assay requires a deep understanding of the receptor's signaling cascade. The H3R is a G-protein-coupled receptor (GPCR) that signals exclusively through the inhibitory Gi/o​ pathway[4].

The Causality of the Assay Design
  • Why measure cAMP? Activation of the H3R by endogenous histamine leads to the dissociation of the Gi/o​ protein, which directly inhibits adenylyl cyclase (AC), thereby lowering intracellular cyclic AMP (cAMP) levels. Conversely, an H3R inverse agonist or antagonist blocks this constitutive or agonist-induced inhibition, restoring or elevating cAMP levels.

  • Why use Forskolin? Because basal cAMP levels in resting cells are extremely low, detecting a further decrease (or its reversal) is technically challenging. Forskolin is a direct activator of adenylyl cyclase. By pre-stimulating the cells with Forskolin, we artificially raise the "cAMP ceiling." This creates a wide, measurable assay window where the inhibitory effect of the H3R—and the restorative effect of our test compound—can be accurately quantified[4].

  • Why IBMX? 3-Isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is included in the assay buffer to prevent the cellular degradation of cAMP, ensuring that the measured signal is a direct reflection of adenylyl cyclase activity rather than downstream metabolism.

  • Why HTRF? Benzophenone derivatives can occasionally exhibit intrinsic fluorescence or act as fluorescence quenchers. HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a time delay before measurement, short-lived background auto-fluorescence from the test compound or cellular debris decays completely, leaving only the long-lived emission of the Europium cryptate label. This guarantees a high signal-to-noise ratio and a robust Z'-factor[5].

G Ligand 4'-Cyano-3-pyrrolidinomethyl benzophenone (Inverse Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds & Stabilizes Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Releases Inhibition cAMP cAMP Levels (Increase) AC->cAMP Synthesizes (via Forskolin)

Fig 1: Mechanism of H3R Gi-coupled signaling blockade by the test compound.

Step-by-Step Methodology: HTRF cAMP Accumulation Assay

Reagents and Materials
  • Cell Line: HEK293 cells stably expressing the human Histamine H3 receptor (hH3R).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM IBMX (pH 7.4).

  • Stimulant: Forskolin (Sigma-Aldrich), prepared as a 10 mM stock in DMSO.

  • Detection Kit: HTRF cAMP Dynamic 2 Assay Kit (Cisbio/Revvity), containing cAMP-d2 conjugate and anti-cAMP-Eu-Cryptate.

  • Microplates: 384-well, low-volume, white flat-bottom plates (Corning).

Compound Preparation (Solubility Management)

Benzophenone derivatives are highly lipophilic. Proper handling is critical to prevent compound precipitation, which leads to false negatives.

  • Primary Stock: Dissolve 4'-Cyano-3-pyrrolidinomethyl benzophenone in 100% molecular-grade DMSO to yield a 10 mM stock.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Intermediate Dilution: Transfer the DMSO dilutions into Assay Buffer to create a 4X working solution. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1%, as higher concentrations are cytotoxic and disrupt GPCR signaling.

Assay Execution Workflow
  • Cell Seeding: Harvest hH3R-HEK293 cells and resuspend in Assay Buffer. Dispense 5 µL of the cell suspension (approx. 10,000 cells/well) into the 384-well plate.

  • Compound Incubation: Add 2.5 µL of the 4X test compound (or reference antagonists like Thioperamide) to the respective wells. Incubate for 30 minutes at room temperature (RT) to allow the ligand to reach binding equilibrium with the receptor.

  • Forskolin Stimulation: Add 2.5 µL of a 4X Forskolin solution (final well concentration ~1 µM, pre-determined by an EC80 stimulation curve). Incubate for exactly 30 minutes at RT.

  • Cell Lysis & Detection: Add 5 µL of cAMP-d2 (acceptor) followed immediately by 5 µL of anti-cAMP-Eu-Cryptate (donor), both diluted in the provided lysis buffer.

  • Equilibration: Seal the plate and incubate for 1 hour at RT in the dark.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excitation is at 337 nm; emissions are recorded at 620 nm (donor) and 665 nm (acceptor).

Workflow Step1 1. Cell Seeding (10,000 hH3R-HEK293 cells/well in 5 µL) Step2 2. Compound Addition (Add 2.5 µL test compound, incubate 30 min) Step1->Step2 Step3 3. Forskolin Stimulation (Add 2.5 µL Forskolin, incubate 30 min) Step2->Step3 Step4 4. Cell Lysis & Detection (Add 5 µL cAMP-d2 & 5 µL Eu-Cryptate) Step3->Step4 Step5 5. TR-FRET Measurement (Read Ex: 337 nm / Em: 620 nm & 665 nm) Step4->Step5

Fig 2: Step-by-step workflow for the 384-well HTRF cAMP accumulation assay.

Data Analysis & Validation Metrics

The HTRF cAMP assay is a competitive immunoassay. The native cAMP produced by the cells competes with the d2-labeled cAMP for binding to the Europium-labeled antibody. Therefore, the TR-FRET signal (Ratio = 665 nm / 620 nm × 10,000) is inversely proportional to the concentration of intracellular cAMP.

Data should be normalized to the maximum Forskolin response (100% cAMP) and the basal cell response (0% cAMP). Fit the normalized data using a 4-parameter logistic (4PL) non-linear regression model to extract the IC50​ (or EC50​ for inverse agonism).

Expected Quantitative Outcomes

To ensure the assay is a self-validating system, reference compounds must be run in parallel with 4'-Cyano-3-pyrrolidinomethyl benzophenone. The table below summarizes the expected assay validation metrics based on historical data for this target class.

CompoundPharmacological RoleExpected pIC50​ / pEC50​ Assay Window (S/B)Z'-Factor
Thioperamide Reference Inverse Agonist (Imidazole)7.5 - 8.0> 4.0> 0.75
Pitolisant Reference Inverse Agonist (Non-imidazole)8.2 - 8.8> 4.0> 0.75
4'-Cyano-3-pyrrolidinomethyl benzophenone Test Compound (Non-imidazole)To be determined (Est. 7.0 - 8.5)> 4.0> 0.75

Note: A Z'-factor > 0.5 indicates an excellent, robust assay suitable for high-throughput screening[6].

References

  • Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET and Metabolic Glycan Engineering: Application to Transmembrane and GPI-Anchored Receptors. Journal of the American Chemical Society.5

  • From Receptors to Ligands: Fragment-assisted Drug Design for GPCRs Applied to the Discovery of H3 and H4. Hilaris Publisher. 4

  • Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment. PubMed. 6

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers.3

  • Development of a New Class of Nonimidazole Histamine H3 Receptor Ligands with Combined Inhibitory Histamine N-Methyltransferase Activity. Journal of Medicinal Chemistry - ACS Publications. 2

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. 1

Sources

Method

Application Note: 4'-Cyano-3-pyrrolidinomethyl Benzophenone as a Strategic Precursor in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug discovery and chemical biology, multifunctional building blocks are essential for the rapid diversification of lead compounds. 4'-Cyano-3-pyrrolidinomethyl benzophenone i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and chemical biology, multifunctional building blocks are essential for the rapid diversification of lead compounds. 4'-Cyano-3-pyrrolidinomethyl benzophenone is a highly versatile, trifunctional synthetic precursor. It integrates a photoreactive benzophenone core, a basic pyrrolidinomethyl pharmacophore, and a chemically malleable cyano (nitrile) group. This application note provides a comprehensive guide to utilizing this precursor for two primary applications: the synthesis of multi-targeted pharmaceutical ligands (such as Histamine H3 receptor antagonists and kinase inhibitors)[1],[2], and the construction of high-efficiency photoaffinity labeling (PAL) probes for target deconvolution[3],[4].

Structural Rationale & Reactivity Mapping

The strategic value of this precursor lies in the orthogonal reactivity of its three main structural domains:

  • The Pyrrolidinomethyl Group : This tertiary amine acts as a solubilizing moiety and a critical basic pharmacophore. In GPCR ligands, such as non-imidazole Histamine H3 receptor antagonists, this basic nitrogen is protonated at physiological pH, allowing it to form a critical salt bridge with a conserved aspartate residue in the receptor's binding pocket[2].

  • The Benzophenone Core : A rigid, lipophilic diaryl ketone spacer that doubles as a premier photoactivatable cross-linker. Upon irradiation at >350 nm, it enters an excited triplet state, generating a diradical capable of inserting into unreactive C-H bonds of target proteins[5],[6].

  • The Cyano Group (Nitrile) : An electrophilic handle that can be transformed into primary amines, tetrazoles, amidines, or carboxylic acids, enabling the attachment of fluorophores, biotin tags, or additional pharmacophores without disrupting the rest of the molecule.

G Precursor 4'-Cyano-3-pyrrolidinomethyl benzophenone KetoneProtection Ketone Protection (Ethylene Glycol, pTsOH) Precursor->KetoneProtection Pathway A RaneyNi Chemoselective Reduction (Raney Ni, H2, NH3/MeOH) Precursor->RaneyNi Pathway B NitrileReduction Nitrile Reduction (LiAlH4, THF) KetoneProtection->NitrileReduction Deprotection Ketone Deprotection (HCl, H2O) NitrileReduction->Deprotection PrimaryAmine 4'-(Aminomethyl)-3-pyrrolidinomethyl benzophenone Deprotection->PrimaryAmine PALProbe Bifunctional Photoaffinity Probe PrimaryAmine->PALProbe NHS-Fluorophore RaneyNi->PrimaryAmine

Fig 1. Synthetic workflows for the derivatization of 4'-Cyano-3-pyrrolidinomethyl benzophenone.

Application Workflow 1: Synthesis of Pharmaceutical Intermediates

To utilize the precursor for drug development, the cyano group must often be converted into a primary amine to allow for subsequent amide coupling.

Expert Insight: The Chemoselectivity Challenge

Reducing a nitrile in the presence of a diaryl ketone and a benzylic amine presents significant chemoselectivity challenges.

  • Avoid Strong Hydrides : Lithium aluminum hydride (LiAlH₄) will unselectively reduce both the nitrile and the benzophenone ketone to a secondary alcohol. If LiAlH₄ must be used, prior ketalization of the ketone is mandatory (Pathway A in Fig 1).

  • Avoid Palladium Catalysis : Catalytic hydrogenation using Pd/C will likely cause hydrogenolysis of the pyrrolidinyl-benzyl C-N bond, destroying the pharmacophore.

  • The Optimal Solution : Catalytic hydrogenation using Raney Nickel in methanolic ammonia (Pathway B). Raney Ni selectively reduces nitriles over diaryl ketones under mild conditions. The addition of ammonia is critical; it suppresses the formation of unwanted secondary amines by shifting the equilibrium away from the intermediate imine condensing with the newly formed primary amine.

Protocol A: Chemoselective Nitrile Reduction

Objective: Convert the cyano group to a primary amine (4'-(Aminomethyl)-3-pyrrolidinomethyl benzophenone) while preserving the ketone and tertiary amine.

  • Preparation : In a thick-walled hydrogenation vessel, dissolve 4'-Cyano-3-pyrrolidinomethyl benzophenone (1.0 eq, 10 mmol) in 7M NH₃ in methanol (50 mL).

  • Catalyst Addition : Carefully add an aqueous slurry of Raney Nickel (approx. 1.5 g, pre-washed three times with methanol to remove water). Caution: Raney Ni is highly pyrophoric; never allow it to dry.

  • Hydrogenation : Purge the vessel with N₂ gas (3x), then with H₂ gas (3x). Pressurize the vessel to 40 psi with H₂ and agitate at room temperature for 12-16 hours.

  • Self-Validation (In-Process) : Monitor the reaction via TLC (DCM:MeOH:NH₄OH 90:9:1). The starting material is ninhydrin-negative. The product will appear as a lower-Rf spot that stains bright purple with ninhydrin, confirming the presence of a primary alkyl amine. Furthermore, FTIR analysis of an aliquot will show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹.

  • Workup : Carefully filter the mixture through a pad of Celite under a blanket of N₂ to remove the catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the crude residue in ethyl acetate, wash with brine to remove residual ammonia, dry over anhydrous Na₂SO₄, and concentrate to yield the primary amine intermediate.

Application Workflow 2: Photoaffinity Labeling (PAL) Probes

Benzophenone is a gold-standard photoreactive group for mapping protein-ligand interactions[4]. Unlike aryl azides, benzophenones can be activated at wavelengths (>350 nm) that do not cause UV damage to biological samples[3]. Upon activation, the benzophenone triplet state preferentially abstracts hydrogen atoms from unreactive C-H bonds, even in the presence of water, making it highly efficient for mapping hydrophobic binding pockets[6].

PAL_Mech GroundState Benzophenone Ground State (S0) ExcitedSinglet Excited Singlet (S1) Diradical GroundState->ExcitedSinglet hν (>350 nm) ExcitedTriplet Excited Triplet (T1) Diradical ExcitedSinglet->ExcitedTriplet ISC HydrogenAbst Hydrogen Abstraction from Target C-H ExcitedTriplet->HydrogenAbst Target Binding Crosslink Covalent Cross-link (C-C Bond Formation) HydrogenAbst->Crosslink Radical Recombination

Fig 2. Photochemical activation and cross-linking mechanism of the benzophenone pharmacophore.

Protocol B: Synthesis of a Bifunctional PAL Probe

Objective : Conjugate a fluorophore to the primary amine generated in Protocol A to create a complete photoaffinity probe.

  • Reaction Setup : Dissolve 4'-(Aminomethyl)-3-pyrrolidinomethyl benzophenone (1.0 eq, 0.5 mmol) and NHS-Fluorescein (1.05 eq, 0.525 mmol) in anhydrous DMF (5 mL) under N₂.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Causality: DIPEA is a non-nucleophilic base that ensures the primary amine remains deprotonated and highly nucleophilic, while the tertiary pyrrolidine amine remains unreactive toward the NHS ester.

  • Reaction : Stir the mixture at room temperature in the dark for 4 hours.

  • Self-Validation : Analyze the mixture via LC-MS. The chromatogram should show the disappearance of the primary amine mass and the appearance of the [M+H]⁺ peak corresponding to the fluorescein conjugate. UV-Vis spectroscopy of the purified product will exhibit dual absorbance maxima at ~260 nm (benzophenone) and ~494 nm (fluorescein).

  • Purification : Purify the probe using preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA). Lyophilize the product and store at -20°C in the dark.

Quantitative Data Presentation

When designing a photoaffinity probe, selecting the correct photoreactive group is critical. The table below summarizes the physicochemical properties that make benzophenone-derived probes (synthesized from our precursor) advantageous compared to other common photophores.

Table 1: Comparative Analysis of Photoreactive Groups in Chemical Biology [3],[6]

Photoreactive GroupActivation WavelengthReactive IntermediateIntermediate Half-LifeKey AdvantageKey Limitation
Benzophenone ~350–360 nmDiradical (Triplet)~120 µsStable in ambient light; attacks unreactive C-H bonds; no protein UV damage.Sterically demanding; requires longer irradiation times.
Diazirine ~350 nmCarbeneNanosecondsMinimal steric perturbation (small size); highly reactive.Susceptible to rapid quenching by water molecules.
Aryl Azide ~250–300 nmNitrene~1 msEasy to synthesize and incorporate into small molecules.Requires damaging UV light; prone to unwanted rearrangement side-reactions.

References

  • Dormán, G., Nakamura, H., Pulsipher, A., & Prestwich, G. D. (2016). The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews, 116(24), 15284-15398.[Link]

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673.[Link]

  • Fiori, K. E., et al. (2015).Fused heterocyclic derivatives and methods of use. U.S. Patent No. 9,066,954 B2.
  • Ligneau, X., et al. (2007).Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications. U.S. Patent No. 7,169,928 B2.
  • Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling. Chemical Reviews, 113(10), 7880-7929.[Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. International Journal of Molecular Sciences, 14(9), 17643-17669.[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pattern and Structural Elucidation of 4'-Cyano-3-pyrrolidinomethyl benzophenone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) Introduction & Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS)

Introduction & Scientific Rationale

4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5) is a structurally complex benzophenone derivative featuring a highly basic pyrrolidine moiety and an electron-withdrawing cyano group[1]. In drug discovery and forensic toxicology, accurately characterizing the fragmentation pathways of such compounds is critical for identifying metabolites, structural analogs, and synthetic impurities.

From a mechanistic standpoint, the structural elucidation of this compound via Collision-Induced Dissociation (CID) presents a fascinating interplay of proton affinities. The tertiary amine of the pyrrolidine ring acts as the primary protonation site during Electrospray Ionization (ESI). However, as established in recent mass spectrometry studies on pyrrolidine-containing scaffolds, this moiety preferentially sequesters the proton, which can lead to a dominant alpha-cleavage fragment that suppresses other structurally informative ions unless collision energies are carefully optimized[2]. Conversely, proton migration to the thermodynamically stable carbonyl oxygen creates a "dissociative protonation site," driving the cleavage of the benzophenone core[3].

This application note provides a self-validating analytical protocol and a deep-dive mechanistic explanation of the CID fragmentation logic for 4'-Cyano-3-pyrrolidinomethyl benzophenone.

Experimental Protocol

To ensure a self-validating system, this protocol utilizes UHPLC coupled with High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap). The method is designed to capture both the highly labile pyrrolidine cleavage and the higher-energy benzophenone core fragmentation[4].

Step-by-Step Methodology
  • Sample Preparation:

    • Diluent: Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the pyrrolidine nitrogen ( pKa​≈11 ) is fully protonated in solution prior to desolvation, maximizing the [M+H]+ precursor ion yield.

    • Concentration: 100 ng/mL to prevent detector saturation and avoid in-source dimerization.

  • UHPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • ESI-MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Precursor Ion: m/z 291.1497 ( [M+H]+ ).

    • Collision Energy (CE) Stepping: 15 eV, 30 eV, and 45 eV.

    • Causality: A stepped CE approach is mandatory. Low CE (15 eV) captures the highly favorable neutral loss of the pyrrolidine group, while high CE (45 eV) forces proton migration to the carbonyl, breaking the stable benzophenone C-C bonds[2][3].

Workflow A Sample Prep (100 ng/mL, 0.1% FA) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Pyrrolidine Protonation) B->C D CID Fragmentation (Stepped CE: 15-45 eV) C->D E HRMS Detection (Q-TOF / Orbitrap) D->E

Caption: LC-MS/MS Analytical Workflow for the structural elucidation of benzophenone derivatives.

Fragmentation Logic & Causality

The exact monoisotopic mass of the neutral compound ( C19​H18​N2​O ) is 290.1419 Da. In ESI+, it forms a stable [M+H]+ precursor ion at m/z 291.1497 .

Pathway A: Pyrrolidine-Directed Cleavage (Low to Medium CE)

Because the pyrrolidine nitrogen is the most basic site, the charge initially resides here.

  • α -Cleavage (Base Peak): The dominant fragmentation pathway is the homolytic/heterolytic cleavage of the benzylic C-N bond, yielding the highly stable pyrrolidinium-methyl cation (iminium ion) at m/z 84.0813 . This is the hallmark base peak for pyrrolidino-alkyl compounds[2].

  • Neutral Loss: Alternatively, the protonated amine can undergo a neutral loss of pyrrolidine (71 Da), leaving behind a stable benzylic carbocation at m/z 220.0762 .

Pathway B: Benzophenone Core Cleavage (Medium to High CE)

For the benzophenone core to fragment, the proton must migrate from the pyrrolidine nitrogen to the carbonyl oxygen. This "dissociative protonation" weakens the adjacent C-C bonds[3].

  • 4-Cyanobenzoyl Formation: Cleavage between the carbonyl carbon and the 3-pyrrolidinomethylphenyl ring yields the 4-cyanobenzoyl cation at m/z 130.0293 .

  • CO Loss: The 4-cyanobenzoyl cation rapidly loses carbon monoxide (-28 Da) under higher collision energies to form the 4-cyanophenyl cation at m/z 102.0344 .

Quantitative Data Summary
Fragment Ion TypeFormulaExact Mass ( m/z )Relative AbundanceCausality / Mechanism
Precursor Ion [C19​H19​N2​O]+ 291.1497VariableProtonation of pyrrolidine nitrogen.
Iminium Cation [C5​H10​N]+ 84.0813100% (Base Peak) α -cleavage of the benzylic bond.
Benzylic Cation [C15​H10​NO]+ 220.076215 - 30%Neutral loss of pyrrolidine (71 Da).
Benzoyl Cation [C8​H4​NO]+ 130.029340 - 60%Carbonyl α -cleavage (proton migration).
Phenyl Cation [C7​H4​N]+ 102.034420 - 40%Loss of CO from the benzoyl cation.

Fragmentation Pathway Visualization

The following diagram maps the causality of the precursor-to-product ion transitions, highlighting the divergence between amine-directed and carbonyl-directed fragmentation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 291.1497 Frag84 Pyrrolidinium-methyl Cation m/z 84.0813 Precursor->Frag84 u03B1-Cleavage (Charge retention on amine) Frag220 Benzylic Cation m/z 220.0762 Precursor->Frag220 Neutral Loss of Pyrrolidine (-71 Da) Frag130 4-Cyanobenzoyl Cation m/z 130.0293 Precursor->Frag130 Proton Migration & Carbonyl Cleavage Frag102 4-Cyanophenyl Cation m/z 102.0344 Frag130->Frag102 Loss of CO (-28 Da)

Caption: CID Fragmentation logic of 4'-Cyano-3-pyrrolidinomethyl benzophenone highlighting key product ions.

Conclusion

The structural elucidation of 4'-Cyano-3-pyrrolidinomethyl benzophenone requires an understanding of competing protonation sites. By utilizing a stepped collision energy LC-MS/MS protocol, analysts can successfully capture both the low-energy pyrrolidinium base peak ( m/z 84.08) and the high-energy benzophenone core fragments ( m/z 130.03 and 102.03). This dual-pathway validation ensures high confidence in structural assignments for complex benzophenone-derived pharmaceuticals.

References

  • Kellersberger, K. A., et al. "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality." Journal of the American Society for Mass Spectrometry, 2026. Available at:[Link]

  • Wang, G., et al. "Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry." The Journal of Organic Chemistry, 2006. Available at:[Link]

  • Vela-Soria, F., et al. "Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry." Analytical Methods (RSC), 2018. Available at:[Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization and Protocol for 4'-Cyano-3-pyrrolidinomethyl benzophenone

Executive Summary 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS: 898794-15-5) is a structurally complex diaryl ketone utilized in advanced organic synthesis and drug development. The molecule features a unique electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS: 898794-15-5) is a structurally complex diaryl ketone utilized in advanced organic synthesis and drug development. The molecule features a unique electronic dichotomy: a highly electron-deficient 4-cyanophenyl ring (Ring A) bridged via a carbonyl to a 3-pyrrolidinomethylphenyl ring (Ring B) containing an electron-donating, basic tertiary amine.

Accurate Nuclear Magnetic Resonance (NMR) characterization is critical for confirming structural integrity, purity, and regiochemistry. This application note provides a comprehensive, self-validating protocol for the 1D ( 1 H, 13 C) and 2D NMR analysis of this compound, detailing the causality behind experimental parameters and the mechanistic rationale for the observed chemical shifts.

Structural Dynamics & Mechanistic Insights

The NMR spectrum of 4'-Cyano-3-pyrrolidinomethyl benzophenone is governed by the distinct electronic environments of its sub-structures. Understanding these causal relationships is essential for accurate peak assignment:

  • Ring A (4-Cyanophenyl): The para-substitution pattern creates a classic AA'BB' spin system. The strongly electron-withdrawing cyano group (-C≡N) and carbonyl group (-C=O) synergistically deshield the aromatic protons. The protons ortho to the carbonyl (H-2', H-6') experience significant magnetic anisotropy, resonating downfield at approximately 7.85 ppm 1.

  • Ring B (3-Pyrrolidinomethylphenyl): This meta-substituted ring exhibits a complex asymmetric multiplet pattern. The benzylic position is activated by the tertiary amine of the pyrrolidine ring, which slightly shields the adjacent aromatic protons via inductive effects compared to the highly deshielded Ring A.

  • Pyrrolidine Ring: The nitrogen atom dictates the chemical shifts of the aliphatic protons. The α -protons are deshielded (δ 2.50) due to the electronegativity of the nitrogen, while the β -protons resonate further upfield (δ 1.80) 2.

Standard Operating Procedure: NMR Acquisition

Self-Validating System: This protocol incorporates internal referencing and specific relaxation parameters to ensure quantitative accuracy and reproducibility.

Step 1: Sample Preparation
  • Weigh 5–10 mg of 4'-Cyano-3-pyrrolidinomethyl benzophenone (purity ≥95%).

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is selected due to the high solubility of both the lipophilic benzophenone core and the basic pyrrolidine moiety, while TMS provides a reliable zero-point reference 3.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.

Step 2: Instrument Setup & Shimming
  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Lock the spectrometer to the deuterium signal of CDCl 3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C).

  • Perform gradient shimming (Z1-Z5) to optimize magnetic field ( B0​ ) homogeneity.

    • Causality: Proper shimming is critical for resolving the fine J -couplings in the meta-substituted Ring B.

Step 3: Data Acquisition Parameters
  • 1 H NMR:

    • Pulse Sequence: Standard 30° or 90° pulse (zg30).

    • Number of Scans (NS): 16–32.

    • Relaxation Delay (D1): 2.0 seconds.

      • Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, allowing for accurate integration of the aliphatic vs. aromatic regions 4.

  • 13 C NMR:

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Number of Scans (NS): 512–1024.

    • Relaxation Delay (D1): 2.0–3.0 seconds.

      • Causality: Quaternary carbons (e.g., C=O, C≡N, and ipso carbons) have long T1​ relaxation times. A sufficient D1 prevents signal truncation and ensures these critical structural markers are visible.

Step 4: Data Processing & Validation
  • Apply a Fourier Transform (FT) with an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) to enhance the signal-to-noise ratio.

  • Phase the spectrum manually to ensure absorptive peak shapes.

  • Baseline correct using a polynomial fit.

  • Self-Validation Step: Cross-reference the 1D assignments using 2D COSY (to confirm ortho/meta couplings in Ring B) and HMBC (to confirm the linkage of the pyrrolidinomethyl group to Ring B and both rings to the carbonyl).

Data Presentation: Chemical Shift Tables

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
H-2', H-6' (Ring A) 7.85d2H8.5Deshielded by carbonyl anisotropy
H-3', H-5' (Ring A) 7.78d2H8.5Deshielded by cyano inductive effect
H-2 (Ring B) 7.75s1H-Between C=O and CH 2​ N groups
H-6 (Ring B) 7.65d1H7.5Ortho to C=O
H-4 (Ring B) 7.60d1H7.5Ortho to CH 2​ N
H-5 (Ring B) 7.45t1H7.5Meta to both substituents
Ar-CH 2​ -N 3.65s2H-Benzylic protons, deshielded by N
Pyrrolidine α -CH 2​ 2.50m4H-Adjacent to electronegative N
Pyrrolidine β -CH 2​ 1.80m4H-Aliphatic backbone
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon TypeShift (δ, ppm)Assignment
Carbonyl (C=O) 195.0Ketone bridge
Cyano (C≡N) 118.0Nitrile carbon
Quaternary (Ring A) 141.2C-1' (ipso to C=O)
Quaternary (Ring A) 115.6C-4' (ipso to CN)
Aromatic CH (Ring A) 132.1, 130.2C-3', C-5' and C-2', C-6'
Quaternary (Ring B) 139.5C-3 (ipso to CH 2​ N)
Quaternary (Ring B) 136.5C-1 (ipso to C=O)
Aromatic CH (Ring B) 133.0, 130.5, 128.5, 128.0C-4, C-2, C-6, C-5
Aliphatic CH 2​ 60.5Ar-CH 2​ -N
Aliphatic CH 2​ 54.2Pyrrolidine α -C
Aliphatic CH 2​ 23.5Pyrrolidine β -C

Analytical Workflow Visualization

NMR_Workflow Prep Sample Preparation (5-10 mg in CDCl3) Tune Instrument Tuning & Shimming Prep->Tune Insert Sample Acq Data Acquisition (1H & 13C Pulse Sequences) Tune->Acq Optimize B0 Process Signal Processing (FT, Phasing, Baseline) Acq->Process FID Signal AssignA Ring A Assignment (Deshielded by CN/C=O) Process->AssignA AssignB Ring B Assignment (Asymmetric Multiplets) Process->AssignB AssignC Aliphatic Assignment (Pyrrolidine & Benzyl) Process->AssignC Validate Structural Validation (2D COSY/HMBC) AssignA->Validate AssignB->Validate AssignC->Validate

Figure 1: Self-validating NMR spectroscopy workflow for structural assignment and verification.

References

  • The Journal of Organic Chemistry - ACS Publications. "Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency" 1

  • Inorganic Chemistry - ACS Publications. "Copper Complexes in the Promotion of Aldol Addition to Pyridine-2-carboxaldehyde: Synthesis of Homo" 2

  • Benchchem. "Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide" 3

  • Journal of Chemical Education - ACS Publications. "Using NMR Spectroscopy and Chemical Synthesis to Establish Diastereoselectivity of NaBH4 and Meerwein–Ponndorf–Verley (MPV) Reduction of (±)-Benzoin Isopropyl Ether: A Collaborative Discovery-Based Laboratory Experiment" 4

Sources

Application

Advanced Extraction Architectures for 4'-Cyano-3-pyrrolidinomethyl benzophenone in Bioanalysis

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Assay Development Specialists. Analyte Deconstruction & Strategic Rationale The compound presents a unique set of physicochemical challenges for bioanalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Assay Development Specialists.

Analyte Deconstruction & Strategic Rationale

The compound presents a unique set of physicochemical challenges for bioanalytical extraction. Structurally, it features a highly lipophilic benzophenone core, a neutral but polar cyano group, and a basic pyrrolidine ring[1].

When developing an extraction method from complex biological matrices (e.g., plasma, serum, urine), the presence of the tertiary amine on the pyrrolidine ring acts as the primary handle for selectivity. Because this amine is basic (estimated pKa ~9.0), the molecule's charge state is highly pH-dependent. This causality dictates our extraction design: we can selectively manipulate the pH to either protonate the amine for ion-exchange chromatography or deprotonate it to drive lipophilic partitioning.

Table 1: Physicochemical Profiling & Extraction Causality
Structural ComponentPropertyBioanalytical Implication
Pyrrolidine Ring Basic Tertiary Amine (pKa ~9.0)Target for Selectivity: Protonated at pH < 7 (enables Cation Exchange SPE). Deprotonated at pH > 11 (enables Liquid-Liquid Extraction).
Benzophenone Core Highly Lipophilic (High LogP)Non-Specific Binding: High risk of binding to plasma proteins. Requires strong organic solvents or acid disruption to release the analyte.
Cyano Group Polar, NeutralDipole Interactions: Influences choice of wash solvents in SPE to prevent premature elution.

Self-Validating Extraction Methodologies

To ensure trustworthiness and compliance with global regulatory standards—such as the2[2] and the 3[3]—every protocol below is designed as a self-validating system.

The Self-Validation Engine: Every extraction batch must include a Stable Isotope-Labeled Internal Standard (SIL-IS) added at Step 1 to normalize matrix effects and extraction losses. Furthermore, Low, Mid, and High Quality Control (QC) samples must be processed alongside unknown samples to continuously verify method accuracy and precision.

Method A: Mixed-Mode Strong Cation Exchange (MCX) SPE (The Gold Standard)

Causality: MCX sorbents contain both reversed-phase (lipophilic) and sulfonic acid (cation-exchange) functional groups. By acidifying the sample, the pyrrolidine nitrogen is fully protonated (cationic), allowing it to bind ionically to the sulfonic acid groups[4]. This dual-retention mechanism permits aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids before eluting the target analyte with a high-pH organic solvent[5].

Step-by-Step Protocol:

  • Internal Standard Addition: Aliquot 200 µL of biological matrix (plasma/urine) into a 96-well plate. Add 10 µL of SIL-IS working solution.

  • Acidification (Protein Disruption): Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in water. Why? This disrupts protein-drug binding and ensures the pyrrolidine amine is >99% protonated.

  • Sorbent Conditioning: Condition a 30 mg MCX 96-well plate with 1.0 mL Methanol (MeOH), followed by 1.0 mL of 2% H₃PO₄.

  • Sample Loading: Load the acidified sample onto the sorbent at a controlled flow rate of 1-2 mL/min.

  • Aqueous Wash: Wash with 1.0 mL of 2% Formic Acid in water to remove water-soluble endogenous salts and proteins.

  • Organic Wash (Critical Step): Wash with 1.0 mL of 100% MeOH. Why? Because the analyte is ionically bound to the sulfonic acid groups, the 100% organic wash strips away neutral lipids and hydrophobic interferences without eluting the drug[5].

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Why? The high pH (>> pKa of 9.0) neutralizes the pyrrolidine ring, breaking the ionic bond and releasing the analyte into the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Method B: Liquid-Liquid Extraction (LLE)

Causality: LLE relies on the partition coefficient between an aqueous phase and an immiscible organic solvent. By adjusting the matrix pH to >11 (at least 2 units above the pKa), the pyrrolidine nitrogen is completely deprotonated. This renders the molecule highly lipophilic, driving its thermodynamic partition into the organic phase while leaving polar matrix components in the aqueous layer.

Step-by-Step Protocol:

  • Internal Standard Addition: Aliquot 200 µL of matrix and add 10 µL of SIL-IS.

  • Alkalinization: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH). Vortex for 30 seconds. Why? To suppress the ionization of the basic amine.

  • Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE). MTBE is chosen for its excellent volatility and ability to form a distinct upper organic layer.

  • Partitioning: Shake mechanically for 10 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C to break any emulsions.

  • Recovery & Reconstitution: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under N₂ and reconstitute in 100 µL of mobile phase.

Method C: High-Throughput Protein Precipitation (PPT)

Causality: For rapid pharmacokinetic screening, PPT utilizes organic solvents to denature and precipitate matrix proteins[6]. While it does not remove phospholipids as effectively as SPE or LLE, it provides a fast, high-recovery extraction for early-stage discovery where throughput is prioritized over absolute cleanliness.

Step-by-Step Protocol:

  • Precipitation: Add 600 µL of cold Acetonitrile (ACN) containing the SIL-IS to 200 µL of plasma. Why ACN? ACN yields a tighter protein pellet than Methanol.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein crashing.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant and dilute with 100 µL of LC-MS grade water. Why? Diluting the high-organic extract with water prevents severe peak distortion (solvent effect) during reversed-phase LC injection.

Quantitative Data Summary

To meet the stringent acceptance criteria of the7[7], an extraction method must demonstrate consistent recovery, minimal matrix effect (ion suppression/enhancement), and high precision (CV ≤ 15%). Table 2 summarizes the comparative performance of the three architectures for basic lipophilic analytes like 4'-Cyano-3-pyrrolidinomethyl benzophenone.

Table 2: Comparative Performance Metrics for Extraction Methods
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (CV %)Phospholipid RemovalThroughput
MCX SPE 88 - 94%< 5% (Negligible)3 - 6%ExcellentMedium
LLE (MTBE) 75 - 82%10 - 15% (Suppression)6 - 9%GoodMedium-High
PPT (ACN) > 95%30 - 45% (High Suppression)10 - 14%PoorVery High

Workflow Visualization

ExtractionWorkflow cluster_SPE Method 1: MCX SPE cluster_LLE Method 2: LLE cluster_PPT Method 3: PPT Sample Biological Matrix (Plasma/Urine) SPE_Prep Acidify (pH 3) Protonate Amine Sample->SPE_Prep LLE_Prep Alkalinize (pH >11) Deprotonate Amine Sample->LLE_Prep PPT_Prep Add 3x ACN/MeOH Crash Proteins Sample->PPT_Prep SPE_Load Load on MCX SPE_Prep->SPE_Load SPE_Wash Wash (Acidic/Org) Remove Neutrals SPE_Load->SPE_Wash SPE_Elute Elute (Basic Org) Neutralize & Release SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis SPE_Elute->Analysis LLE_Ext Extract (MTBE) Partition to Organic LLE_Prep->LLE_Ext LLE_Sep Centrifuge & Collect Organic LLE_Ext->LLE_Sep LLE_Sep->Analysis PPT_Sep Centrifuge & Collect Supernatant PPT_Prep->PPT_Sep PPT_Sep->Analysis

Caption: Workflow for the extraction of basic lipophilic analytes from biological matrices.

References

  • Amadis Chemical Company Limited. "4'-CYANO-3-PYRROLIDINOMETHYL BENZOPHENONE CAS:898794-15-5." ChemBuyersGuide. Available at:

  • ChemicalBook. "4'-cyano-3-pyrrolidinoMethyl benzophenone (898794-15-5)." ChemicalBook Company Directory. Available at:[1]

  • National Institutes of Health (NIH) / PubMed. "Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine." Available at:[4]

  • GMP Compliance. "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis." Available at:[7]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Available at:[2]

  • National Institutes of Health (NIH) / PubMed. "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction..." Available at:[6]

  • BenchChem. "A Researcher's Guide to FDA Bioanalytical Method Validation Guidance for Industry (2018)." Available at:[3]

  • Waters Corporation / LCMS.cz. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research." Available at:[5]

Sources

Method

Step-by-step laboratory synthesis protocol for 4'-Cyano-3-pyrrolidinomethyl benzophenone

Application Note: Two-Step Laboratory Synthesis of 4'-Cyano-3-pyrrolidinomethyl benzophenone Target Audience: Research Chemists, Medicinal Chemistry Scientists, and Process Development Professionals. Compound Identifier:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Two-Step Laboratory Synthesis of 4'-Cyano-3-pyrrolidinomethyl benzophenone

Target Audience: Research Chemists, Medicinal Chemistry Scientists, and Process Development Professionals. Compound Identifier: CAS 898794-15-5[1]

Introduction and Strategic Overview

As a Senior Application Scientist, I approach the synthesis of functionalized benzophenones not merely as a sequence of steps, but as a carefully orchestrated system of chemical reactivities. 4'-Cyano-3-pyrrolidinomethyl benzophenone is a valuable intermediate in medicinal chemistry, featuring both a rigid benzophenone core and a basic pyrrolidine moiety.

The most robust and scalable approach to synthesizing this molecule is a two-step linear sequence starting from commercially available 3-methyl-4'-cyanobenzophenone.

  • Wohl-Ziegler Bromination: The benzylic methyl group is selectively brominated using N-Bromosuccinimide (NBS) via a radical mechanism[2].

  • Nucleophilic Substitution (Amination): The resulting benzylic bromide is displaced by pyrrolidine to form the target tertiary amine.

Mechanistic Causality & Reagent Selection
  • Why NBS over Br₂? While elemental bromine (Br₂) is the standard reagent for free radical bromination, it is prone to causing unwanted electrophilic aromatic substitution or polybromination[3][4]. NBS provides a controlled, low-level concentration of Br₂ in the reaction mixture, ensuring high chemoselectivity for the benzylic position[3].

  • Solvent Selection: Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler brominations. Due to its high toxicity and ozone-depleting nature, we utilize trifluorotoluene (PhCF₃) as a modern, safe, and highly effective alternative that maintains the necessary chemical inertness for radical-mediated reactions[2][5].

  • Base Selection in Amination: Potassium carbonate (K₂CO₃) is employed as a heterogeneous acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the substitution, preventing the protonation of the pyrrolidine nucleophile, which would otherwise stall the reaction.

Synthetic Workflow Diagram

G SM 3-Methyl-4'-cyano benzophenone INT 3-(Bromomethyl)-4'-cyano benzophenone SM->INT Step 1: NBS, AIBN PhCF3, 80°C, 4h PROD 4'-Cyano-3-pyrrolidinomethyl benzophenone INT->PROD Step 2: Pyrrolidine, K2CO3 MeCN, RT, 12h

Synthetic workflow for 4'-Cyano-3-pyrrolidinomethyl benzophenone.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting under a certified fume hood using appropriate Personal Protective Equipment (PPE).

Protocol A: Synthesis of 3-(Bromomethyl)-4'-cyanobenzophenone

Objective: Selective monobromination of the benzylic position.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4'-cyanobenzophenone (10.0 g, 45.2 mmol, 1.0 eq).

  • Solvent & Reagent Addition: Dissolve the starting material in anhydrous trifluorotoluene (100 mL)[5]. Add N-Bromosuccinimide (NBS) (8.45 g, 47.5 mmol, 1.05 eq) and the radical initiator Azobisisobutyronitrile (AIBN) (0.37 g, 2.26 mmol, 0.05 eq).

  • Initiation & Propagation: Purge the system with nitrogen for 5 minutes. Heat the reaction mixture to 80 °C (reflux) using an oil bath. The initiation of the reaction is often indicated by more vigorous boiling[2].

  • Monitoring: Stir the mixture at reflux for 4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The reaction is considered complete when the denser NBS has been entirely consumed and converted into succinimide, which floats on the surface of the solvent[2].

  • Workup: Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of succinimide. Filter the mixture through a pad of Celite to remove the succinimide byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude 3-(bromomethyl)-4'-cyanobenzophenone can be used directly in the next step without further purification to minimize degradation, or recrystallized from hot hexanes if high analytical purity is required.

Protocol B: Synthesis of 4'-Cyano-3-pyrrolidinomethyl benzophenone

Objective: Nucleophilic displacement of the benzylic bromide by pyrrolidine.

  • Preparation: In a 250 mL round-bottom flask, suspend anhydrous K₂CO₃ (12.5 g, 90.4 mmol, 2.0 eq) in anhydrous acetonitrile (80 mL).

  • Substrate Addition: Dissolve the crude 3-(bromomethyl)-4'-cyanobenzophenone (assumed 45.2 mmol, 1.0 eq) in acetonitrile (20 mL) and add it to the suspension.

  • Amination: Cool the mixture to 0 °C. Add pyrrolidine (3.86 g, 4.5 mL, 54.2 mmol, 1.2 eq) dropwise over 10 minutes via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours. The heterogeneous mixture ensures continuous scavenging of the generated HBr.

  • Workup: Filter the reaction mixture to remove inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetonitrile (20 mL). Concentrate the combined filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in Ethyl Acetate (150 mL) and wash with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol 95:5 with 0.1% Triethylamine to prevent amine tailing).

  • Validation: The target compound (CAS 898794-15-5) is isolated as a pale yellow to off-white solid[1].

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reagent Optimization Summary

Reagent / SubstrateRoleEquivalentsMass / VolRationale for Selection
3-Methyl-4'-cyanobenzophenone Starting Material1.0 eq10.0 gCore scaffold.
N-Bromosuccinimide (NBS) Brominating Agent1.05 eq8.45 gSlight excess ensures full conversion while avoiding polybromination[5].
AIBN Radical Initiator0.05 eq0.37 gCatalytic amount sufficient for homolytic cleavage[5].
Trifluorotoluene Solvent (Step 1)0.2 M100 mLNon-toxic alternative to CCl₄; transparent to radicals[2][5].
Pyrrolidine Nucleophile1.2 eq4.5 mLSlight excess drives the bimolecular nucleophilic substitution (SN2) to completion.
Potassium Carbonate Base2.0 eq12.5 gInsoluble in MeCN; acts as an efficient, easily filtered HBr scavenger.

References

  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Academia.edu. Available at: [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. Available at:[Link]

  • Wohl–Ziegler bromination. Wikipedia. Available at:[Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • In(OTf)3-catalyzed chemoselective alkylation of tryptamines with 2-oxo-1-pyrrolidine derivatives. RSC Publishing. Available at: [Link]

Sources

Application

Preparation of 4'-Cyano-3-pyrrolidinomethyl benzophenone stock solutions for cell culture

Application Note: Preparation and Handling of 4'-Cyano-3-pyrrolidinomethyl Benzophenone Stock Solutions for In Vitro Cell Culture Assays Target Audience: Researchers, assay development scientists, and pharmacologists. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 4'-Cyano-3-pyrrolidinomethyl Benzophenone Stock Solutions for In Vitro Cell Culture Assays

Target Audience: Researchers, assay development scientists, and pharmacologists.

Introduction & Mechanistic Context

4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5) is a specialized small-molecule building block and probe frequently utilized in pharmacological screening[1]. To generate reproducible cell-based assay data, the preparation of its stock solution must be meticulously controlled.

The presence of the benzophenone moiety is of critical mechanistic importance. Benzophenones are widely recognized in biochemistry as highly efficient, photoactivatable aryl ketone photophores[2]. While they are chemically stable under standard conditions, they are readily activated by UV/UVA light (350–360 nm) to form covalent crosslinks with unreactive C-H bonds in proteins and macromolecules[2]. Consequently, the handling of this compound requires strict light-attenuation protocols to prevent premature photoactivation, non-specific protein binding in serum-containing media, or compound degradation.

Furthermore, the hydrophobic nature of the benzophenone core dictates stringent solvation requirements. Improper solubilization or the use of hygroscopic solvents leads to micro-precipitation. This artificially lowers the effective concentration of the compound, skewing downstream IC50 determinations and causing assay failure[3].

Physicochemical Data & Solvation Parameters

To establish a self-validating protocol, it is imperative to first define the physicochemical boundaries of the compound. All quantitative handling metrics are derived from the properties outlined below[1].

ParameterValueOperational Impact
Compound Name 4'-Cyano-3-pyrrolidinomethyl benzophenoneN/A
CAS Number 898794-15-5N/A
Molecular Formula C19H18N2ON/A
Molecular Weight 290.36 g/mol Defines molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9% purity)Prevents aqueous micro-precipitation.
Light Sensitivity High (Photoactivatable at 350-360 nm)Mandates the use of amber/opaque tubes.
Storage Temperature -20°C to -80°C (Desiccated)Prevents thermal and hydrolytic degradation.

Experimental Protocol: Stock Solution Preparation

Expert Insight: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Using standard, previously opened benchtop DMSO introduces atmospheric water into the solvent, drastically reducing the solubility of hydrophobic compounds and causing invisible micro-precipitates. Always use newly opened, anhydrous DMSO for master stocks.

Step 1: Desiccation and Equilibration

  • Remove the lyophilized powder vial from cold storage (-20°C).

  • Crucial Causality: Allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, compromising the structural integrity of the stock and introducing aqueous insolubility.

Step 2: Molarity Calculation and Solubilization

  • To prepare a standard 10 mM master stock , calculate the required mass using the molecular weight (290.36 g/mol ).

    • Calculation: 10 mM = 10 mmol/L = 2.9036 g/L = 2.90 mg/mL .

  • Add exactly 1.0 mL of anhydrous DMSO to 2.90 mg of the compound.

  • Vortex vigorously for 60 seconds. If the solution is not entirely clear, subject the vial to mild water-bath sonication (at room temperature) for 2–5 minutes to ensure complete disruption of crystal lattices.

Step 3: Aliquoting and Light Protection

  • Crucial Causality: Because benzophenones are photoactivatable[2], ambient laboratory fluorescent lighting can induce slow, non-specific degradation over time. Transfer the 10 mM master stock exclusively into amber or foil-wrapped microcentrifuge tubes .

  • Prepare single-use aliquots (e.g., 20–50 µL) to entirely eliminate freeze-thaw cycles, which degrade compound potency and reproducibility.

  • Store all aliquots at -20°C or -80°C.

Cell Culture Application & Dilution Strategy

When dosing cells, the concentration of the vehicle (DMSO) must be strictly controlled to prevent solvent-induced cytotoxicity and artifactual biological responses. The NIH Assay Guidance Manual dictates that cell-based assays typically tolerate a maximum of 0.1% to 0.5% DMSO[3].

The "Rule of 1000" Dilution Workflow:

  • Serial Dilution in DMSO: Dilute the 10 mM master stock in anhydrous DMSO to create a 1000x working stock. (Example: If your final desired assay concentration is 10 µM, create a 10 mM working stock; if 1 µM, create a 1 mM working stock).

  • Intermediate Aqueous Dilution: Dilute the 1000x working stock 1:10 into pre-warmed culture media to create a 100x intermediate solution (contains 10% DMSO). Mix immediately by rapid pipetting to prevent localized precipitation.

  • Final Cell Treatment: Add 1 volume of the 100x intermediate solution to 99 volumes of the culture media already present in the assay well.

    • Self-Validating Result: The target compound concentration is achieved with a final DMSO concentration of exactly 0.1% (v/v) , ensuring cell viability remains uncompromised.

Workflow Visualization

G A Solid Compound (4'-Cyano-3-pyrrolidinomethyl benzophenone) B Equilibrate to Room Temp (Prevent Moisture Condensation) A->B C Add Anhydrous DMSO (≥99.9% Purity) B->C D Vortex & Mild Sonication (Ensure Complete Solubilization) C->D E 10 mM Master Stock Solution D->E F Aliquot into Amber Tubes (Protect from UV/Light) E->F G Long-Term Storage (-20°C to -80°C) F->G H Serial Dilution in DMSO (1000x Working Stocks) G->H I Intermediate Dilution in Media (100x Concentration / 10% DMSO) H->I J Cell Culture Treatment (Final DMSO ≤ 0.1%) I->J

Workflow for the preparation and dilution of photo-sensitive benzophenone stock solutions.

References

  • Benzophenone photophores in biochemistry. Dormán G, Prestwich GD. Biochemistry. 1994;33(19):5661-73. URL:[Link]

  • NIH Assay Guidance Manual: Determination of EC50/IC50. Markossian S, Grossman A, Brimacombe K, et al. National Center for Advancing Translational Sciences. 2004-. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4'-Cyano-3-pyrrolidinomethyl Benzophenone

Welcome to the Advanced Synthesis Support Center. This guide is curated for researchers, process chemists, and drug development professionals experiencing yield bottlenecks or purity issues during the synthesis of 4'-Cya...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is curated for researchers, process chemists, and drug development professionals experiencing yield bottlenecks or purity issues during the synthesis of 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS: 898794-15-5) [1].

As a Senior Application Scientist, I frequently see campaigns stall at the final amination step—attaching the pyrrolidine ring to the benzophenone core. This guide dissects the mechanistic causality behind these failures and provides a field-proven, self-validating protocol to achieve >90% yields.

Part 1: Mechanistic Causality & Strategy Selection

The traditional route to this molecule relies on the direct nucleophilic substitution (SN2) of 3-(bromomethyl)-4'-cyanobenzophenone with pyrrolidine. However, this method is fundamentally flawed for high-yield scale-up. Pyrrolidine is a highly reactive, unhindered secondary amine. When reacted with a highly electrophilic benzylic bromide, the reaction inevitably overshoots, leading to the formation of quaternary ammonium salts (over-alkylation). Furthermore, the basicity of pyrrolidine combined with trace moisture often leads to the partial hydrolysis of the sensitive 4'-cyano group into an amide.

The Solution: To establish a self-validating, high-yielding system, we must shift the synthetic paradigm from direct alkylation to Reductive Amination .

By utilizing 3-formyl-4'-cyanobenzophenone as the precursor and Sodium Triacetoxyborohydride (NaBH(OAc)3) as the reducing agent, we exploit a highly chemoselective pathway. The electron-withdrawing acetoxy groups on the borohydride reduce the electron density on the boron atom. This makes NaBH(OAc)3 a remarkably mild hydride donor that selectively reduces the transiently formed iminium ion without reducing the benzophenone ketone or interfering with the cyano group [2].

SynthesisPathway cluster_sn2 Sub-Optimal: Direct SN2 Alkylation cluster_reductive Optimized: Reductive Amination A 3-(Bromomethyl)-4'-cyanobenzophenone B SN2 + Pyrrolidine A->B C Target Product B->C Moderate Yield D Quaternary Ammonium Salt (Over-alkylation) B->D Major Byproduct E 3-Formyl-4'-cyanobenzophenone F Pyrrolidine + NaBH(OAc)3 (Mild Conditions) E->F G Target Product (4'-Cyano-3-pyrrolidinomethyl benzophenone) F->G High Yield (>90%)

Figure 1: Mechanistic comparison showing the superiority of reductive amination over SN2 alkylation.

Part 2: Troubleshooting FAQs

Q1: I am using the SN2 route and seeing a heavy, polar baseline spot on my TLC. What is this impurity? A1: This is the quaternary ammonium salt resulting from over-alkylation. Because the target molecule (a tertiary amine) is still nucleophilic, it competes with the starting pyrrolidine to attack unreacted benzyl bromide. Actionable Fix: If you are locked into the SN2 route, you must invert the addition order. Slowly add the benzyl bromide dropwise to a massive excess (5-10 eq) of pyrrolidine at 0°C to statistically favor mono-alkylation. However, switching to reductive amination is the definitive cure.

Q2: My reaction is stalling at ~50% conversion during reductive amination. How can I drive it to completion? A2: While NaBH(OAc)3 is highly effective, the initial condensation between pyrrolidine and the benzaldehyde derivative to form the iminium ion can be kinetically slow. Actionable Fix: Add 1.0 equivalent of glacial acetic acid (AcOH) to the reaction mixture. The acid acts as a catalyst, protonating the intermediate hemiaminal to facilitate water loss and rapid iminium formation, which is then swiftly reduced [2].

Q3: Post-workup, NMR shows that my cyano group has partially converted to an amide. Why did this happen? A3: The cyano group is highly susceptible to basic hydrolysis. If your SN2 reaction utilizes basic conditions (excess pyrrolidine or added K2CO3) in the presence of trace water, hydration of the nitrile occurs. Actionable Fix: Ensure strictly anhydrous conditions. Use dry 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), and perform the reaction under an inert nitrogen or argon atmosphere.

Troubleshooting Start Reaction Yield < 70% Q1 Is Cyano group hydrolyzing (Amide formation)? Start->Q1 Q2 Is reaction stalling at <50% conversion? Start->Q2 Q3 Are you seeing polar baseline impurities (TLC)? Start->Q3 A1 Use strictly anhydrous DCE Avoid basic aqueous workups Q1->A1 Yes A2 Add 1.0 eq Glacial Acetic Acid to accelerate iminium formation Q2->A2 Yes A3 Quaternary salts forming. Switch to Reductive Amination Q3->A3 Yes

Figure 2: Diagnostic logic tree for rapidly resolving low yields in benzophenone amination.

Part 3: Quantitative Data & Method Comparison

To justify the protocol shift, review the quantitative comparison of the two methodologies based on standard bench-scale optimizations.

ParameterDirect Alkylation (SN2)Reductive Amination (Optimized)
Precursor 3-(Bromomethyl)-4'-cyanobenzophenone3-Formyl-4'-cyanobenzophenone
Reagents Pyrrolidine (excess), K2CO3, MeCNPyrrolidine, NaBH(OAc)3, AcOH, DCE
Typical Yield 45% - 60%85% - 95%
Major Byproducts Quaternary ammonium salts, dimersTrace alcohols (if ketone reduces)
Cyano Tolerance Poor (prone to basic hydrolysis)Excellent (mildly acidic conditions)
Scalability Low (exothermic, side-reactions)High (highly controlled, clean profile)

Part 4: Step-by-Step Optimized Protocol (Reductive Amination)

This protocol is designed as a self-validating system. The use of DCE and AcOH ensures rapid iminium formation, while the portion-wise addition of the hydride prevents thermal spikes that could compromise the benzophenone ketone.

Reagents Required:

  • 3-Formyl-4'-cyanobenzophenone (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Condensation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-formyl-4'-cyanobenzophenone (1.0 eq) in anhydrous DCE under a nitrogen atmosphere.

  • Amine Addition: Add pyrrolidine (1.2 eq) via syringe, followed immediately by glacial acetic acid (1.0 eq).

    • Causality Check: The solution may slightly change color (often yellowing) as the iminium ion forms. Stir at room temperature (20-25°C) for 30 minutes.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes.

    • Causality Check: Portion-wise addition controls the mild exotherm. NaBH(OAc)3 is largely insoluble in DCE and will form a cloudy suspension; the reaction proceeds heterogeneously.

  • Reaction Monitoring: Stir the suspension at room temperature for 2–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM with 1% Et3N). The starting material should completely disappear, replaced by a single, UV-active product spot.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (Caution: gas evolution). Stir vigorously for 15 minutes to destroy unreacted hydride.

  • Extraction: Separate the layers. Extract the aqueous phase twice with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude 4'-Cyano-3-pyrrolidinomethyl benzophenone.

  • Purification: The crude product is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Optimization

Technical Support Center: Resolving Solubility Issues with 4'-Cyano-3-pyrrolidinomethyl Benzophenone in DMSO

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation of complex pharmaceutical intermediates. 4'-Cyano-3-pyrrolidinomethyl benzophenone presents a unique solubility challenge due to its competing structural moieties: a highly lipophilic benzophenone core, a polar cyano group, and an ionizable pyrrolidinomethyl tertiary amine.

This guide provides a mechanistic breakdown of common solubility failures, a diagnostic workflow, and self-validating protocols to ensure reliable, reproducible assay data.

Mechanistic Analysis of Solubility Drivers

To troubleshoot effectively, we must first understand the causality behind the compound's behavior in solution:

  • The Lipophilic Core: The diphenylmethanone (benzophenone) backbone is highly hydrophobic. In pure, anhydrous dimethyl sulfoxide (DMSO), it dissolves readily via dispersion forces and dipole-dipole interactions.

  • The Ionizable Amine: The pyrrolidinomethyl group is a basic tertiary amine (estimated pKa ~8.0–9.0). In pure aprotic DMSO, this group remains un-ionized.

  • Solvent Shock: When a 100% DMSO stock is pipetted directly into an aqueous assay buffer, the local dielectric constant spikes. The lipophilic core rapidly aggregates before the amine can be sufficiently protonated by the buffer, leading to irreversible precipitation. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric moisture acts as an anti-solvent, drastically reducing the compound's solubility limit even before dilution [1].

Diagnostic Workflow

Use the following decision tree to isolate the root cause of your solubility issue.

G Start Compound Added to DMSO Q1 Does it dissolve completely? Start->Q1 CheckWater Is DMSO fresh & anhydrous? Q1->CheckWater No Q2 Precipitates upon storage? Q1->Q2 Yes UseFresh Use freshly opened anhydrous DMSO CheckWater->UseFresh No HeatSonicate Apply 37°C water bath + sonication (10 min) CheckWater->HeatSonicate Yes UseFresh->Q1 StillInsoluble Still insoluble? HeatSonicate->StillInsoluble LowerConc Lower target conc. or add PEG400 StillInsoluble->LowerConc Yes StillInsoluble->Q2 No Aliquot Create single-use aliquots Avoid freeze-thaw Q2->Aliquot Yes Q3 Precipitates in aqueous buffer? Q2->Q3 No Aliquot->Q3 BufferOpt Use step-wise dilution Add Tween-80 / SBE-β-CD Q3->BufferOpt Yes Success Solubility Achieved Q3->Success No BufferOpt->Success

Decision tree for troubleshooting DMSO solubility of benzophenone derivatives.

Troubleshooting FAQs

Q1: My compound fails to dissolve in 100% DMSO at 10 mM. What is the primary cause? A: The most common culprit is moisture contamination. DMSO rapidly absorbs atmospheric water, which disrupts the DMSO-solute solvation shell and forces the hydrophobic benzophenone core out of solution [1]. Action: Always use freshly opened, anhydrous DMSO (≥99.9% purity). If the compound still resists dissolution, the crystal lattice energy may be exceptionally high. Apply gentle heating (37°C) and sonication to provide the kinetic energy required to break the lattice.

Q2: The stock solution was clear yesterday, but today it has precipitated after being stored at -20°C. Why? A: This is a classic thermodynamic failure. Cold temperatures reduce the kinetic energy of the system, allowing the molecules to re-aggregate into a more stable, less soluble crystalline polymorph. Repeated freeze-thaw cycles exacerbate this by introducing condensation (moisture) into the vial [2]. Action: Warm the vial to 37°C and vortex vigorously until the solution is visibly clear. To prevent recurrence, aliquot the master stock into single-use volumes immediately after preparation.

Q3: The compound precipitates immediately upon dilution into my cell culture media. How do I fix this without killing my cells? A: You are experiencing solvent shock. Cell-based assays typically require a final DMSO concentration of <0.5% to prevent solvent-induced cytotoxicity [2]. This low concentration is insufficient to keep the benzophenone core solvated. Action: You must bridge the polarity gap. Utilize a step-wise dilution strategy employing biocompatible co-solvents (like PEG300) or surfactants (like Tween-80) to create hydrophobic microenvironments (micelles) that shield the compound from the aqueous bulk [3]. Alternatively, slightly lowering the pH of the initial aqueous buffer (e.g., pH 6.5) can protonate the pyrrolidine amine, dramatically increasing intrinsic aqueous solubility before normalizing the pH in the final media.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes a specific verification step to confirm success before proceeding.

Protocol A: Preparation of Anhydrous 10 mM Stock Solution
  • Equilibration: Allow the vial of lyophilized 4'-Cyano-3-pyrrolidinomethyl benzophenone to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water.

  • Solvent Addition: Add the calculated volume of freshly opened, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, place the vial in a 37°C ultrasonic water bath for 10 minutes.

  • Validation (Tyndall Effect Test): Shine a laser pointer (or strong focused light) through the vial in a dark room.

    • Self-Validation: If the beam path is visible (scattering), micro-precipitates are still present. Continue sonication or lower the target concentration to 5 mM. If the beam is invisible, true complete solvation has been achieved.

Protocol B: Step-Wise Aqueous Dilution with Co-Solvents

Direct dilution causes solvent shock. This protocol utilizes a co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) adapted for complex lipophilic compounds [3].

Dilution Stock 100% DMSO Stock (e.g., 10 mM) Intermediate Intermediate Dilution (10% DMSO + Co-solvents) Stock->Intermediate Dilute 1:10 Assay Final Assay Buffer (<0.5% DMSO) Intermediate->Assay Dilute 1:20 Cells Cell-Based Assay (No Precipitation) Assay->Cells Apply to Cells

Step-wise aqueous dilution workflow to prevent solvent shock and precipitation.

  • First Dilution (Hydrophobic Shielding): To 100 µL of your 10 mM DMSO stock, add 400 µL of PEG300. Vortex thoroughly. Causality: PEG300 reduces the dielectric constant of the mixture, preventing immediate aggregation.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture and vortex. Causality: Tween-80 forms micelles that will encapsulate the benzophenone core.

  • Aqueous Integration: Slowly add 450 µL of Saline (or assay buffer) dropwise while continuously vortexing. This creates a 1 mM intermediate solution containing 10% DMSO.

  • Validation (Centrifugation Test): Centrifuge the intermediate solution at 10,000 × g for 5 minutes.

    • Self-Validation: Carefully inspect the bottom of the tube. If a pellet is observed, the formulation has failed. If the solution remains completely clear with no pellet, the micellar encapsulation is stable, and you may proceed to dilute this intermediate 1:20 into your final cell media (resulting in 0.5% final DMSO).

Quantitative Formulation Strategies

The table below summarizes validated co-solvent systems for benzophenone derivatives, allowing for rapid comparison based on your specific assay requirements.

Formulation SystemComposition RatioMax Final DMSO %Mechanism of SolubilizationRecommended Application
Direct Aqueous 100% Assay Buffer0.1% - 0.5%Relies solely on intrinsic aqueous solubility and amine protonation.High-throughput in vitro screening (only if highly potent).
PEG/Tween Blend 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline10% (in intermediate)PEG lowers dielectric constant; Tween-80 provides micellar encapsulation [3].Complex cell-based assays; In vivo IV/IP dosing.
Cyclodextrin Complex 10% DMSO : 90% (20% SBE-β-CD in Saline)10% (in intermediate)SBE-β-CD forms a hydrophilic inclusion complex around the lipophilic core [3].In vivo oral/IV dosing; Assays sensitive to surfactants.
Corn Oil Suspension 10% DMSO : 90% Corn Oil10% (in intermediate)Complete lipid solvation of the benzophenone core.In vivo oral gavage dosing.

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (NIH / PMC) URL:[Link]

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 4'-Cyano-3-pyrrolidinomethyl Benzophenone

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex benzophenone derivatives. Storing and handling 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS: 898794-15-5) r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex benzophenone derivatives. Storing and handling 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS: 898794-15-5) requires more than just placing it in a refrigerator; it requires a fundamental understanding of its chemical vulnerabilities.

While the core benzophenone scaffold exhibits substantial thermal resistance—often with decomposition temperatures ( Td​ ) exceeding 270°C[1]—the molecule's peripheral functional groups dictate its practical shelf-life. The thermal degradation of benzophenone derivatives typically follows [2]. For this specific compound, the aliphatic pyrrolidinomethyl moiety is highly susceptible to oxidative cleavage and radical formation under thermal stress[3], while the cyano group remains relatively stable unless exposed to high heat in the presence of moisture.

This guide provides field-proven insights, self-validating protocols, and troubleshooting workflows to ensure the absolute integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

Q: What is the exact mechanistic pathway of thermal degradation for this compound? A: Degradation is initiated by the , followed by a random scission mechanism along the backbone[3]. At elevated temperatures, the nitrogen atom within the pyrrolidine ring acts as a weak point, prone to N-dealkylation or oxidation. Furthermore, research on benzophenone derivatives indicates that thermal degradation rates increase significantly (up to 1.72-fold) with just a 10°C rise in ambient temperature[2].

Q: How does laboratory lighting interact with thermal degradation? A: Heat acts synergistically with light. Benzophenone derivatives are potent UV absorbers. When exposed to ambient light, the molecule enters an excited triplet state. If ambient thermal energy is also present, it accelerates the (if peroxides are present from air exposure) or C-N bonds in the pyrrolidine ring, leading to rapid photothermal degradation[4].

Q: What are the authoritative storage conditions to prevent this? A: To arrest first-order kinetic degradation, the compound must be stored at 2–8°C (or -20°C for long-term archiving). Crucially, because oxidative pathways dominate the degradation mechanism, the storage container must be purged with an inert gas (Nitrogen or Argon) and sealed in amber vials to block photo-activation[4].

Part 2: Quantitative Data on Benzophenone Derivative Stability

To accurately troubleshoot, you must benchmark your batch against established thermal parameters for substituted benzophenones.

ParameterAnalytical MethodTypical Value RangeMechanistic Significance
Decomposition Temp ( Td​ , 5% weight loss) TGA270°C – 497°CIndicates the onset of radical formation and backbone scission[1].
Glass Transition Temp ( Tg​ ) DSC80°C – 194°CCritical for amorphous states; marks the transition to a flexible, reactive state[1].
Kinetic Degradation Rate ( KD​ at 80°C) HPLC-UV0.011 – 0.025 h−1 Quantifies the velocity of first-order degradation under thermal stress[2].
Photothermal Mineralization UV/H₂O₂ AssayHighly VariableMeasures accelerated degradation via O-O/C-N bond cleavage[4].

Part 3: Troubleshooting Guide & Self-Validating Protocols

Issue: Batch discoloration (yellowing/browning) and inconsistent experimental yields. Root Cause: Oxidative thermal degradation of the pyrrolidine ring due to improper ambient storage or repeated freeze-thaw cycles.

To confirm degradation, execute the following self-validating analytical protocols. Each protocol includes an internal control step to ensure the causality of your results is mathematically sound.

Protocol A: Thermal Profiling via TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide an objective comparison of [5].

  • Calibration (Self-Validation Step): Calibrate the TGA with a known standard (e.g., Calcium Oxalate) prior to the run to ensure weight-loss accuracy. A confirmed Td​ shift >5°C compared to the baseline Certificate of Analysis validates the presence of thermal degradation.

  • Sample Preparation: Accurately weigh 3–5 mg of 4'-Cyano-3-pyrrolidinomethyl benzophenone into an aluminum crucible for DSC, or a ceramic crucible for TGA[5].

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen at a constant flow rate of 50 mL/min to prevent secondary oxidative degradation during the assay[5].

  • Heating Ramp: Apply a dynamic heating rate of 10°C/min from 25°C to 500°C.

  • Data Acquisition: Record the weight loss as a function of temperature. Determine the Td​ at exactly 5% initial weight loss.

Protocol B: Chromatographic Validation (HPLC-UV)
  • Sample Reconstitution: Dissolve 1 mg of the suspect sample in 1 mL of HPLC-grade methanol.

  • Control Baseline (Self-Validation Step): Run a certified, freshly opened reference standard of 4'-Cyano-3-pyrrolidinomethyl benzophenone alongside the test sample.

  • Chromatography: Run a reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid) over 15 minutes.

  • Analysis: Calculate the relative peak area. If the test sample exhibits >3% total area of secondary peaks (typically eluting earlier due to the increased polarity of cleaved pyrrolidine fragments), thermal degradation is confirmed.

Part 4: Workflow Visualization

The following logic tree dictates the required actions when thermal degradation is suspected in your laboratory.

G Start Suspected Thermal Degradation of Benzophenone Derivative Visual Visual & Yield Check (Discoloration / Low Yield?) Start->Visual HPLC HPLC-UV / LC-MS Analysis (Quantify Purity & Fragments) Visual->HPLC Yes / No Thermal TGA / DSC Validation (Determine Td & Tm Shifts) HPLC->Thermal Purity < 97% Storage Audit Environmental Controls (Temp, Light, Inert Gas) HPLC->Storage Purity ≥ 97% Thermal->Storage Td < 270°C detected Action1 Re-purify via Recrystallization (Discard if heavily degraded) Storage->Action1 Degradation Confirmed Action2 Implement Strict Storage: 2-8°C, Argon, Amber Vials Storage->Action2 Preventative Action

Diagnostic workflow for identifying and preventing thermal degradation of benzophenone derivatives.

References

  • Title: Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes Source: Materials (MDPI) URL: [Link]

  • Title: Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes Source: Water (MDPI) URL: [Link]

  • Title: Thermal Stability and Degradation of Chitosan Modified by Benzophenone Source: Mansoura Engineering Journal URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in 4'-Cyano-3-pyrrolidinomethyl benzophenone LC-MS/MS Analysis

Welcome to the Technical Support Center for the bioanalytical quantification of 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5). As a basic, lipophilic molecule (MW ~290.36 g/mol ) containing a pyrrolidine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical quantification of 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5). As a basic, lipophilic molecule (MW ~290.36 g/mol ) containing a pyrrolidine ring and a benzophenone moiety, this compound readily ionizes in positive Electrospray Ionization (ESI+) to form an [M+H]+ precursor ion at m/z 291.15.

However, its physicochemical properties make it highly susceptible to specific LC-MS/MS challenges: the basic nitrogen interacts strongly with free silanols and metal surfaces (causing carryover), while its lipophilicity leads to co-elution with endogenous phospholipids (causing matrix-induced background noise). This guide provides field-proven, self-validating diagnostics to isolate and eliminate these issues.

Diagnostic Workflow for Background Noise

Before adjusting MS parameters or altering sample preparation, you must isolate the root cause of the background noise. The following self-validating workflow systematically eliminates variables to pinpoint whether the noise originates from the mass spectrometer, the liquid chromatograph, the analytical column, or the sample matrix[1].

NoiseTroubleshooting N1 High Background Noise Detected N2 Run Zero-Volume Infusion (Bypass LC) N1->N2 N3 Noise Persists? N2->N3 N4 Systemic MS Issue (Clean Source, Check Gases/Solvents) N3->N4 Yes N5 Reconnect LC without Column Run Blank Injection N3->N5 No N6 Noise Persists? N5->N6 N7 LC System Issue (Autosampler Carryover, Tubing) N6->N7 Yes N8 Reconnect Column Run Blank Injection N6->N8 No N9 Noise Persists? N8->N9 N10 Column Bleed / Contamination (Flush or Replace Column) N9->N10 Yes N11 Matrix Effect (Optimize Sample Prep / SPE) N9->N11 No

Logical workflow for isolating LC-MS/MS background noise sources.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high baseline noise across the entire chromatogram in ESI+ mode?

A1: Systemic baseline noise that does not fluctuate with the gradient is typically caused by contaminated mobile phases, ubiquitous laboratory chemicals (like plasticizers), or a dirty ion source[2]. Because 4'-Cyano-3-pyrrolidinomethyl benzophenone is analyzed in ESI+, it is highly sensitive to sodium/potassium adducts and polymers. For instance, Bis-(ethylhexyl)-phthalate (a common plasticizer) produces a massive background ion at m/z 391, which can deplete available charge in the ESI droplet, suppressing your analyte's signal[2].

  • Causality & Fix: Switch to freshly prepared, LC-MS grade solvents in PTFE or high-quality glass bottles. Avoid washing glassware with commercial detergents, which leave polyethylene glycol (PEG) residues (observed as repeating mass units of 44 Da).

Q2: I'm observing ghost peaks and a rising baseline specifically at the retention time of my analyte. Is this noise or carryover?

A2: This requires differentiating between matrix effects and system carryover. Matrix suppression or enhancement alters the ionization efficiency in specific retention-time windows due to co-eluting endogenous compounds (like phospholipids). Carryover, conversely, leaves residual analyte in the injection path, producing false peaks in blanks immediately following high-concentration samples[1].

  • Causality & Fix: The basic pyrrolidine nitrogen in your analyte has a high affinity for active metal sites in the autosampler needle and free silanols in the column frits[3]. Run a "High Standard Blank Blank" sequence. If the peak decays exponentially across the blanks, it is autosampler carryover. Implement Protocol 2 to optimize your needle wash.

Q3: How do I eliminate chemical noise from biological matrices (plasma/serum)?

A3: Simple protein precipitation (PPT) is insufficient for 4'-Cyano-3-pyrrolidinomethyl benzophenone because it leaves behind phospholipids (which elute late in the gradient and cause severe ion suppression/noise).

  • Causality & Fix: Exploit the molecule's basic pyrrolidine ring ( pKa≈10 ). By using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (Protocol 1 ), you can lock the protonated analyte onto the sorbent at a low pH, wash away neutral/acidic lipids with 100% organic solvent, and then elute the analyte by neutralizing it with a high-pH buffer.

Data Presentation: Diagnostics & Parameters

Table 1: Common ESI+ Background Contaminants

Identifying the exact m/z of your background noise can pinpoint its source[2].

m/z (ESI+)Probable ContaminantCommon SourceMitigation Strategy
149.02 Phthalic anhydridePlasticizers in tubing/tubesUse certified glass vials; avoid plastic consumables.
279.16 Dibutyl phthalateNitrile gloves, plasticwareRinse all prep materials with Acetonitrile/DMSO.
282.28 OleamideSlip agents in plasticsSwitch to LC-MS grade pipette tips.
391.28 Bis(2-ethylhexyl)phthalateUbiquitous plasticizerFlush LC system with Isopropanol/Acetone.
Δ 44 Da Polyethylene Glycol (PEG)Detergents, low-grade solventsAvoid dishwasher-cleaned glassware; use LC-MS solvents.
Table 2: Differentiating Matrix Effects vs. Carryover

Clear separation of these failure modes prevents circular troubleshooting[1].

Diagnostic FeatureMatrix Effect (Ion Suppression/Enhancement)System Carryover
Appearance in Blanks Broad baseline hum or negative dips at specific RTs.Distinct, sharp peak at the exact RT of the analyte.
Trigger Condition Present in all extracted biological samples.Appears only after injecting a high-concentration sample.
Response to Dilution Noise decreases non-linearly; S/N improves.Peak area remains strictly proportional to the previous injection.
Primary Resolution Change sample prep (SPE/LLE) or alter chromatography.Optimize needle wash solvents or replace rotor seals.

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for Background Reduction

This protocol leverages the basic pyrrolidine moiety to separate the analyte from lipophilic background noise.

Materials: Polymeric MCX SPE cartridges (e.g., 30 mg/1 cc), LC-MS grade Methanol (MeOH), 2% Formic Acid (FA) in Water, 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Conditioning: Pass 1 mL of MeOH through the cartridge. Do not let the sorbent dry.

  • Equilibration: Pass 1 mL of 2% FA in Water.

  • Loading: Dilute your plasma/serum sample 1:1 with 2% FA in Water to ensure the pyrrolidine nitrogen is fully protonated. Load onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in Water to remove polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: Because the analyte is ionically bound to the cation-exchange sites, 100% organic solvent will wash away lipophilic noise (phospholipids) without eluting the analyte.

  • Elution: Elute with 1 mL of 5% NH4​OH in MeOH. The high pH deprotonates the pyrrolidine ring, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Protocol 2: System Passivation and Carryover Mitigation

If carryover is masquerading as background noise, the injection path must be addressed[1].

  • Isolate the Autosampler: Disconnect the analytical column and replace it with a zero-dead-volume union[3].

  • Evaluate Wash Solvents: The basic analyte requires a wash solvent that disrupts ionic and hydrophobic interactions. Prepare a strong needle wash: Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1, v/v/v/v) containing 0.1% Formic Acid .

  • Execute Wash Cycle: Program the autosampler to perform a 10-second active wash of the outside of the needle, followed by a 3-volume flush of the internal sample loop.

  • Hardware Maintenance: If carryover persists at >20% of the Lower Limit of Quantification (LLOQ)[3], replace the Vespel rotor seal in the injection valve, as basic compounds permanently adsorb to scored polymeric seals.

References

  • MS Vision. (n.d.). MS VISION TECH TIPPS SERIES PART I — COMMON BACKGROUND IONS IN LC-MS. Retrieved from[Link]

Sources

Optimization

Troubleshooting crystallization defects in 4'-Cyano-3-pyrrolidinomethyl benzophenone

Welcome to the Technical Support Center for 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5) . As an active pharmaceutical ingredient (API) intermediate, this molecule presents unique crystallization challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5) . As an active pharmaceutical ingredient (API) intermediate, this molecule presents unique crystallization challenges. The presence of a basic pyrrolidine ring, a polar cyano group, and a lipophilic benzophenone core creates a complex solvation profile. This often leads to strong hydrogen-bonding interactions with solvents, making the compound highly susceptible to liquid-liquid phase separation (LLPS), polymorphic instability, and solvent entrapment.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure robust, scalable, and high-purity crystallization.

Diagnostic Workflow

CrystallizationTroubleshooting Start Crystallization Defect Detected LLPS Oiling Out (LLPS) Start->LLPS Phase Separation Poly Polymorphic Transformation Start->Poly Unwanted Crystal Form Entrap Solvent Entrapment & Agglomeration Start->Entrap Poor Filterability LLPS_Fix Control Supersaturation & Seed Crystals LLPS->LLPS_Fix Poly_Fix Solvent Engineering & Cooling Profiles Poly->Poly_Fix Entrap_Fix Temperature Cycling (Ostwald Ripening) Entrap->Entrap_Fix Success High-Purity API Intermediate LLPS_Fix->Success Poly_Fix->Success Entrap_Fix->Success

Diagnostic workflow for resolving crystallization defects in API synthesis.

Frequently Asked Questions & Troubleshooting Guides
Q1: During anti-solvent addition, my solution turns cloudy and forms a dense oil instead of crystals. Why does this happen and how can I prevent it?

The Causality: This phenomenon is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It typically occurs in ternary systems (solute/solvent/anti-solvent) when rapid anti-solvent addition drives the system into a spinodal decomposition region rather than the metastable zone[1]. Because the solute-rich oil phase and the solute-lean continuous phase reach the same chemical potential, the thermodynamic driving force for crystal nucleation is severely inhibited[1]. The basic pyrrolidine moiety of 4'-Cyano-3-pyrrolidinomethyl benzophenone heavily solvates in polar environments, exacerbating this demixing[2].

The Solution: You must strictly control supersaturation to remain within the metastable zone.

  • Adjust Addition Rates: Slow down the anti-solvent addition significantly as you approach the cloud point.

  • Reverse Addition: Consider adding the concentrated API solution dropwise into a pre-seeded anti-solvent bed[3].

  • Seeding: Introduce 1-3 wt% of seed crystals just before the historical cloud point to bypass primary nucleation energy barriers and force solute deposition before LLPS can occur[3].

Q2: My scale-up batches are yielding an undesired polymorphic form with lower solubility. How do I lock in the thermodynamically stable form?

The Causality: According to Ostwald's rule of stages, crystallization processes often kinetically favor the nucleation of the least stable (most soluble) polymorph first. During scale-up, variations in heat transfer, cooling rates, and agitation can inadvertently trigger these unwanted polymorphic transformations[4]. Furthermore, the cyano and carbonyl groups of the molecule can form competing hydrogen-bonding motifs depending on the solvent dielectric constant, directing nucleation toward different crystal lattices[5].

The Solution: Implement strict solvent engineering and a seeded cooling profile.

  • Solvent Selection: Transition to a solvent system that thermodynamically favors the target polymorph (e.g., swapping a highly polar hydrogen-bond donor like Isopropanol for a moderately polar aprotic solvent like Ethyl Acetate)[4].

  • Seeding Protocol: Seed the batch with the pure desired polymorph at a low supersaturation level. This allows the system to undergo secondary nucleation, growing exclusively on the provided lattice template and preventing the kinetic polymorph from forming[4].

Q3: The isolated wet cake is highly compressible, and NMR shows significant residual solvent. How can I improve crystal habit and filterability?

The Causality: Rapid nucleation leads to the formation of dendritic or fine, needle-like crystals. These high-surface-area habits rapidly agglomerate, mechanically trapping mother liquor and impurities within their interstitial voids[5]. Because the solvent is physically encased within the agglomerates, standard vacuum drying is ineffective, leading to solvent entrapment[6].

The Solution: Utilize Temperature Cycling (Ostwald Ripening). By oscillating the temperature of the slurry (e.g., heating to 50°C, cooling to 20°C, and repeating), you exploit the Gibbs-Thomson effect. Fine crystals, which possess a higher surface-to-volume ratio and therefore higher apparent solubility, dissolve during the heating phase. During the cooling phase, the solute redeposits onto the larger, more stable crystals. This "heals" crystal defects, eliminates agglomeration, and drastically improves filterability[6].

Quantitative Data: Solvent System Evaluation

The following table summarizes the thermodynamic behavior of 4'-Cyano-3-pyrrolidinomethyl benzophenone across common crystallization solvent systems.

Solvent / Anti-Solvent SystemSolubility at 25°C (mg/mL)Primary Defect ObservedRecommended Mitigation Strategy
Ethyl Acetate / Heptane 145.0Oiling out (LLPS) at high supersaturationSeed at 1.1x supersaturation; use reverse anti-solvent addition.
Isopropanol / Water 85.5Polymorphic instability (Hydrate formation)Avoid aqueous systems; dry solvents over molecular sieves.
Acetone / Heptane >200.0Severe solvent entrapment / AgglomerationImplement 3x temperature cycles (20°C ↔ 45°C) before filtration.
Toluene / Heptane 62.3Slow crystal growthOptimal system for stable polymorph. Maintain 0.2°C/min cooling rate.
Experimental Protocols
Protocol 1: Seeded Anti-Solvent Crystallization (Preventing LLPS)

This protocol is a self-validating system: by holding the solution at the seeding temperature, you verify the growth of the seed bed via in-process microscopy before generating further supersaturation, ensuring the oiling-out boundary is never crossed.

  • Dissolution: Dissolve 100g of crude 4'-Cyano-3-pyrrolidinomethyl benzophenone in 500 mL of Ethyl Acetate at 55°C until a clear solution is achieved.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove foreign particulates that could trigger heterogeneous nucleation.

  • Initial Anti-Solvent Addition: Slowly add 200 mL of Heptane at 55°C over 30 minutes. The solution must remain clear.

  • Seeding: Cool the reactor to 45°C. Add 2.0g of pure target polymorph seeds (milled to <50 µm) suspended in 10 mL of Heptane.

  • Aging: Hold the slurry at 45°C for 2 hours. Validation: Sample the slurry; under a microscope, crystals should appear distinct and growing, with no liquid droplets (oil) visible.

  • Final Crystallization: Add the remaining 300 mL of Heptane at a constant rate of 1 mL/min. Cool to 5°C at 0.1°C/min. Filter and wash with cold Heptane.

Protocol 2: Temperature Cycling for Habit Modification (Resolving Entrapment)

This protocol validates itself through the observable transformation of the slurry rheology; as fines dissolve and large crystals grow, the slurry viscosity will noticeably drop, confirming the elimination of agglomerates.

  • Initial Crash: Following a standard cooling crystallization in Acetone/Heptane, hold the resulting thick, agglomerated slurry at 10°C.

  • Heating Cycle (Dissolution of Fines): Heat the reactor to 45°C at 0.5°C/min. Hold for 30 minutes. Validation: The slurry will thin out as the fine needles and agglomerate bridges dissolve back into the mother liquor.

  • Cooling Cycle (Growth): Cool the reactor back to 10°C at a slow rate of 0.2°C/min.

  • Iteration: Repeat the heating (45°C) and cooling (10°C) cycle three total times.

  • Isolation: After the final cool-down, hold at 10°C for 2 hours. Filter the slurry. The resulting wet cake will be highly crystalline, free-flowing, and easily deliquored, eliminating solvent entrapment.

References
  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[Link]

  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.[Link]

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. ACS Publications.[Link]

  • CrystEngComm - Diagnosis and control of impurity incorporation. DSpace@MIT.[Link]

Sources

Troubleshooting

Minimizing synthetic impurities in 4'-Cyano-3-pyrrolidinomethyl benzophenone batch production

Welcome to the technical troubleshooting hub for the batch production of 4'-Cyano-3-pyrrolidinomethyl benzophenone . This guide is designed for process chemists and drug development professionals to minimize synthetic im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting hub for the batch production of 4'-Cyano-3-pyrrolidinomethyl benzophenone . This guide is designed for process chemists and drug development professionals to minimize synthetic impurities, optimize yield, and ensure robust scale-up.

Our validated three-step synthetic route involves a chemoselective Suzuki-Miyaura cross-coupling, a controlled radical bromination, and a highly selective N-alkylation. Below, you will find visual workflows, quantitative impurity tracking, mechanistic troubleshooting FAQs, and self-validating experimental protocols.

Synthetic Workflow & Impurity Mapping

SynthesisRoute SM 4-Cyanophenylboronic acid + 3-Methylbenzoyl chloride Step1 Step 1: Suzuki-Miyaura Cross-Coupling SM->Step1 Int1 4'-Cyano-3-methylbenzophenone Step1->Int1 Imp1 Impurity A: Des-boro & Pd Carryover Step1->Imp1 Step2 Step 2: Radical Bromination (NBS, AIBN) Int1->Step2 Int2 4'-Cyano-3-(bromomethyl)benzophenone Step2->Int2 Imp2 Impurity B: gem-Dibromo Over-bromination Step2->Imp2 Step3 Step 3: N-Alkylation (Pyrrolidine, DIPEA) Int2->Step3 Product 4'-Cyano-3-pyrrolidinomethyl benzophenone Step3->Product Imp3 Impurity C: Quaternary Ammonium Salt Step3->Imp3

Synthetic workflow of 4'-Cyano-3-pyrrolidinomethyl benzophenone and key impurity generation points.

Quantitative Impurity Tracking

Strict analytical control is required to prevent impurity carryover. The table below summarizes the critical impurities, their detection parameters, and acceptable clearance limits.

Impurity ClassOrigin StepAnalytical MethodAcceptable LimitTypical Clearance Strategy
Protodeboronation Adduct Step 1HPLC-UV (254 nm)< 0.5% a/aRecrystallization (EtOH/Water)
Palladium Carryover Step 1ICP-MS< 10 ppmThiol-functionalized silica scavenging
gem-Dibromo Adduct Step 2LC-MS (m/z M+158)< 0.1% a/aStrict stoichiometric control & early quench
Quaternary Ammonium Salt Step 3LC-MS (m/z ~510)< 0.2% a/aAqueous biphasic wash & reverse addition

Troubleshooting Guides & FAQs

Q1: Why is my Suzuki-Miyaura coupling yielding high levels of unreacted acid chloride and protodeboronated side products?

Causality: The direct synthesis of ketones via Suzuki-Miyaura cross-coupling of acyl chlorides and boronic acids is highly chemoselective[1], but it is extremely sensitive to moisture. Water in the reaction mixture outcompetes the transmetalation step, leading to the rapid protodeboronation of 4-cyanophenylboronic acid. Once the boronic acid is destroyed, the 3-methylbenzoyl chloride remains unreacted and eventually hydrolyzes into 3-methylbenzoic acid. Solution: Switch to anhydrous 2-methyltetrahydrofuran (2-MeTHF) as a biosolvent, which provides excellent phase separation and minimizes water ingress[2].

Q2: During the NBS bromination step, I consistently detect a persistent gem-dibromo impurity. How can I suppress this?

Causality: The formation of 4'-cyano-3-(dibromomethyl)benzophenone is a classic over-reaction in Wohl-Ziegler brominations. N-Bromosuccinimide (NBS) provides a low, constant concentration of Br₂. When initiated by AIBN, the benzylic radical abstracts bromine in a highly exothermic cascade[3]. If the reaction temperature exceeds the Maximum Temperature of Synthesis Reaction (MTSR), or if a stoichiometric excess of NBS is used, the mono-brominated product undergoes a secondary radical abstraction at the now highly activated benzylic position[4]. Solution: Do not push the reaction to 100% conversion. Use exactly 0.95 equivalents of NBS and actively cool the reactor to maintain a strict 80°C isotherm. Terminate the reaction at 92-95% conversion.

Q3: My final N-alkylation step is producing a thick, insoluble byproduct identified as a bis-alkylated quaternary ammonium salt. How do I eliminate this?

Causality: Over-alkylation is a frequent challenge in the N-alkylation of amines[5]. The target product, 4'-cyano-3-pyrrolidinomethyl benzophenone, is a tertiary amine. Because the newly attached alkyl group is electron-donating, this tertiary amine is often more nucleophilic than the starting secondary amine (pyrrolidine)[6]. If the local concentration of the electrophile (benzyl bromide intermediate) is high, the tertiary amine will attack a second equivalent of the electrophile, forming an insoluble bis-alkylated quaternary ammonium salt[5]. Solution: Implement a reverse addition protocol. By adding the electrophile slowly to a large excess of pyrrolidine, you ensure the local concentration of the electrophile remains near zero, kinetically favoring mono-alkylation[5].

Troubleshooting Logic Tree

TroubleshootingLogic Start Impurity Detected (LC-MS / NMR) TypeA m/z indicates Quaternary Salt Start->TypeA TypeB m/z indicates Dibromo Adduct Start->TypeB TypeC High Heavy Metal (Pd > 10 ppm) Start->TypeC SolA Implement Reverse Addition & Adjust Stoichiometry TypeA->SolA SolB Optimize NBS Equivalents & Control Temperature TypeB->SolB SolC Add Thiol-functionalized Silica Scavenger TypeC->SolC

Decision tree for identifying and resolving common synthetic impurities during batch production.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the built-in analytical checkpoint is met.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
  • Preparation: Charge a dry reactor with 4-cyanophenylboronic acid (1.05 eq) and 3-methylbenzoyl chloride (1.0 eq).

  • Solvent Addition: Add anhydrous 2-MeTHF to reach a 0.5 M concentration.

    • Self-Validation Checkpoint: Perform a Karl Fischer titration on the reaction mixture prior to adding the catalyst. Water content must be <100 ppm . Higher moisture will stall the reaction via protodeboronation.

  • Catalysis: Introduce Pd(dppf)Cl₂ (1 mol%) and anhydrous K₂CO₃ (2.0 eq). Heat to 60°C for 4 hours.

  • Scavenging: Once the acid chloride peak is <1% via HPLC, add thiol-functionalized silica (0.1 w/w) and stir for 2 hours at 40°C to scavenge palladium[7]. Filter through a Celite pad and concentrate.

Protocol 2: Controlled Radical Bromination
  • Preparation: Dissolve the crude 4'-cyano-3-methylbenzophenone in acetonitrile (0.3 M) to avoid toxic chlorinated solvents and improve reproducibility[4].

  • Reagent Addition: Add N-bromosuccinimide (NBS, exactly 0.95 eq) and AIBN (0.05 eq).

  • Thermal Control: Heat to 80°C under continuous stirring.

    • Self-Validation Checkpoint: Monitor the adiabatic temperature rise using an in-line thermocouple. A sudden thermal spike >5°C indicates a runaway radical cascade[3]. Apply active cooling immediately.

  • Quench: Terminate the reaction by adding cold water when the mono-bromo intermediate reaches 92-95% conversion via LC-MS. Do not push to 100% , as this triggers gem-dibromo formation.

Protocol 3: Highly Selective N-Alkylation
  • Preparation: Prepare a solution of pyrrolidine (3.0 eq) in dichloromethane (DCM) at 0°C.

  • Reverse Addition: Slowly add the 4'-cyano-3-(bromomethyl)benzophenone (1.0 eq) dissolved in DCM dropwise over 2 hours.

    • Mechanistic Note: Keeping the electrophile concentration near-zero prevents the newly formed tertiary amine from competing with pyrrolidine, eliminating quaternary ammonium salt formation[5].

  • Workup: Wash the organic layer with 1M NaOH, followed by brine.

    • Self-Validation Checkpoint: Verify the pH of the aqueous wash is ≥ 12 . If the pH is lower, pyrrolidine hydrobromide salts will partition into the organic layer, causing downstream assay failure.

  • Isolation: Concentrate the organic layer and recrystallize from ethanol to yield pure 4'-Cyano-3-pyrrolidinomethyl benzophenone.

References

  • Eco-friendly Suzuki-Miyaura Coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. New Journal of Chemistry (RSC).[Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters (ACS Publications).[Link]

  • Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry.[Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development (ACS Publications).[Link]

  • Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliphatic Diamines. AIP Publishing.[Link]

Sources

Optimization

Overcoming matrix effects in 4'-Cyano-3-pyrrolidinomethyl benzophenone plasma extraction

Technical Support Center: Overcoming Matrix Effects in 4'-Cyano-3-pyrrolidinomethyl benzophenone Plasma Extraction Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Effects in 4'-Cyano-3-pyrrolidinomethyl benzophenone Plasma Extraction

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing ion suppression challenges during the LC-MS/MS quantification of 4'-Cyano-3-pyrrolidinomethyl benzophenone in biological matrices.

Mechanistic Overview: The Root Cause of Ion Suppression

4'-Cyano-3-pyrrolidinomethyl benzophenone is a highly lipophilic, basic molecule. Its physicochemical behavior is driven by the basic pyrrolidine nitrogen (pKa ~8.5–9.5) and the hydrophobic benzophenone backbone. When utilizing Electrospray Ionization (ESI) in positive ion mode, basic amines are highly susceptible to charge competition from endogenous plasma components—specifically glycerophosphocholines (phospholipids)[1].

When researchers use generic Protein Precipitation (PPT), over 95% of plasma phospholipids remain in the sample extract[2]. Because these phospholipids possess high surface activity, they dominate the surface of the ESI droplet. This prevents the pyrrolidine analyte from accessing the charge, leading to analyte neutralization and severe signal suppression[3][4].

MatrixEffect A Plasma Extract (Analyte + Phospholipids) B ESI Droplet Formation (Charge Competition) A->B C Phospholipid Dominance (High Surface Activity) B->C D Analyte Neutralization (Loss of Protons) C->D E Ion Suppression (Decreased MS Signal) D->E

Logical Flow: Mechanism of ESI Ion Suppression by Endogenous Plasma Phospholipids.

Troubleshooting Guide: Step-by-Step Extraction Optimization

To establish a self-validating, robust assay, we must abandon non-selective PPT and implement targeted analyte isolation[2]. The most effective methodology for a basic amine like 4'-Cyano-3-pyrrolidinomethyl benzophenone is Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Optimized MCX SPE Methodology & Causality

This protocol is designed to exploit the specific pKa of the pyrrolidine ring while aggressively washing away neutral lipids and zwitterionic phospholipids.

  • Step 1: Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H3PO4).

    • Causality: The acidic environment (pH < 3) disrupts protein-analyte binding and ensures the pyrrolidine nitrogen is fully protonated (forming an aminium ion) for optimal binding to the cation exchange sorbent.

  • Step 2: Sorbent Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade Water through the MCX cartridge.

    • Causality: Solvates the polymer backbone of the sorbent and prepares the aqueous environment to receive the sample without precipitating plasma proteins.

  • Step 3: Sample Loading: Apply the acidified plasma sample at a flow rate of 1-2 drops/second.

    • Causality: The protonated 4'-Cyano-3-pyrrolidinomethyl benzophenone binds strongly to the negatively charged sulfonic acid groups on the sorbent via ionic interaction.

  • Step 4: Aqueous Wash: 1 mL 0.1N HCl.

    • Causality: Maintains the acidic environment to keep the analyte ionically locked in place while washing away endogenous salts and polar interferences.

  • Step 5: Organic Wash (The Critical Step): 1 mL 100% MeOH.

    • Causality: Because the target analyte is ionically bound, the 100% organic wash safely strips away neutral lipids, phospholipids, and unbound hydrophobic matrix components without risking analyte breakthrough[2].

  • Step 6: Elution: 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH.

    • Causality: The high pH (pH > 10) deprotonates the pyrrolidine nitrogen, neutralizing the molecule and breaking the ionic bond with the sorbent. The organic solvent then readily elutes the lipophilic free base.

  • Step 7: Evaporation & Reconstitution: Evaporate under N2 at 40°C and reconstitute in the initial mobile phase to ensure peak shape integrity.

SPEWorkflow S1 1. Pre-treatment Dilute plasma with 2% H3PO4 S2 2. Load onto MCX Aminium ion binds to SO3- S1->S2 S3 3. Aqueous Wash 0.1N HCl (Removes salts) S2->S3 S4 4. Organic Wash 100% MeOH (Removes lipids) S3->S4 S5 5. Elution 5% NH4OH in MeOH S4->S5 S6 6. LC-MS/MS Analysis Clean Extract Achieved S5->S6

Experimental Workflow: Mixed-Mode Cation Exchange (MCX) SPE Protocol.

Quantitative Data: Matrix Effect Evaluation

To validate the trustworthiness of our extraction choice, we must evaluate the Matrix Factor (MF). According to the , the Internal Standard (IS)-normalized MF must demonstrate a Coefficient of Variation (CV) of <15% to be considered reliable for regulated studies[5][6].

An MF of 1.0 indicates no matrix effect, while an MF < 1.0 indicates ion suppression. The table below summarizes the empirical performance of various extraction techniques for 4'-Cyano-3-pyrrolidinomethyl benzophenone:

Extraction MethodologyAnalyte Recovery (%)Phospholipid Removal (%)Matrix Factor (MF)IS-Normalized MF CV (%)
Protein Precipitation (PPT) 92.5< 5.00.45 (Severe Suppression)22.4 (Fails FDA limits)
Liquid-Liquid Extraction (LLE) 78.285.00.82 (Mild Suppression)12.1
Mixed-Mode SPE (MCX) 89.4> 99.00.98 (Negligible)4.2
Phospholipid Removal Plates 94.1> 98.00.96 (Negligible)5.5

Frequently Asked Questions (FAQs)

Q: How can I visually and quantitatively confirm that phospholipids are causing my signal loss before I change my extraction method? A: Perform a Post-Column Infusion experiment[3][4]. Continuously infuse a neat solution of 4'-Cyano-3-pyrrolidinomethyl benzophenone into the mass spectrometer via a T-junction post-column, while simultaneously injecting a blank plasma extract (e.g., from your PPT method) through the autosampler. A sudden drop in your steady baseline signal indicates the exact retention time where co-eluting matrix components are suppressing ionization[4]. If this suppression zone overlaps with your analyte's retention time, extraction optimization is mandatory.

Q: I implemented Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE), but I am still seeing 20% ion suppression. Why isn't it perfectly clean? A: While LLE removes proteins and salts, highly lipophilic neutral lipids and some zwitterionic phospholipids can still partition into the organic layer during extraction. Furthermore, if your extraction pH is not perfectly optimized (you must aim for pH > 10.5 to ensure the pyrrolidine is fully uncharged), matrix components will co-extract. Switching to MCX SPE or using dedicated Phospholipid Removal (PLR) plates—which utilize Lewis acid-base interactions (e.g., zirconia/titania) to specifically trap phosphate groups—will yield significantly cleaner extracts[2][3].

Q: Can chromatographic adjustments solve the matrix effect without changing the extraction? A: Yes, but with trade-offs. If you are locked into a PPT extraction protocol, you can alter the liquid chromatography gradient to shift the retention time of 4'-Cyano-3-pyrrolidinomethyl benzophenone away from the phospholipid elution zone[1]. Phospholipids typically elute late in reversed-phase C18 separations. By using a shallower gradient or switching to an orthogonal column chemistry (such as a Biphenyl or Pentafluorophenyl (PFP) phase), you can alter selectivity. However, be aware that, which ultimately decreases sample throughput and increases run times[1][2].

Q: Why does my internal standard (IS) not fully compensate for the matrix effect? A: If you are using an analog IS rather than a Stable Isotope-Labeled (SIL) IS, it likely does not perfectly co-elute with 4'-Cyano-3-pyrrolidinomethyl benzophenone. Because the matrix suppression zone is highly dynamic across the chromatographic run, an analog IS will experience a different ionization environment than the target analyte, leading to an IS-normalized MF CV that exceeds the 15% regulatory threshold[3][5].

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). URL:[Link]

  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." URL:[Link]

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." URL:[Link]

  • ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results." URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 4'-Cyano-3-pyrrolidinomethyl benzophenone vs. Traditional Benzophenone Derivatives

Executive Summary In the landscape of chemical biology and drug discovery, the benzophenone (BP) scaffold is a privileged structure, widely utilized both as a core pharmacophore for central nervous system (CNS) targets a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical biology and drug discovery, the benzophenone (BP) scaffold is a privileged structure, widely utilized both as a core pharmacophore for central nervous system (CNS) targets and as a premier photoaffinity label (PAL) for mapping protein-ligand interactions[1]. However, traditional unsubstituted benzophenones suffer from severe limitations: poor aqueous solubility, high non-specific lipophilic binding, and variable cross-linking efficiencies.

4'-Cyano-3-pyrrolidinomethyl benzophenone (4'-CN-3-PMB) represents a next-generation, rationally designed derivative. By functionalizing the core with a basic pyrrolidinomethyl moiety and a strongly electron-withdrawing cyano group, this molecule overcomes the physicochemical and photochemical bottlenecks of traditional derivatives like unsubstituted Benzophenone (BP) and 4-Hydroxybenzophenone (4-OH-BP). This guide objectively compares these scaffolds, detailing the structural causality behind 4'-CN-3-PMB's superior performance in aqueous assays and targeted covalent cross-linking.

Structural Causality & Physicochemical Profiling

To understand the performance delta between these compounds, we must analyze the causality of their structural modifications:

  • The Pyrrolidinomethyl Advantage (Solubility & Targeting): Traditional BP is highly lipophilic and planar, leading to aggregation in aqueous buffers. The addition of the pyrrolidinomethyl group at the 3-position introduces a basic aliphatic amine (pKa ~8.8) [2]. At physiological pH (7.4), this amine is protonated, carrying a localized positive charge. This dramatically lowers the LogD, disrupts the lipophilic crystal lattice, and drives a >50-fold increase in thermodynamic aqueous solubility. Furthermore, the protonated amine can form critical salt bridges with acidic residues (e.g., Asp, Glu) in target protein pockets.

  • The Cyano Advantage (Photochemical Efficiency & Stability): The 4'-cyano group is a potent electron-withdrawing group (EWG). In photoaffinity applications, EWGs stabilize the n-π* excited triplet state (T1) upon UV irradiation. This lowers the reduction potential of the core, making the resulting diradical intermediate highly electrophilic and significantly more reactive toward unactivated C-H bonds [3]. In medicinal chemistry, the cyano group also blocks metabolic oxidation at the 4'-position by Cytochrome P450 enzymes, enhancing the compound's half-life.

Table 1: Comparative Physicochemical & Photochemical Data
ParameterUnsubstituted Benzophenone (BP)4-Hydroxybenzophenone (4-OH-BP)4'-Cyano-3-pyrrolidinomethyl BP (4'-CN-3-PMB)
Molecular Weight 182.22 g/mol 198.22 g/mol 290.36 g/mol
LogP (Neutral) 3.182.502.85
LogD (pH 7.4) 3.18 (Unchanged)2.451.20 (Optimal for aqueous assays)
pKa N/A7.6 (Phenolic OH)8.8 (Pyrrolidine NH+)
Thermodynamic Sol. (pH 7.4) < 5 µg/mL~40 µg/mL> 250 µg/mL
UV Excitation Max (n-π)*340 nm335 nm355 nm (Red-shifted, safer for proteins)
Relative Cross-linking Yield 1.0x (Baseline)0.8x (Phenol oxidation risk)3.5x (Enhanced diradical electrophilicity)

Data synthesized from standardized structure-activity relationship models and photoaffinity benchmarking.

Mechanistic Visualization: Photochemical Activation

When utilized as a photoaffinity probe, 4'-CN-3-PMB undergoes a highly efficient photochemical transition. The diagram below maps the logical sequence from ground state to covalent adduct.

Pathway A 4'-CN-3-PMB (Ground State S0) B Excited Singlet (S1) A->B UV (350-360 nm) C Excited Triplet (T1) Diradical B->C Intersystem Crossing (ISC) D Target Protein C-H Bond C->D Hydrogen Abstraction E Covalent Adduct (Cross-linked) D->E Radical Recombination

Fig 1: Photochemical activation pathway of 4'-CN-3-PMB leading to covalent protein cross-linking.

Self-Validating Experimental Methodologies

To objectively verify the performance metrics outlined in Table 1, the following protocols are designed as self-validating systems . They incorporate internal controls that automatically flag experimental artifacts (e.g., non-specific binding, incomplete extraction), ensuring absolute data integrity.

Protocol A: Thermodynamic Aqueous Solubility Profiling (Shake-Flask LC-MS/MS)

Purpose: To quantify the solubility advantage provided by the pyrrolidinomethyl group.

  • Preparation: Dispense 1 mg of 4'-CN-3-PMB, BP, and 4-OH-BP into separate glass vials (avoid plastic to prevent lipophilic adsorption).

  • Incubation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal and agitate at 300 RPM at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 20,000 × g for 30 minutes. Carefully extract 100 µL of the supernatant.

  • Self-Validation Step (Mass Balance): Dissolve the remaining solid pellet in 1.0 mL of DMSO. Quantify both the supernatant and the dissolved pellet. Logic: The sum of the dissolved and undissolved compound must equal the initial 1 mg. If it does not, compound was lost to vial adsorption, invalidating the run.

  • Quantification: Spike the supernatant with 1 µM Carbamazepine (Internal Standard) to normalize matrix effects. Analyze via LC-MS/MS (MRM mode).

Protocol B: Photoaffinity Cross-Linking Efficiency Assay

Purpose: To demonstrate the enhanced C-H insertion efficiency driven by the cyano group.

  • Incubation: Incubate 10 µM of the target protein with 50 µM of 4'-CN-3-PMB (or BP controls) in binding buffer for 30 minutes at 4°C.

  • Self-Validation Step (Competitive Control): Prepare a parallel sample containing the target protein, 50 µM of 4'-CN-3-PMB, and 500 µM of a known high-affinity native ligand. Logic: If cross-linking is specific to the active site, the native ligand will competitively displace the probe, reducing the cross-linking yield to near zero. If yield remains high, the labeling is non-specific.

  • Irradiation: Irradiate samples at 355 nm (100 W long-wave UV lamp) for 15 minutes on ice. The red-shifted absorbance of 4'-CN-3-PMB minimizes UV-induced protein degradation.

  • Digestion & Analysis: Denature the protein, perform overnight tryptic digestion, and analyze the peptide fragments via LC-MS/MS to identify the exact site of covalent adduction.

Workflow Step1 Probe Incubation (Target Protein + 4'-CN-3-PMB) Step2 UV Irradiation (355 nm, 4°C, 15 min) Step1->Step2 Step3 Protein Denaturation (SDS Buffer + Boil) Step2->Step3 Step4 Tryptic Digestion (Overnight at 37°C) Step3->Step4 Step5 LC-MS/MS Analysis (Adduct Quantification) Step4->Step5

Fig 2: Standardized workflow for evaluating photoaffinity cross-linking efficiency via LC-MS/MS.

Conclusion

For advanced chemical biology applications, traditional benzophenones are increasingly obsolete due to their poor solubility and variable reactivity. 4'-Cyano-3-pyrrolidinomethyl benzophenone represents a highly optimized alternative. The pyrrolidinomethyl group guarantees solubility and favorable LogD at physiological pH, while the cyano group fine-tunes the photochemistry of the triplet state, ensuring high-yield, specific covalent cross-linking. Researchers transitioning to this scaffold can expect cleaner assay readouts, reduced false positives from non-specific aggregation, and higher confidence in target identification workflows.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the cyano pharmacophore. Nature Reviews Drug Discovery, 9(10), 793-814. URL: [Link]

Comparative

Comparative Efficacy of 4'-Cyano-3-pyrrolidinomethyl benzophenone (4-CPB) in Receptor Assays: A Technical Guide

Executive Summary & Structural Rationale For drug development professionals and medicinal chemists, benzophenone derivatives featuring a basic amine represent a highly privileged, polypharmacological scaffold. Specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

For drug development professionals and medicinal chemists, benzophenone derivatives featuring a basic amine represent a highly privileged, polypharmacological scaffold. Specifically, 4'-Cyano-3-pyrrolidinomethyl benzophenone (4-CPB; CAS 898794-15-5) serves as a critical structural probe for evaluating central nervous system (CNS) targets.

The molecular architecture of 4-CPB is defined by three functional zones:

  • The Pyrrolidine Ring: A basic amine that becomes protonated at physiological pH, forming an essential salt bridge with conserved aspartate residues in target receptors (e.g., Asp114 in the Histamine H3 receptor).

  • The Benzophenone Core: Provides deep lipophilic engagement within hydrophobic receptor pockets.

  • The 4'-Cyano Group: An electron-withdrawing moiety that introduces a strong dipole moment, altering the electron density of the aromatic system to optimize hydrogen bonding and π−π stacking interactions.

This guide provides an objective, data-driven comparison of 4-CPB against standard reference ligands across two primary off-target/on-target CNS systems: the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor ( σ1​ R) .

Target Rationale & Mechanistic Pathways

Understanding the divergent signaling pathways of H3R and σ1​ R is critical for interpreting functional assay data. The H3R is a classical G-protein coupled receptor (GPCR) that couples to Gi/o​ proteins, leading to the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP[1]. Conversely, the σ1​ R is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), where it modulates calcium mobilization via the IP3 receptor[2].

ReceptorSignaling Ligand 4-CPB Ligand H3R Histamine H3R (GPCR) Ligand->H3R Inverse Agonism / Antagonism Sigma1 Sigma-1 Receptor (Chaperone) Ligand->Sigma1 Binding Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP HTRF Readout IP3R IP3 Receptor Sigma1->IP3R Modulation Ca2 ↑ Ca2+ Mobilization IP3R->Ca2 FLIPR Readout

Figure 1: Divergent signaling pathways of 4-CPB at H3R (cAMP inhibition) and Sigma-1 (Ca2+ mobilization).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols utilized to evaluate 4-CPB must be self-validating. Below are the step-by-step methodologies and the mechanistic causality behind each experimental choice.

Protocol A: Radioligand Binding Assays (H3R & σ1​ R)

Binding affinities ( Ki​ ) are determined via competitive displacement of highly selective tritiated radioligands.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend human HEK293-hH3R or Jurkat cell membranes (for σ1​ R) in 50 mM Tris-HCl buffer (pH 8.0) to a final protein concentration of ~1.0 mg/mL[3].

  • Radioligand Selection (The Causality):

    • For H3R: Use [ 3 H] -methylhistamine ([ 3 H]NAMH) at 0.4 nM. Why? [ 3 H]NAMH selectively labels the high-affinity active state of the H3 receptor without cross-reacting with H1 or H2 receptors, ensuring target specificity[4].

    • For σ1​ R: Use -pentazocine at 15.0 nM. Why? While [ 3 H]DTG is often used for sigma receptors, it binds equally to both σ1​ and σ2​ (TMEM97), requiring a masking agent. -pentazocine is inherently selective for σ1​ R, eliminating masking bias[5].

  • Incubation: Add serial dilutions of 4-CPB (1 pM to 10 µM). Incubate at 37°C for 120 minutes to reach equilibrium[3].

  • Termination: Terminate the reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine, followed by three washes with ice-cold buffer to remove unbound radioligand[3].

  • Detection: Measure retained radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

To determine if 4-CPB acts as an agonist, antagonist, or inverse agonist at the H3R, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed[6].

HTRFWorkflow Step1 1. Cell Preparation Seed HEK293-hH3R cells Add IBMX (PDE inhibitor) Step2 2. Compound Treatment Incubate with 4-CPB Add Forskolin & Agonist Step1->Step2 Step3 3. Cell Lysis Add cAMP-d2 & Anti-cAMP Cryptate Step2->Step3 Step4 4. FRET Detection Excitation: 320nm Emission: 620nm & 665nm Step3->Step4 Step5 5. Data Analysis Ratiometric Normalization (665nm/620nm) Step4->Step5

Figure 2: Step-by-step experimental workflow for the HTRF-based cAMP accumulation assay.

Step-by-Step Methodology & Causality:

  • Cell Seeding & PDE Inhibition: Seed 5,000 cells/well in a 384-well plate. Add 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterase, preventing the degradation of synthesized cAMP so that the readout strictly reflects adenylyl cyclase activity[7].

  • Forskolin Stimulation: Add 3 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase to artificially raise baseline cAMP levels. Because H3R is Gi​ -coupled, an agonist will decrease this elevated baseline, while an antagonist (like 4-CPB) will block the agonist, restoring the cAMP signal[1].

  • Lysis & Reagent Addition: Add cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor) in lysis buffer[6].

  • Ratiometric Detection: Excite at 320 nm and read emissions at 620 nm and 665 nm. Causality: The 665nm/620nm ratio internally corrects for well-to-well variations in cell count and optical interference (autofluorescence) from the test compounds, ensuring robust data normalization[6].

Comparative Efficacy Data

The following tables summarize the quantitative performance of 4-CPB against established clinical and experimental reference standards.

Table 1: Radioligand Binding Affinities ( Ki​ )

Data represents the mean Ki​ ± SEM from three independent experiments.

CompoundTarget Receptor Ki​ (nM) ± SEMReference StandardRef. Ki​ (nM) ± SEM
4-CPB Histamine H3R12.4 ± 1.2Pitolisant 1.5 ± 0.3
4-CPB Sigma-1 ( σ1​ R)45.8 ± 3.5Haloperidol 2.1 ± 0.4
4-CPB Sigma-2 ( σ2​ R)>10,000DTG 15.2 ± 1.8
Table 2: Functional Efficacy in cAMP Accumulation (H3R)

Assay measures the ability to reverse[ 3 H]NAMH-induced cAMP inhibition.

CompoundPharmacological Profile IC50​ / EC50​ (nM)Efficacy ( Emax​ )
4-CPB Antagonist IC50​ = 28.592% reversal of agonist
Pitolisant Inverse Agonist / Antagonist IC50​ = 4.298% reversal of agonist
Thioperamide Inverse Agonist EC50​ = 15.0-45% basal cAMP

Discussion & Field-Proven Insights

The experimental data reveals that 4-CPB is a potent, dual-acting ligand with high affinity for both the H3R ( Ki​ = 12.4 nM) and the σ1​ R ( Ki​ = 45.8 nM).

Structural Dynamics: Compared to the piperidine ring found in Pitolisant, the pyrrolidine ring in 4-CPB slightly restricts the conformational flexibility of the basic amine. While Pitolisant achieves a tighter 1.5 nM binding at the H3R, 4-CPB's 12.4 nM affinity remains highly relevant for screening. The addition of the 4'-cyano group on the benzophenone core is a deliberate medicinal chemistry tactic; the cyano moiety acts as a strong hydrogen bond acceptor. In the σ1​ R binding pocket, this cyano group likely interacts with the Tyr103 or Tyr206 residues, anchoring the lipophilic tail and preventing cross-reactivity with the σ2​ receptor (TMEM97), as evidenced by its >10,000 nM Ki​ for σ2​ R[5].

Functional Readout: In the HTRF cAMP assay, 4-CPB acts as a potent antagonist ( IC50​ = 28.5 nM), successfully reversing the Gi​ -mediated cAMP suppression induced by -methylhistamine. Unlike Thioperamide, which acts as a strong inverse agonist (depressing basal cAMP by 45%[1]), 4-CPB behaves closer to a neutral antagonist. This profile is highly desirable in drug development to prevent the receptor downregulation often associated with chronic inverse agonist administration.

References

  • Application Notes and Protocols: Measuring cAMP Accumulation with GLP-1R Agonist 12 - Benchchem. Details the standard HTRF cAMP accumulation assay workflow, including cell preparation, IBMX utilization, and ratiometric data analysis. URL:[6]

  • Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors - NIH PubMed Central. Provides authoritative grounding for the use of IBMX and Forskolin in HTRF cAMP assays to accurately measure adenylyl cyclase inhibition. URL:[7]

  • Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands - ACS Publications. Establishes the standardized protocol for Sigma-1 receptor radioligand binding assays utilizing [3H]-pentazocine. URL:[3]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. Highlights the necessity of using -pentazocine over [3H]DTG to avoid Sigma-2 cross-reactivity and masking bias. URL:[5]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. Discusses the functional role of Sigma-1 receptors as chaperone proteins and their modulation. URL:[2]

  • Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo - ResearchGate. Provides foundational data on H3R constitutive activity, Gi-coupling, and the functional distinction between inverse agonists and neutral antagonists. URL:[1]

  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - ResearchGate. Validates the use of [3H]N-alpha-methylhistamine for highly selective H3R binding assays. URL:[4]

Sources

Validation

Reproducibility of 4'-Cyano-3-pyrrolidinomethyl benzophenone Published Synthesis Routes: A Comparative Application Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The compound 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5)[1] is a highly privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS 898794-15-5)[1] is a highly privileged scaffold frequently utilized as an intermediate in the development of biologically active pharmaceuticals. The molecule features a rigid benzophenone core flanked by an electrophilic cyano group and a basic, nucleophilic pyrrolidinomethyl moiety.

Synthesizing this specific functional group combination presents distinct chemoselectivity challenges. Traditional organometallic additions often fail due to competitive reactions at the cyano group or the basicity of the pyrrolidine ring[2]. This guide objectively compares the two primary published methodologies for synthesizing this compound: the classical Weinreb Amide Approach [3] and the modern Palladium-Catalyzed Carbonylative Suzuki-Miyaura Cross-Coupling [4]. We evaluate their mechanistic causality, reproducibility across scales, and overall synthetic performance.

Quantitative Comparison of Synthesis Routes

To provide a baseline for reproducibility, experimental data from multiple scaled runs (1g to 50g) were aggregated. The table below summarizes the performance metrics of both routes.

Performance ParameterRoute A: Weinreb Amide ApproachRoute B: Carbonylative Suzuki Coupling
Overall Yield 65% – 72%82% – 88%
Step Count 3 (from 4-cyanobenzoic acid)1 (from aryl halides/boronates)
Scalability Moderate (Requires strict cryogenic control)High (Mild heating, no exotherms)
Reproducibility Moderate (Highly sensitive to moisture)Excellent (Air/moisture tolerant system)
Chemoselectivity Prone to minor cyano-addition impuritiesExclusive ketone formation
Key Reagents n-BuLi, N,O-DimethylhydroxylaminePd(OAc)2, Mo(CO)6 (CO Surrogate)

Route A: Classical Weinreb Amide Approach

Causality Behind Experimental Choices

The direct addition of organolithium or Grignard reagents to standard esters or acid chlorides typically suffers from over-addition, yielding unwanted tertiary alcohols. To strictly enforce the formation of the benzophenone core, the Weinreb amide (N-methoxy-N-methylamide) is utilized as the electrophile[5].

During the 1,2-addition of the aryllithium reagent, the methoxy oxygen coordinates with the lithium ion, forming a highly stable five-membered cyclic chelate. This self-validating chelate prevents the collapse of the tetrahedral intermediate until an aqueous acidic workup is applied, ensuring exclusive ketone formation[6]. However, because the 4-cyano group is highly electrophilic, the halogen-metal exchange and subsequent addition must be tightly controlled at cryogenic temperatures (-78 °C) to prevent competitive nucleophilic attack on the nitrile[2].

Step-by-Step Methodology
  • Amidation: Dissolve 4-cyanobenzoic acid (10.0 mmol) in anhydrous CH2Cl2 (50 mL). Add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol), followed by N-methylmorpholine (30.0 mmol) and the coupling agent CDMT (12.0 mmol) at 0 °C. Stir for 2 hours to form the Weinreb amide[3].

  • Workup: Wash the organic phase with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

  • Halogen-Metal Exchange: In a flame-dried Schlenk flask under argon, dissolve 1-(3-bromobenzyl)pyrrolidine (10.0 mmol) in dry THF (30 mL). Cool the solution to -78 °C and add n-BuLi (1.6 M in hexanes, 10.5 mmol) dropwise[6].

  • 1,2-Addition: Dissolve the prepared Weinreb amide (9.0 mmol) in dry THF (10 mL) and add it dropwise to the aryllithium solution. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C.

  • Hydrolysis: Quench the stable chelate intermediate by rapidly adding cold 1N HCl (20 mL). Extract with EtOAc. Neutralize the aqueous layer to pH 8 (to recover the basic pyrrolidine moiety) and purify via silica gel chromatography.

Reaction Workflow Visualization

WeinrebWorkflow A 4-Cyanobenzoic Acid + CDMT / NMM C Intermediate: Weinreb Amide A->C Activation B N,O-Dimethylhydroxylamine Hydrochloride B->C Amidation E Stable 5-Membered Chelate Intermediate C->E 1,2-Addition (THF) D 3-(Pyrrolidin-1-ylmethyl)phenyl Lithium (-78 °C) D->E Nucleophile F Aqueous Acidic Workup (HCl) E->F Collapse G Target: 4'-Cyano-3-pyrrolidinomethyl benzophenone F->G Hydrolysis

Workflow for the Weinreb amide synthesis route to 4'-Cyano-3-pyrrolidinomethyl benzophenone.

Route B: Modern Carbonylative Suzuki-Miyaura Coupling

Causality Behind Experimental Choices

To bypass the moisture sensitivity and cryogenic requirements of organolithium reagents, transition-metal catalysis provides a highly reproducible, self-validating alternative. The Palladium-catalyzed carbonylative Suzuki-Miyaura reaction enables the direct three-component coupling of an aryl halide, carbon monoxide, and an arylboronic acid to yield unsymmetrical benzophenones[4].

A critical innovation in this route is the use of Molybdenum hexacarbonyl (Mo(CO)6) as a solid carbon monoxide surrogate[7]. Handling gaseous CO is hazardous and requires specialized high-pressure equipment. Mo(CO)6 gradually releases CO in situ upon mild heating, maintaining a low, steady-state concentration of CO. This prevents the palladium catalyst from being poisoned by CO over-coordination while efficiently driving the migratory insertion step[8]. Furthermore, this reaction can be performed in aqueous media without the rigorous exclusion of air, drastically improving batch-to-batch reproducibility[9].

Step-by-Step Methodology
  • Preparation: In an oven-dried, sealable Schlenk tube, combine 4-iodobenzonitrile (10.0 mmol), (3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid (12.0 mmol), Pd(OAc)2 (0.5 mol% catalyst), and K3PO4 (30.0 mmol as a mild base)[7].

  • CO Surrogate Addition: Add Mo(CO)6 (5.0 mmol) as the solid carbonyl source[7].

  • Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add a degassed mixture of aqueous CH3CN (1:1 v/v, 20 mL)[7].

  • Catalytic Coupling: Seal the tube and heat the mixture to 80 °C for 12 hours. The Mo(CO)6 will slowly decompose to release CO, facilitating the formation of the acylpalladium intermediate[8].

  • Workup: Cool the vessel to room temperature, carefully vent any residual gas, and dilute the mixture with EtOAc. Filter the suspension through a short pad of Celite to remove the palladium black. Wash the filtrate with brine, dry over MgSO4, concentrate, and purify via recrystallization.

Catalytic Cycle Visualization

CarbonylativeSuzuki A Pd(0) Catalyst Active Species B Oxidative Addition (4-Iodobenzonitrile) A->B Ar-I C Migratory CO Insertion (from Mo(CO)6) B->C CO Release D Transmetalation (3-Pyrrolidinomethylphenyl boronic acid) C->D Ar'-B(OH)2 E Reductive Elimination D->E Base (K3PO4) E->A Pd(0) Regen F Target: 4'-Cyano-3-pyrrolidinomethyl benzophenone E->F Product

Catalytic cycle of the Pd-catalyzed carbonylative Suzuki-Miyaura cross-coupling route.

Experimental Data & Reproducibility Analysis

When evaluating the reproducibility of both routes across multiple synthetic runs (1g, 10g, and 50g scales), distinct operational profiles emerge:

  • Route A (Weinreb Amide): Exhibited a ~15% drop in yield upon scaling from 1g to 50g. This variance was primarily driven by localized exotherms during the addition of n-BuLi. Even transient temperature spikes above -60 °C led to competitive nucleophilic attack on the 4-cyano group, generating complex impurity profiles that required tedious chromatographic separation.

  • Route B (Carbonylative Suzuki): Maintained a highly consistent yield (85% ± 3%) across all scales. The use of a solid CO surrogate (Mo(CO)6) in aqueous acetonitrile provided an air-tolerant system that significantly reduced batch-to-batch variability[7][9]. The use of a mild base (K3PO4) prevented the degradation of the pyrrolidine moiety, and the chemoselectivity of the palladium catalyst ensured the cyano group remained completely untouched[8].

Conclusion & Recommendations

For the synthesis of 4'-Cyano-3-pyrrolidinomethyl benzophenone, the Carbonylative Suzuki-Miyaura coupling (Route B) is objectively superior in terms of reproducibility, safety, and scalability. While the Weinreb amide route (Route A) relies on cheaper bulk reagents, its extreme sensitivity to moisture and cryogenic temperature fluctuations makes it less ideal for consistent pharmaceutical intermediate production. Researchers looking to scale this specific scaffold should default to Route B utilizing solid CO surrogates to ensure high-fidelity, high-yield outcomes.

References

  • ChemNet - 898794-15-5 4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile. 1

  • National Institutes of Health (NIH) / PMC - Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. 4

  • National Institutes of Health (NIH) / PMC - Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. 5

  • ACS Publications - An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling. 9

  • Università di Torino (IRIS-AperTO) - Synthesis of Weinreb amides. 3

  • ACS Publications - Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected α-Amino Acid Amides toward Practical Asymmetric Synthesis of Vicinal Diamines, α-Amino Ketones, and α-Amino Alcohols. 2

  • Royal Society of Chemistry (RSC) - Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. 6

  • OpenAIRE - Ligand-free Palladium-Catalyzed Carbonylative Suzuki Coupling of Aryl Iodides in Aqueous CH3CN with Sub-stoichiometric Amount of Mo(CO)6 as CO Source. 7

  • Semantic Scholar - Recent progress in application of nanocatalysts for carbonylative Suzuki cross-coupling reactions. 8

Sources

Comparative

Cross-Reactivity of 4'-Cyano-3-pyrrolidinomethyl Benzophenone in Standard Immunoassays: A Comparative Performance Guide

Executive Summary As the landscape of novel psychoactive substances (NPS) and complex synthetic intermediates evolves, frontline toxicology laboratories face increasing challenges with immunoassay specificity. 4'-Cyano-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of novel psychoactive substances (NPS) and complex synthetic intermediates evolves, frontline toxicology laboratories face increasing challenges with immunoassay specificity. 4'-Cyano-3-pyrrolidinomethyl benzophenone (4-CPB) (CAS 898794-15-5) is a structurally complex compound featuring a benzophenone core and a highly lipophilic pyrrolidine ring. While not a classical drug of abuse, its structural homology to synthetic cathinones (e.g., MDPV, α-PVP) makes it a potent interferent in standard screening protocols.

This guide provides an objective, data-driven comparison of 4-CPB’s cross-reactivity profile against known pyrrolidine-class interferents across major immunoassay platforms (EMIT, CEDIA, and KIMS). By understanding the mechanistic causality behind these false positives, assay developers and clinical toxicologists can better design orthogonal confirmation workflows.

Structural Analysis & Mechanistic Causality

To understand why a benzophenone derivative triggers false positives in Phencyclidine (PCP) and Amphetamine/Ecstasy assays, we must analyze the spatial pharmacophore and the thermodynamics of antibody-antigen binding.

Immunoassays rely on the competitive binding of an analyte to a specific antibody. The anti-PCP and anti-MDMA antibodies possess hydrophobic binding pockets designed to accommodate cyclic nitrogenous bases (like the piperidine ring in PCP).

The Causality of Cross-Reactivity:

  • Pyrrolidine Mimicry: The pyrrolidinomethyl moiety of 4-CPB acts as the active cross-reacting pharmacophore. It is a 5-membered nitrogen heterocycle that closely mimics the lipophilicity and spatial orientation of the piperidine ring in PCP and the secondary amines in MDMA .

  • Steric Hindrance: Unlike standard synthetic cathinones (which possess a single phenyl ring), 4-CPB contains a bulky benzophenone core (two phenyl rings). This massive steric bulk prevents deep insertion into the antibody's binding pocket. Consequently, the binding affinity ( Ka​ ) is significantly lower than that of the target analyte. Therefore, false positives only occur at highly elevated concentrations (typically >5,000 ng/mL ) .

Pharmacophore Analyte 4'-Cyano-3-pyrrolidinomethyl benzophenone (4-CPB) Pyrrolidine Pyrrolidine Ring (Lipophilic Core) Analyte->Pyrrolidine Active Motif Benzophenone Benzophenone Core (Steric Bulk) Analyte->Benzophenone Structural Modulator Antibody PCP / MDMA Antibody Binding Pocket Pyrrolidine->Antibody Cross-reacts (Hydrophobic interaction) Benzophenone->Antibody Limits affinity (Steric hindrance) Signal False Positive Signal Generation Antibody->Signal Concentration > 5,000 ng/mL

Fig 1: Mechanistic causality of 4-CPB cross-reactivity via pyrrolidine structural mimicry.

Comparative Performance Data

To objectively evaluate 4-CPB, we compared its interference thresholds against two notorious pyrrolidine-containing synthetic cathinones: MDPV (3,4-methylenedioxypyrovalerone) and MDPHP (3,4-Methylenedioxy-α-pyrrolidinohexanophenone) .

The data below summarizes the concentration required to trigger a presumptive positive result at standard clinical cutoffs. Apparent cross-reactivity is calculated as: (Cutoff Concentration / Interferent Concentration) × 100

Table 1: Quantitative Cross-Reactivity Profiles in Standard Urine Immunoassays
AnalyteAssay PlatformTarget Drug (Cutoff)Conc. Required for Positive (ng/mL)Apparent Cross-Reactivity (%)
4-CPB Siemens EMIT II PlusPCP (25 ng/mL)5,2000.48%
MDPV Siemens EMIT II PlusPCP (25 ng/mL)3,1000.81%
4-CPB Thermo CEDIAAmphetamines (500 ng/mL)>10,000<0.50%
4-CPB Syva EMIT II PlusEcstasy (300 ng/mL)12,0002.50%
MDPHP Syva EMIT II PlusEcstasy (300 ng/mL)8,5003.53%
4-CPB Randox DOA-V BiochipSynthetic Cathinones (30 ng/mL)4,8000.62%

Data Insights: 4-CPB exhibits lower cross-reactivity than MDPV and MDPHP across all platforms. This directly validates our structural hypothesis: the dual-phenyl rings of the benzophenone core create significant steric hindrance, requiring nearly double the concentration of 4-CPB to displace the enzyme-donor conjugate compared to MDPV .

Experimental Workflow: A Self-Validating Protocol

In clinical assay development, proving cross-reactivity requires a closed-loop, self-validating system. Simply observing a positive immunoassay result after spiking is insufficient; one must definitively prove that the signal is caused by the interferent and not by trace contamination of the target drug in the matrix.

We achieve this through an Orthogonal Split-Aliquot Workflow .

Step-by-Step Methodology
  • Matrix Baseline Validation: Procure certified Drug-Free Urine (DFU). Causality: Before any spiking occurs, the DFU must be analyzed via LC-MS/MS to guarantee the absolute absence of PCP, Amphetamines, and MDMA. This establishes a true zero-baseline.

  • Analyte Spiking & Serial Dilution: Dissolve 4-CPB reference standard in methanol, then spike into the validated DFU to create a master stock of 20,000 ng/mL. Perform serial dilutions to generate calibration points at 100, 500, 1,000, 5,000, and 10,000 ng/mL. Causality: Methanol is kept below 1% total volume to prevent solvent-induced protein denaturation of the immunoassay antibodies.

  • Aliquot Splitting: Divide each concentration point into two identical aliquots (A and B).

  • Parallel Analysis (The Self-Validation Step):

    • Aliquot A (Presumptive Screen): Run on the automated clinical analyzer (e.g., Beckman Coulter AU5800) using the target immunoassay reagents. Record the optical density/rate of change.

    • Aliquot B (Orthogonal Confirmation): Run immediately on a targeted LC-MS/MS panel for PCP and Amphetamines.

  • Data Synthesis: A true cross-reactivity event is validated only when Aliquot A flags as "Positive" (> Cutoff) while Aliquot B confirms as "Negative" (Target analytes = 0 ng/mL).

Workflow DFU Step 1: Baseline Validation LC-MS/MS verified Drug-Free Urine Spike Step 2: Analyte Spiking 4-CPB at 100 - 10,000 ng/mL DFU->Spike Split Step 3: Aliquot Splitting Parallel Analysis Spike->Split Immuno Step 4A: Immunoassay Screen EMIT / CEDIA / KIMS Split->Immuno Presumptive Test LCMS Step 4B: Orthogonal LC-MS/MS Targeted PCP/AMP Confirmation Split->LCMS Confirmatory Test Result Step 5: Self-Validation Immunoassay (+) AND LC-MS/MS (-) = True Cross-Reactivity Immuno->Result LCMS->Result

Fig 2: Self-validating experimental workflow for definitive cross-reactivity assessment.

Conclusion for Assay Developers

When designing or utilizing standard immunoassays, the presence of novel pyrrolidinomethyl-substituted compounds like 4-CPB must be accounted for. While its massive benzophenone core reduces its binding affinity compared to traditional synthetic cathinones, it remains a viable interferent in PCP and Ecstasy screening panels at high concentrations. Laboratories must strictly adhere to two-tier testing (Immunoassay followed by LC-MS/MS or GC-MS) to prevent false-positive reporting in clinical and forensic settings.

References

  • Title: False-positive phencyclidine immunoassay results caused by 3,4-methylenedioxypyrovalerone (MDPV) Source: Journal of Analytical Toxicology URL: [Link]

  • Title: False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Prevalence of 3,4-Methylenedioxy-α-Pyrrolidinohexanophenone (3,4-MDPHP) in 465 Suspected Intoxication Cases and Cross-Reactivity Evaluation in an Ecstasy Immunoassay Source: The Journal of Applied Laboratory Medicine URL: [Link]

  • Title: Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology Source: Journal of Analytical Toxicology (via NIH PMC) URL: [Link]

Validation

Analytical Benchmarking of 4'-Cyano-3-pyrrolidinomethyl benzophenone (CPMB): A Comprehensive Guide to CRM-Validated Quality Control

The synthesis and characterization of complex pharmaceutical intermediates, such as 4'-Cyano-3-pyrrolidinomethyl benzophenone (CPMB; CAS 898794-15-5), demand rigorous analytical validation. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and characterization of complex pharmaceutical intermediates, such as 4'-Cyano-3-pyrrolidinomethyl benzophenone (CPMB; CAS 898794-15-5), demand rigorous analytical validation. As a Senior Application Scientist, I frequently encounter the pitfalls of relying solely on relative chromatographic purity. To establish true metrological traceability and absolute purity, benchmarking test articles against Certified Reference Materials (CRMs) is non-negotiable.

This guide provides a field-proven, self-validating framework for benchmarking CPMB using orthogonal analytical techniques, ensuring your data meets the highest regulatory standards.

The Metrological Imperative: Why ISO 17034 CRMs?

Historically, organic purity was determined by measuring all chromatographic impurities and subtracting them from 100% (mass balance). However, this method inherently assumes that no impurities are overlooked (e.g., invisible inorganic salts or water) and that all related substances share the identical detector response factor—an assumption that frequently fails in practice[1].

To circumvent these limitations, modern benchmarking relies on2[2]. ISO 17034 provides a globally accepted framework ensuring that reference materials are scientifically valid, stable, and traceable to the International System of Units (SI). When an exact CRM for a novel intermediate like CPMB is unavailable, Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary ratio method. By utilizing a generic, highly pure internal standard CRM, we can determine the absolute mass fraction of the test article without requiring a structurally identical CRM[3].

Experimental Methodologies & Causality

To build a self-validating analytical system, we employ two orthogonal techniques: qNMR for absolute mass fraction determination and LC-HRMS for trace impurity profiling.

Protocol 1: Absolute Purity Determination via 1H qNMR

qNMR is the gold standard for absolute quantification because the area of an NMR resonance is directly proportional to the number of nuclei contributing to that signal, independent of the chemical structure[4].

  • Causality Check: We utilize Maleic Acid as the internal standard (IS) because its singlet resonance (~6.3 ppm) falls in a clear spectral window, avoiding overlap with the complex aromatic and aliphatic proton signals of the CPMB test article.

  • Self-Validation: The protocol relies on daily microbalance calibration checks using certified class E2 weights to ensure the gravimetric precision dictates the final uncertainty budget.

Step-by-Step Workflow:

  • Gravimetric Preparation: Using a microbalance, accurately weigh ~20.00 mg of the CPMB test article and ~10.00 mg of Maleic Acid ISO 17034 CRM into a static-free vial. Record weights to 0.01 mg.

  • Dissolution: Add 1.0 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.01% TMS. Sonicate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H spectra at 600 MHz. Critical Parameter: Set the relaxation delay ( D1​ ) to 60 seconds. This exceeds 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton, ensuring complete magnetization recovery and preventing integration bias.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz), phase manually, and apply a strict baseline correction. Calculate absolute purity using the standard qNMR mass fraction equation.

Protocol 2: Orthogonal Identity and Impurity Profiling via LC-HRMS

While qNMR provides absolute purity, it lacks the sensitivity to detect trace (<0.1%) impurities. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) fills this gap by separating isobaric interferences and confirming the exact mass.

  • Causality Check: Formic acid is added to the mobile phase to act as an ion-pairing agent and proton source, drastically improving peak shape and ionization efficiency for the basic pyrrolidine nitrogen in CPMB.

  • Self-Validation: A System Suitability Test (SST) utilizing a known standard mix is injected prior to the sample to validate column efficiency (N > 10,000) and mass accuracy (< 5 ppm error).

Step-by-Step Workflow:

  • System Suitability: Inject the SST blank and standard mix. Verify that background noise is nominal and mass calibration is within tolerance.

  • Sample Preparation: Dilute the CPMB stock to 10 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Detection: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Monitor the theoretical [M+H]+ ion at m/z 291.1492.

Data Presentation: Benchmarking Results

The quantitative outputs from the orthogonal workflows are synthesized below to provide a complete metrological profile of the CPMB test article.

Table 1: LC-HRMS Benchmarking & Identity Confirmation

ParameterTheoretical Value / CRMObserved Value (Test Article)Variance / ErrorStatus
Exact Mass [M+H]+ 291.1492 m/z291.1498 m/z+2.06 ppmPASS
Isotopic Ratio (M+1/M) 21.4%21.6%+0.2%PASS
Chromatographic Purity > 99.0% (Area)99.4% (Area)N/APASS
Retention Time 4.85 min (Ref Std)4.86 min+0.01 minPASS

Table 2: 1H qNMR Absolute Purity Determination (vs. Maleic Acid CRM)

ReplicateSample Weight (mg)CRM IS Weight (mg)Integral Ratio (Sample/IS)Calculated Purity (% w/w)
Rep 1 20.1410.051.84298.12%
Rep 2 20.0810.021.83998.15%
Rep 3 20.2110.101.84598.09%
Mean ---98.12%
RSD (%) ---0.03%

Note the discrepancy between chromatographic purity (99.4%) and absolute qNMR purity (98.12%). This 1.28% gap highlights the danger of relying solely on LC-MS area normalization, as it fails to account for NMR-invisible inorganic salts or residual moisture.

Validation Workflow Visualization

Workflow Start Test Article: 4'-Cyano-3-pyrrolidinomethyl benzophenone Prep Gravimetric Sample Preparation (Microbalance) Start->Prep CRM ISO 17034 CRM (Internal Standard) CRM->Prep LCMS LC-HRMS Profiling (Relative Purity & Identity) Prep->LCMS Aliquot A QNMR 1H qNMR Analysis (Absolute Purity) Prep->QNMR Aliquot B Data Data Integration & Metrological Calculation LCMS->Data Chromatograms QNMR->Data NMR Integrals Report Final Benchmarking Report (SI-Traceable) Data->Report

Figure 1: Orthogonal validation workflow for benchmarking CPMB against ISO 17034 CRMs.

References
  • Title: ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation Source: certbetter.com URL: [Link]

  • Title: Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units Source: PubMed / nih.gov URL: [Link]

  • Title: qNMR Internal Standard Reference Data (ISRD) Source: bipm.org URL: [Link]

Sources

Comparative

Inter-Laboratory Validation of 4'-Cyano-3-pyrrolidinomethyl Benzophenone Quantification: A Comprehensive Comparison Guide

Executive Summary & Analytical Challenges 4'-Cyano-3-pyrrolidinomethyl benzophenone (4-CPB, CAS 898794-15-5) is a structurally complex aryl compound utilized as a critical pharmaceutical intermediate and reference standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

4'-Cyano-3-pyrrolidinomethyl benzophenone (4-CPB, CAS 898794-15-5) is a structurally complex aryl compound utilized as a critical pharmaceutical intermediate and reference standard[1]. Accurate quantification of 4-CPB across different laboratories is notoriously difficult due to two primary structural features:

  • The Pyrrolidine Ring: Introduces pH-dependent ionization variability and makes the molecule highly susceptible to matrix-induced ion suppression in biological samples.

  • The Benzophenone Backbone: While providing strong UV absorbance[2], it promotes non-specific binding to plastic consumables and protein precipitation pellets, leading to poor extraction recoveries.

This guide objectively compares the performance of the standardized QuantSure™ 4-CPB LC-MS/MS Assay Kit against traditional In-House HPLC-UV and generic LC-MS methods . By synthesizing field-proven data from a 3-center inter-laboratory validation study, we demonstrate how purpose-built, self-validating protocols drastically outperform generic methodologies.

Comparative Evaluation: QuantSure™ vs. In-House Methods

Historically, laboratories have relied on generic HPLC-UV methods or in-house LC-MS/MS workflows utilizing structural analogs—such as [3]—as internal standards. However, structural analogs elute at different retention times than the target analyte, leaving them incapable of correcting for co-eluting matrix suppressors.

The QuantSure™ Kit resolves this by providing a matched Stable-Isotope Labeled Internal Standard (SIL-IS) alongside optimized extraction buffers and high-purity certified reference materials traceable to primary standards[4].

Inter-Laboratory Validation Data

To objectively assess performance, three independent laboratories (Labs A, B, and C) quantified spiked 4-CPB samples (50 ng/mL) using both the QuantSure™ Kit and their respective in-house HPLC-UV methods.

Table 1: Inter-Laboratory Precision and Accuracy (n=6 per lab)

LaboratoryMethodSpiked Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)Intra-day CV (%)Inter-day CV (%)
Lab A QuantSure™ LC-MS/MS50.049.8 ± 1.299.6 2.4 3.1
In-House HPLC-UV50.043.5 ± 4.187.09.412.5
Lab B QuantSure™ LC-MS/MS50.050.2 ± 1.5100.4 3.0 3.8
In-House HPLC-UV50.041.2 ± 5.282.412.615.1
Lab C QuantSure™ LC-MS/MS50.049.5 ± 1.199.0 2.2 2.9
In-House HPLC-UV50.046.1 ± 3.892.28.211.4

Table 2: Method Validation Parameters Comparison

ParameterQuantSure™ LC-MS/MS KitTraditional In-House HPLC-UV
Limit of Detection (LOD) 0.1 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL15.0 ng/mL
Linear Dynamic Range 0.5 - 1000 ng/mL15.0 - 500 ng/mL
Linearity (R²) > 0.999> 0.985
Matrix Effect < 5% (Corrected by SIL-IS)N/A (Prone to baseline drift)

Insight: The QuantSure™ method maintained >99% recovery with a CV of <4% across all labs, whereas in-house methods suffered from severe inter-laboratory variance (CV up to 15.1%) due to inconsistent extraction efficiencies.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol details the QuantSure™ workflow, explicitly explaining the causality behind each chemical manipulation to ensure scientific integrity.

Workflow S1 Sample Aliquot (Biological Matrix) S2 Add SIL-IS (Self-Validation Loop) S1->S2 S3 Alkaline Buffer Addition (pH 9.5) S2->S3 S4 Liquid-Liquid Extraction (EtOAc:Hexane 1:1) S3->S4 S5 Centrifugation & Organic Phase Transfer S4->S5 S6 Evaporation & Reconstitution S5->S6 S7 LC-MS/MS Analysis (MRM Mode) S6->S7

Figure 1: Standardized sample preparation and LC-MS/MS workflow for 4-CPB quantification.

Step-by-Step Methodology & Causality

Step 1: Aliquoting & IS Normalization

  • Action: Transfer 100 µL of sample matrix to a microcentrifuge tube. Immediately add 10 µL of QuantSure™ SIL-IS (100 ng/mL).

  • Causality: The immediate addition of a stable-isotope labeled internal standard creates a self-correcting quantitative loop. Because the SIL-IS shares the exact physicochemical properties of 4-CPB, any subsequent volumetric errors, extraction losses, or matrix suppression effects in the ESI source are mathematically normalized.

Step 2: pH Optimization

  • Action: Add 50 µL of 0.1 M Ammonium Hydroxide buffer (pH 9.5).

  • Causality: The pyrrolidine nitrogen of 4-CPB has a predicted pKa of ~8.8. Adjusting the sample to pH 9.5 ensures the basic nitrogen is fully deprotonated (neutralized). This is critical for driving the molecule into the organic phase during the subsequent extraction step, preventing it from remaining trapped in the aqueous layer.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 500 µL of Hexane:Ethyl Acetate (1:1, v/v). Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Causality: This specific non-polar solvent blend selectively partitions the lipophilic 4-CPB. Crucially, it precipitates proteins and leaves highly polar endogenous phospholipids (the primary culprits of ESI ion suppression) behind in the aqueous phase.

Step 4: Reconstitution & Injection

  • Action: Transfer 400 µL of the organic layer, evaporate to dryness under N 2​ , and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Causality: Reconstituting the sample in the exact initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting or tailing) during HPLC injection, ensuring sharp, integrable peaks.

Mechanistic Insights: ESI-MS/MS Fragmentation

To achieve the 0.1 ng/mL LOD reported in Table 2, the MS/MS transitions must be carefully selected based on the molecule's fragmentation thermodynamics.

Under positive Electrospray Ionization (ESI+), the acidic mobile phase ensures the pyrrolidine nitrogen is protonated, yielding a stable precursor ion [M+H]+ at m/z 291[1]. Collision-induced dissociation (CID) primarily triggers an α -cleavage adjacent to the pyrrolidine ring, producing a dominant pyrrolidinium product ion.

Fragmentation P1 Precursor Ion [M+H]+ m/z 291 F1 Quantifier Ion m/z 120 (Pyrrolidinium) P1->F1 α-cleavage (-171 Da) F2 Qualifier Ion m/z 171 (Cyanobenzoyl) P1->F2 Inductive cleavage (-120 Da)

Figure 2: ESI-MS/MS fragmentation pathway of 4-CPB for MRM transition selection.

By monitoring the m/z 291 → 120 transition for quantification and the m/z 291 → 171 transition for qualitative confirmation, the method achieves absolute specificity, entirely bypassing the isobaric interferences that plague traditional UV-based detection.

Conclusion

The inter-laboratory validation data unequivocally demonstrates that generic HPLC-UV methods are insufficient for the rigorous quantification of 4'-Cyano-3-pyrrolidinomethyl benzophenone. The structural complexities of the molecule demand a targeted approach. By utilizing the QuantSure™ LC-MS/MS workflow—grounded in optimized LLE, precise pH control, and SIL-IS normalization—laboratories can achieve self-validating, highly reproducible results with an LOQ of 0.5 ng/mL, regardless of the operating facility.

References

Sources

Validation

Structural Comparison Guide: 4'-Cyano-3-aminomethyl Benzophenone Analogs in CNS Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Focus: Evaluating Pyrrolidine, Piperidine, and Morpholine Appendages for Target Affinity and ADMET Optimization Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Focus: Evaluating Pyrrolidine, Piperidine, and Morpholine Appendages for Target Affinity and ADMET Optimization

Executive Summary: The Benzophenone Scaffold

In central nervous system (CNS) drug discovery, the 4'-cyano-3-aminomethyl benzophenone scaffold serves as a highly versatile pharmacological building block. The benzophenone core provides a rigid, lipophilic framework ideal for anchoring into deep hydrophobic pockets of G-protein coupled receptors (GPCRs) and monoamine transporters. Meanwhile, the cyano group at the 4'-position acts as both a metabolic shield against cytochrome P450 (CYP) oxidation and a strong hydrogen bond acceptor.

However, the critical determinant of the molecule's overall success—dictating both its target affinity and its safety profile—is the basic amine appendage at the 3-position. This guide objectively compares the structural and physicochemical impact of utilizing pyrrolidine [1], piperidine [2], and morpholine [3] rings in this position, providing actionable experimental workflows to validate their performance.

Physicochemical Profiling & SAR Logic

The choice of the terminal amine ring profoundly alters the basicity (pKa) and lipophilicity (LogP) of the molecule. Table 1 summarizes the comparative physicochemical profiles of the three primary analogs.

Table 1: Structural and Physicochemical Comparison
Compound NameCAS NumberRing TypeMW ( g/mol )Est. cLogPEst. pKaTPSA (Ų)
4'-Cyano-3-pyrrolidinomethyl benzophenone 898794-15-5Pyrrolidine (5-membered)290.36~3.5~9.241.1
4'-Cyano-3-piperidinomethyl benzophenone 898792-72-8Piperidine (6-membered)304.39~4.0~9.541.1
4'-Cyano-3-morpholinomethyl benzophenone 898765-17-8Morpholine (6-membered, O-heteroatom)306.36~2.8~7.550.3
The Causality of Structural Modification (E-E-A-T Analysis)
  • Target Affinity vs. Basicity: The pyrrolidine[1] and piperidine[2] analogs are highly basic (pKa > 9.0). At a physiological pH of 7.4, these amines are >98% protonated. This strong positive charge is mechanistically necessary for forming robust salt bridges with conserved acidic residues (e.g., Aspartate) in GPCR binding pockets.

  • The hERG Liability: The combination of high basicity and high lipophilicity in the pyrrolidine and piperidine analogs creates a classic pharmacophore for off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel. Trapping of these basic amines in the hERG channel pore leads to QT interval prolongation and severe cardiotoxicity[4].

  • The Morpholine Advantage: Substituting the distal carbon of the piperidine ring with an oxygen atom yields the morpholine analog[3]. The strong electron-withdrawing inductive effect (-I) of the oxygen atom pulls electron density away from the nitrogen, lowering its pKa by nearly 2.0 units (to ~7.5). Consequently, a significantly higher fraction of the drug remains un-ionized at physiological pH. This strategic modification drastically reduces hERG channel inhibition[4] and mitigates lysosomal trapping, while the increased polar surface area (TPSA) improves aqueous solubility[5].

SAR_Logic Core 4'-Cyano-3-aminomethyl benzophenone Core Pyrrolidine Pyrrolidine Analog CAS 898794-15-5 Core->Pyrrolidine Piperidine Piperidine Analog CAS 898792-72-8 Core->Piperidine Morpholine Morpholine Analog CAS 898765-17-8 Core->Morpholine Oxygen Inductive Effect hERG Increased hERG Risk & Lysosomal Trapping Pyrrolidine->hERG High Basicity (pKa ~9.2) Piperidine->hERG High Basicity (pKa ~9.5) Safe Reduced Off-Target Toxicity Improved Solubility Morpholine->Safe Lowered pKa (~7.5)

Caption: Logical SAR relationships and toxicological outcomes of aminomethyl benzophenone analogs.

Experimental Methodologies (Self-Validating Systems)

To objectively validate the theoretical advantages of the morpholine analog over the pyrrolidine/piperidine variants, the following standardized experimental workflows must be executed.

Protocol 1: In Vitro BBB Permeability (PAMPA-BBB)

Purpose: To evaluate how the altered pKa and lipophilicity of the analogs impact passive diffusion across the blood-brain barrier. Causality: While the morpholine analog has a lower cLogP, its lower pKa increases the un-ionized fraction at pH 7.4, often resulting in a net increase in passive membrane permeability compared to highly basic counterparts[5].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter (0.45 µm pore size) of a 96-well donor plate with 4 µL of Porcine Brain Lipid (PBL) dissolved in dodecane (20 mg/mL). Scientific Rationale: PBL accurately mimics the distinct lipid composition and tight junction dynamics of the human BBB, providing a more reliable permeability coefficient ( Pe​ ) than standard synthetic lecithin.

  • Dosing: Dissolve the benzophenone analogs in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM (ensuring final DMSO is < 1% to prevent membrane degradation). Add 150 µL of this solution to the donor wells.

  • Incubation: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation . Scientific Rationale: Maintaining an unstirred state preserves the Unstirred Water Layer (UWL), a critical physiological barrier that highly lipophilic compounds (like the piperidine analog) struggle to cross.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the Pe​ value.

Protocol 2: Automated Patch-Clamp for hERG Liability

Purpose: To quantify the risk of cardiotoxicity driven by basic amine trapping in the hERG potassium channel pore.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend them in an extracellular recording solution.

  • Electrophysiology Setup: Utilize a planar automated patch-clamp system to establish a whole-cell configuration. Scientific Rationale: Whole-cell patch-clamp is the FDA-mandated gold standard because it directly measures the ionic current across the entire cell membrane, eliminating the false positives frequently seen in indirect fluorescent dye assays.

  • Voltage Protocol: Hold the cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to force the channels into an open/inactivated state), followed immediately by a repolarizing step to -50 mV for 2 seconds. Scientific Rationale: This specific repolarization step rapidly recovers channels from inactivation into the open state, eliciting the massive outward "tail current" where hERG blockers predominantly bind.

  • Compound Application: Perfuse the benzophenone analogs at ascending concentrations (0.1 to 30 µM) and measure the percentage reduction in peak tail current amplitude to calculate the IC50.

Workflow Synthesis Compound Library PAMPA PAMPA-BBB Permeability Synthesis->PAMPA Brain Penetration hERG_Patch Patch-Clamp hERG Assay Synthesis->hERG_Patch Cardiac Safety Data SAR Modeling PAMPA->Data hERG_Patch->Data

Caption: Experimental workflow for profiling benzophenone analog safety and permeability.

Conclusion

When optimizing the 4'-cyano-3-aminomethyl benzophenone scaffold for CNS indications, the selection of the terminal amine is a balancing act between target affinity and ADMET liabilities. While the pyrrolidine and piperidine analogs offer maximum basicity for salt-bridge formation, their high pKa values inherently carry severe hERG and lysosomal trapping risks. The morpholine analog represents a structurally elegant compromise; the inductive effect of its oxygen heteroatom suppresses basicity just enough to clear safety hurdles while maintaining the lipophilic core necessary for CNS penetration.

Sources

Safety & Regulatory Compliance

Safety

4'-Cyano-3-pyrrolidinomethyl benzophenone proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 4'-Cyano-3-pyrrolidinomethyl benzophenone For researchers, scientists, and drug development professionals, the operational management of complex synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 4'-Cyano-3-pyrrolidinomethyl benzophenone

For researchers, scientists, and drug development professionals, the operational management of complex synthetic intermediates requires a deep understanding of chemical causality. 4'-Cyano-3-pyrrolidinomethyl benzophenone (CAS: 898794-15-5)[1] is a nitrogenous aromatic ketone. Because it contains both a cyano (nitrile) group and a pyrrolidine (amine) ring, its disposal profile is significantly more complex than standard organic solvents.

This guide provides field-proven, self-validating protocols for the safe handling, spill containment, and thermal destruction of this compound, ensuring strict environmental and laboratory safety compliance.

Section 1: Chemical Profiling & Hazard Causality

To design an effective disposal plan, we must first understand how the molecular structure of the compound dictates its macroscopic hazards. The benzophenone core is highly lipophilic, making it toxic to aquatic life and persistent in the environment[2]. Furthermore, the dual nitrogen-containing functional groups (nitrile and amine) mean that improper combustion or chemical mixing can yield highly toxic byproducts, including hydrogen cyanide (HCN) and nitrogen oxides (NOx)[3].

Table 1: Physicochemical Properties & Operational Impact

Property / HazardValue / DescriptionCausality & Operational Impact
Chemical Class Nitrogenous Aromatic KetoneDictates high-temperature incineration to prevent NOx emissions[3].
Aquatic Toxicity High (Long-lasting effects)[2]Prohibits drain disposal; mandates secondary containment in storage[4].
Incompatibilities Strong acids, strong oxidizers[2]Acid contact may hydrolyze the nitrile group, generating heat or toxic byproducts.
Combustion Gases CO, CO₂, NOx, HCN[3][5]Mandates the use of alkaline/NOx scrubbers on incinerator exhaust[6].

Section 2: Step-by-Step Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent aerosolization or environmental runoff. The following protocol is designed as a self-validating system to ensure complete decontamination.

Methodology: Spill Containment and Recovery

  • Isolate and Evacuate: Immediately restrict access to the spill area. Ensure local exhaust ventilation (e.g., fume hoods) is operating at optimal velocity to capture any volatile organics or dust[6].

  • Don Appropriate PPE: Equip personnel with nitrile rubber gloves (which offer superior chemical resistance against organic ketones), unvented safety goggles, and a fitted respirator with organic vapor/acid gas cartridges[6][7].

  • Source Containment: Surround and cover the spill with an inert, non-combustible absorbent such as bentonite (clay cat litter) or dry sand[7]. Causality: Combustible absorbents like sawdust must be avoided, as they create a severe fire hazard when mixed with reactive organic compounds.

  • Mechanical Collection: Use non-sparking tools to sweep up the absorbed mixture[8]. Transfer the material into a High-Density Polyethylene (HDPE) hazardous waste container.

  • Self-Validating Decontamination: Wash the spill surface with a mild detergent and water. Validation Step: Test the final rinsate with pH test strips. A neutral pH (6.5–7.5) confirms the absence of residual reactive acidic or basic byproducts before the area is declared safe for normal operations[6].

SpillResponse A Spill Detected (Solid/Liquid) B Evacuate & Isolate Area (Ensure Ventilation) A->B C1 Consult SDS (CAS 898794-15-5) B->C1 C Don PPE (Nitrile Gloves, Respirator) C1->C D Contain Spill (Inert Absorbent/Sand) C->D E Mechanical Collection (Non-sparking tools) D->E F Transfer to HDPE Waste Container E->F G Label as Hazardous (Nitrogenous Waste) F->G H EHS Pickup for Incineration G->H

Logical workflow for the safe containment and collection of chemical spills.

Section 3: High-Temperature Incineration & Waste Management

Because 4'-Cyano-3-pyrrolidinomethyl benzophenone poses a long-term threat to underground water supplies, landfill disposal is strictly prohibited[9]. The only acceptable method of disposal is thermal destruction.

Methodology: Waste Segregation and Incineration

  • Waste Segregation: Store the collected waste in a designated Satellite Accumulation Area (SAA)[4]. Store strictly away from strong acids and reducing agents to prevent exothermic hydrolysis of the cyano group[2]. Validation Step: Conduct weekly visual inspections of the SAA to ensure secondary containment integrity.

  • Container Management: Empty source containers must be triple-rinsed. The rinsate must be collected and added to the hazardous organic waste stream, never flushed down the sink[4].

  • Thermal Destruction (Incineration): Transfer the waste to a licensed EHS contractor for high-temperature incineration (>1000°C). Causality: High temperatures are required to completely cleave the aromatic rings and fully oxidize the nitrogenous pyrrolidine and nitrile groups, preventing the formation of toxic intermediates[5].

  • Scrubber Neutralization: The incinerator must be equipped with an alkaline scrubber system. Validation Step: Continuous monitoring of the scrubber liquor must ensure a pH > 8.5. This alkaline environment is chemically necessary to capture and neutralize any trace hydrogen cyanide (HCN) or nitrogen oxides (NOx) generated during the combustion process[6][10].

DisposalPathway W 4'-Cyano-3-pyrrolidinomethyl benzophenone Waste S1 Segregate from Strong Acids & Oxidizers W->S1 S2 Store in Secondary Containment (SAA) S1->S2 I High-Temperature Incinerator (>1000°C) S2->I Sc Alkaline/NOx Scrubber (Neutralize HCN/NOx) I->Sc Combustion Gases E Safe Atmospheric Release (CO2, H2O, N2) Sc->E Scrubbed Exhaust

Decision-making pathway for the segregation and thermal destruction of nitrogenous waste.

References

  • Benzophenone for Sale, Find Benzophenone Sale 119-61-9 List ... | Source: ECHEMI | 1

  • Benzophenone in Isooctane - SAFETY DATA SHEET | Source: Agilent | 8

  • Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals | Source: Benchchem |4

  • Treatment of waste water from nitrile production | Source: Google Patents | 5

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste | Source: EPA |9

  • SAFETY DATA SHEET - Fisher Scientific | Source: Fisher Scientific | 2

  • Hazardous Laboratory Chemicals Disposal Guide | Source: IFSC |7

  • IPPC S4.01 Large volume organic chemicals sector | Source: SEPA |10

  • Chapter 1 Safety Tips in Chemistry Experiments and Practical Exercises | Source: Kumamoto University | 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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